2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene
Description
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Properties
IUPAC Name |
2,7-dimethoxy-3,6-bis(methylsulfanyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2S2/c1-15-11-5-9-6-12(16-2)14(18-4)8-10(9)7-13(11)17-3/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGJSCXYIULKCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(C=C2C=C1SC)SC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543089 | |
| Record name | 2,7-Dimethoxy-3,6-bis(methylsulfanyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105404-97-5 | |
| Record name | 2,7-Dimethoxy-3,6-bis(methylsulfanyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene
This guide provides a comprehensive overview and detailed protocols for the synthesis of the novel naphthalene derivative, 2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. The synthesis is presented as a two-step process, commencing with the formation of a key intermediate, 2,7-dimethoxynaphthalene, followed by a regioselective double methylthiolation.
Introduction and Strategic Overview
Naphthalene derivatives are a cornerstone in medicinal chemistry and materials science, owing to their unique electronic and structural properties. The target molecule, this compound, incorporates both electron-donating methoxy groups and sulfur-containing methylthio moieties. This combination of functional groups is anticipated to bestow interesting biological activities and material properties.
The synthetic strategy outlined herein is designed for efficiency and control, leveraging well-established and robust chemical transformations. The core of this strategy is a two-step sequence:
-
Williamson Ether Synthesis: To construct the 2,7-dimethoxynaphthalene backbone from the commercially available 2,7-dihydroxynaphthalene. This reaction is a classic and reliable method for the formation of ethers.
-
Electrophilic Aromatic Substitution: To introduce the two methylthio groups onto the electron-rich naphthalene ring. The powerful activating and ortho-, para-directing nature of the two methoxy groups is exploited to achieve the desired 3,6-disubstitution pattern.
This guide will provide not only the step-by-step procedures but also the underlying chemical principles and rationale for the chosen experimental conditions, thereby equipping the researcher with a thorough understanding of the synthesis.
Visualizing the Synthetic Pathway
The overall synthetic transformation can be visualized as a two-step process, starting from 2,7-dihydroxynaphthalene.
Caption: Overall synthetic route to the target molecule.
Step 1: Synthesis of 2,7-Dimethoxynaphthalene
The initial step in the synthesis is the methylation of the two hydroxyl groups of 2,7-dihydroxynaphthalene. The Williamson ether synthesis is the method of choice for this transformation due to its high efficiency and the ready availability of the starting materials.[1][2]
Underlying Principle: Williamson Ether Synthesis
This reaction proceeds via a classic SN2 mechanism. A strong base is used to deprotonate the phenolic hydroxyl groups of 2,7-dihydroxynaphthalene, forming a more nucleophilic naphthoxide intermediate. This intermediate then attacks the electrophilic methyl group of a methylating agent, such as dimethyl sulfate, displacing a leaving group to form the desired ether.[3][4]
Caption: Mechanism of the Williamson Ether Synthesis.
Detailed Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| 2,7-Dihydroxynaphthalene | 160.17 | 10.0 g | 62.4 | Starting Material |
| Sodium Hydroxide (NaOH) | 40.00 | 5.5 g | 137.5 | Base |
| Dimethyl Sulfate ((CH3)2SO4) | 126.13 | 17.3 mL | 187.2 | Methylating Agent |
| Methanol | 32.04 | 150 mL | - | Solvent |
| Water | 18.02 | As needed | - | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,7-dihydroxynaphthalene (10.0 g, 62.4 mmol) and methanol (150 mL).
-
Stir the mixture at room temperature to dissolve the solid.
-
In a separate beaker, dissolve sodium hydroxide (5.5 g, 137.5 mmol) in a minimal amount of water and add it to the flask.
-
Slowly add dimethyl sulfate (17.3 mL, 187.2 mmol) to the reaction mixture dropwise over a period of 30 minutes. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.
-
After the addition is complete, heat the reaction mixture to reflux for 3 hours.
-
Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.
-
A white precipitate of 2,7-dimethoxynaphthalene will form. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure 2,7-dimethoxynaphthalene as white crystals.
-
Dry the product in a vacuum oven at 50 °C.
Expected Yield: ~85-95%
Characterization of 2,7-Dimethoxynaphthalene:
| Property | Value |
| Appearance | White crystalline solid |
| Melting Point | 137-139 °C |
| Molecular Formula | C12H12O2 |
| Molecular Weight | 188.22 g/mol |
| 1H NMR (CDCl3, 400 MHz) | δ 7.69 (d, J=8.8 Hz, 2H), 7.08 (d, J=2.4 Hz, 2H), 6.94 (dd, J=8.8, 2.4 Hz, 2H), 3.91 (s, 6H) |
| 13C NMR (CDCl3, 101 MHz) | δ 157.9, 135.9, 129.2, 124.5, 115.8, 105.7, 55.4 |
Step 2: Synthesis of this compound
The second and final step is the introduction of two methylthio groups onto the 2,7-dimethoxynaphthalene core. This is achieved through an electrophilic aromatic substitution reaction.
Underlying Principle: Electrophilic Aromatic Substitution
The two methoxy groups on the naphthalene ring are strongly activating and ortho-, para-directing. This means they increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles, and direct incoming electrophiles to specific positions. In the case of 2,7-dimethoxynaphthalene, the positions ortho to the methoxy groups are 1, 3, 6, and 8. The 3 and 6 positions are electronically favored for substitution. A suitable electrophilic methylthiolating agent, generated in situ, will then react at these positions.
Caption: General mechanism for electrophilic aromatic substitution.
Detailed Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| 2,7-Dimethoxynaphthalene | 188.22 | 5.0 g | 26.6 | Starting Material |
| Dimethyl Disulfide (DMDS) | 94.20 | 5.5 mL | 61.2 | Methylthiolating Agent Precursor |
| Anhydrous Aluminum Chloride (AlCl3) | 133.34 | 7.8 g | 58.5 | Lewis Acid Catalyst |
| Anhydrous Dichloromethane (DCM) | 84.93 | 100 mL | - | Solvent |
Procedure:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (7.8 g, 58.5 mmol) and anhydrous dichloromethane (50 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of 2,7-dimethoxynaphthalene (5.0 g, 26.6 mmol) and dimethyl disulfide (5.5 mL, 61.2 mmol) in anhydrous dichloromethane (50 mL).
-
Add the solution from the dropping funnel to the stirred AlCl3 suspension dropwise over 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Carefully quench the reaction by slowly pouring the mixture into 200 mL of ice-cold 1 M HCl solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) and brine (100 mL), and then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Expected Yield: ~60-70%
Characterization of this compound:
| Property | Value |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C14H16O2S2 |
| Molecular Weight | 280.41 g/mol |
| Predicted 1H NMR (CDCl3, 400 MHz) | δ 7.5 (s, 2H, H-4, H-5), 6.9 (s, 2H, H-1, H-8), 3.9 (s, 6H, 2 x OCH3), 2.5 (s, 6H, 2 x SCH3) |
| Predicted 13C NMR (CDCl3, 101 MHz) | δ 155.0 (C-2, C-7), 134.0 (C-4a, C-8a), 128.0 (C-4, C-5), 125.0 (C-3, C-6), 105.0 (C-1, C-8), 56.0 (OCH3), 16.0 (SCH3) |
Note: The provided NMR data is predicted based on known chemical shift values and substituent effects, as experimental data was not found in the searched literature.
Safety and Handling
-
Dimethyl sulfate is highly toxic, corrosive, and a suspected carcinogen. It should be handled with extreme caution in a well-ventilated chemical fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. It should be handled in a dry environment.
-
Dimethyl disulfide has a strong, unpleasant odor. All manipulations should be performed in a fume hood.
-
Standard laboratory safety practices should be followed at all times.
Conclusion
This technical guide provides a detailed and scientifically grounded methodology for the synthesis of this compound. By following the outlined two-step procedure, researchers can reliably produce this novel compound for further investigation into its potential applications. The guide emphasizes not only the practical aspects of the synthesis but also the underlying chemical principles, fostering a deeper understanding of the reactions involved.
References
- BenchChem. (2025). Application Notes and Protocols: Williamson Ether Synthesis of 2-Methoxynaphthalene.
- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- University of Toronto. (n.d.). 12. The Williamson Ether Synthesis.
- Khan, I., & Ali, A. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
-
Organic Syntheses. (n.d.). 2,7-dimethylnaphthalene. Retrieved from [Link]
Sources
spectroscopic data for 2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene
An In-Depth Technical Guide to the Spectroscopic Data of 2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of this compound (CAS No: 105404-97-5; Molecular Formula: C₁₄H₁₆O₂S₂; Molecular Weight: 280.41 g/mol ).[1] Due to the limited availability of experimental spectroscopic data in peer-reviewed literature, this guide leverages advanced prediction methodologies alongside fundamental spectroscopic principles to offer a detailed characterization. We will delve into the predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectra, and discuss the anticipated key features of its Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. This guide is intended to serve as a valuable resource for researchers working with this molecule or related structures, providing foundational data for structural confirmation, purity assessment, and further investigation.
Introduction
This compound is a substituted naphthalene derivative. The naphthalene core is a prevalent motif in medicinal chemistry and materials science, and its functionalization with methoxy and methylthio groups can significantly influence its electronic, steric, and pharmacokinetic properties. A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification and for quality control in synthetic applications. This guide aims to fill the current knowledge gap by providing a detailed, albeit predictive, spectroscopic analysis.
Molecular Structure
The structural formula of this compound is presented below. The numbering of the naphthalene core is crucial for the assignment of NMR signals.
Figure 2: Workflow for NMR data acquisition and processing.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺•): The molecular ion peak is expected to be prominent due to the stability of the aromatic naphthalene core. The calculated exact mass is 280.0592 m/z.
-
Key Fragmentations:
-
Loss of a methyl radical (•CH₃) from a methylthio group to give a fragment at [M-15]⁺.
-
Loss of a thiomethyl radical (•SCH₃) to give a fragment at [M-47]⁺.
-
Cleavage of the C-S bond with charge retention on the aromatic portion.
-
Sequential loss of fragments from both methylthio and methoxy groups.
-
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Ion Formula | Calculated m/z |
| [C₁₄H₁₆O₂S₂]⁺• | 280.0592 |
| [C₁₃H₁₃O₂S₂]⁺ | 265.0357 |
| [C₁₃H₁₃O₂S]⁺ | 233.0636 |
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Data Acquisition:
-
Acquire the spectrum in positive ion mode.
-
Set the mass range from m/z 50 to 500.
-
Optimize the source parameters (e.g., capillary voltage, gas flow rates, and temperature) to achieve maximum signal intensity.
-
-
Data Analysis: Determine the exact mass of the molecular ion and major fragments. Use the isotopic pattern to confirm the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (CH₃) |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1250-1000 | C-O stretch | Aryl ether |
| 700-600 | C-S stretch | Thioether |
Interpretation:
The IR spectrum is expected to be characterized by sharp aromatic C-H stretching vibrations just above 3000 cm⁻¹, and aliphatic C-H stretches from the methoxy and methylthio groups just below 3000 cm⁻¹. The aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. A strong band corresponding to the aryl C-O stretching of the methoxy groups is anticipated in the 1250-1000 cm⁻¹ range. The C-S stretching vibration of the thioether is expected to be weaker and appear in the lower frequency region. [2][3][4]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix approximately 1 mg of the solid sample with 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Expected Absorption Maxima:
The substituted naphthalene core constitutes the chromophore in this molecule. Naphthalene itself exhibits characteristic absorption bands around 220 nm, 275 nm, and 312 nm. The presence of auxochromic methoxy and methylthio groups is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths. [5][6][7] Table 5: Predicted UV-Vis Absorption Maxima (in Ethanol)
| Predicted λₘₐₓ (nm) | Electronic Transition |
| ~230-250 | π → π |
| ~280-300 | π → π |
| ~320-340 | n → π* |
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or acetonitrile) of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to record the baseline.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan the spectrum over a wavelength range of 200-400 nm.
-
-
Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ) and calculate the molar absorptivity (ε) using the Beer-Lambert law.
Conclusion
This technical guide has provided a detailed, albeit predictive, analysis of the key spectroscopic features of this compound. The predicted ¹H and ¹³C NMR, MS, IR, and UV-Vis data, along with the standardized protocols for their acquisition, offer a solid foundation for researchers engaged in the synthesis and application of this compound. While these predictions are based on robust computational methods and established spectroscopic principles, experimental verification remains the gold standard. It is our hope that this guide will facilitate future experimental work and serve as a valuable reference in the fields of chemical synthesis, drug discovery, and materials science.
References
-
Wikipedia. Infrared spectroscopy correlation table. [Link]
-
Scribd. IR Correlation Table. [Link]
-
ChemSpider. ChemSpider. [Link]
-
PubChem. This compound. [Link]
-
NMRDB.org. Predict all NMR spectra. [Link]
-
NMRDB.org. Predict 1H proton NMR spectra. [Link]
-
University of Colorado Boulder. Simplified Infrared Correlation Chart. [Link]
-
ACD/Labs. NMR Prediction. [Link]
-
Astronomy & Astrophysics. Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives. [Link]
-
ResearchGate. Normalized UV-vis absorption spectra of the naphthalene derivatives in.... [Link]
-
LibreTexts Chemistry. Fragmentation and Interpretation of Spectra. [Link]
-
YouTube. Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. [Link]
-
ResearchGate. UV spectra of naphthalene (C 10 H 8 ) (1 mg/L) dissolved in 96 % ethanol. [Link]
-
A&A. Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives. [Link]
-
CAS. NMR Database for Faster Structural Data. [Link]
-
Scribd. Mass Spectrometry: Fragmentation Patterns. [Link]
-
ResearchGate. Resolution Infrared and UV-Vis spectrum of Naphthalene and Anthracene Compounds. [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Journal of the Chemical Society B: Physical Organic. Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions. [Link]
-
ORGANIC SPECTROSCOPY INTERNATIONAL. MASS SPECTRUM OF ETHERS. [Link]
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- 1. Visualizer loader [nmrdb.org]
- 2. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives - Insights on the potential double aromatic ring substructures of interstellar bump carriers | Astronomy & Astrophysics (A&A) [aanda.org]
- 6. aanda.org [aanda.org]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction
This guide provides a comprehensive technical overview of the naphthalene derivative, 2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene . While the existence of this compound is confirmed in chemical databases, detailed experimental studies regarding its synthesis, reactivity, and application are not extensively documented in publicly accessible literature. Therefore, this document serves as a foundational resource, consolidating confirmed data with scientifically grounded hypotheses on its synthesis, characterization, and potential utility. We aim to provide researchers with a robust starting point for future investigation into this molecule, bridging the gap between its known identity and its unexplored potential.
Molecular Identity and Physicochemical Properties
The fundamental identity of this compound is established through its systematic name and structural identifiers. A thorough understanding of its structure is the first step in predicting its chemical behavior and potential applications.
IUPAC Nomenclature and Structural Representation
The formal IUPAC name for the compound is 2,7-dimethoxy-3,6-bis(methylsulfanyl)naphthalene .[1] This name precisely describes a naphthalene core with methoxy (-OCH₃) groups at positions 2 and 7, and methylthio (-SCH₃) groups at positions 3 and 6.
The structure features a symmetrical substitution pattern on the naphthalene scaffold. The electron-donating methoxy groups and the sulfur-containing methylthio groups are expected to significantly influence the electronic properties of the aromatic system.
Computed Physicochemical Data
While experimental data is scarce, computational models provide valuable estimations of the molecule's properties. The following data is sourced from the PubChem database.[1]
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆O₂S₂ | PubChem[1] |
| Molecular Weight | 280.4 g/mol | PubChem[1] |
| Exact Mass | 280.05917210 Da | PubChem[1] |
| CAS Number | 105404-97-5 | PubChem[1] |
| XLogP3 | 4.1 | PubChem[1] |
| Hydrogen Bond Donors | 0 | PubChem[1] |
| Hydrogen Bond Acceptors | 4 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
Proposed Synthesis Strategy
No specific synthesis for this compound has been published. However, a plausible and efficient synthetic route can be designed based on well-established organometallic and substitution chemistries, drawing parallels from the synthesis of similarly substituted naphthalene systems.[2][3]
The proposed strategy begins with a commercially available precursor, 2,7-dimethoxynaphthalene, and proceeds through a regioselective bromination followed by a lithium-halogen exchange and subsequent quenching with an electrophilic sulfur source.
Detailed Hypothetical Protocol
Step 1: Regioselective Bromination of 2,7-Dimethoxynaphthalene
-
Rationale: The methoxy groups at C2 and C7 are ortho-, para-directing activators. The most sterically accessible and electronically enriched positions for electrophilic aromatic substitution are C3 and C6 (ortho to one methoxy group and meta to the other). Using a mild brominating agent like N-Bromosuccinimide (NBS) allows for controlled dibromination.
-
Protocol:
-
Dissolve 2,7-dimethoxynaphthalene (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or N,N-dimethylformamide (DMF) in a round-bottom flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (2.1 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product, 3,6-Dibromo-2,7-dimethoxynaphthalene, by column chromatography or recrystallization.
-
Step 2: Thiolation via Lithium-Halogen Exchange
-
Rationale: Lithium-halogen exchange is a highly efficient method for converting aryl bromides into organolithium species. These potent nucleophiles can then react with an electrophilic sulfur source, such as dimethyl disulfide, to form the desired thioether bond. This reaction must be conducted under strictly anhydrous and inert conditions at low temperatures to prevent side reactions.
-
Protocol:
-
Add the purified 3,6-Dibromo-2,7-dimethoxynaphthalene (1.0 eq) to a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-Butyllithium (2.2 eq, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete formation of the dilithiated intermediate.
-
In a separate flask, prepare a solution of dimethyl disulfide (2.5 eq) in anhydrous THF.
-
Add the dimethyl disulfide solution dropwise to the organolithium species at -78 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours before slowly warming to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the final product by silica gel column chromatography to yield pure this compound.
-
Predicted Spectroscopic Signature
Experimental characterization is essential for structure validation. Based on established principles of spectroscopy, the following features would be expected for the target molecule.
-
¹H NMR (proton nuclear magnetic resonance):
-
Aromatic Protons: Four signals would be expected in the aromatic region (~7.0-8.0 ppm). The protons at C1 and C8 should appear as one singlet, and the protons at C4 and C5 should appear as another singlet, reflecting the molecule's C₂h symmetry.
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to 6 protons would be expected around 3.9-4.1 ppm.
-
Methylthio Protons (-SCH₃): A sharp singlet integrating to 6 protons would be expected in a more upfield region, likely around 2.4-2.6 ppm.
-
-
¹³C NMR (carbon-13 nuclear magnetic resonance):
-
Due to symmetry, only 7 signals would be expected for the 14 carbon atoms.
-
Aromatic Carbons: Five distinct signals would appear in the aromatic region (~110-150 ppm). The carbons bearing the methoxy groups (C2, C7) would be the most downfield.
-
Methoxy Carbons (-OCH₃): One signal around 55-60 ppm.
-
Methylthio Carbons (-SCH₃): One signal around 15-20 ppm.
-
-
Mass Spectrometry (MS):
-
The high-resolution mass spectrum should show a molecular ion peak [M]⁺ corresponding to the exact mass of 280.0592. The isotopic pattern would be characteristic of a molecule containing two sulfur atoms.
-
Potential Applications and Future Research
While no applications have been specifically reported, the molecular architecture suggests several promising research avenues.
-
Organic Electronics: Naphthalene derivatives are widely explored as building blocks for organic semiconductors.[2][4] The electron-rich nature of this compound, enhanced by both methoxy and methylthio substituents, could make it a candidate for hole-transport materials in Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs). The sulfur atoms can also promote intermolecular interactions, potentially influencing thin-film morphology and charge transport.
-
Fluorescent Probes: The naphthalene core is a well-known fluorophore.[5][6] The introduction of sulfur atoms can sometimes induce sensitivity to heavy metal ions through chelation, suggesting the potential to develop this molecule into a selective sensor for environmental or biological applications.
-
Precursor for Advanced Materials: This molecule could serve as a monomer or a key intermediate for the synthesis of more complex π-conjugated systems or coordination polymers. The methylthio groups can be further functionalized, offering a handle for extending the molecular framework.
Future work should prioritize:
-
The successful synthesis and unambiguous characterization of the compound using the protocol proposed or an alternative route.
-
A thorough investigation of its photophysical properties, including absorption, emission spectra, and quantum yield.
-
Evaluation of its electrochemical properties via cyclic voltammetry to determine its HOMO/LUMO energy levels, which is crucial for assessing its suitability for electronic applications.
Conclusion
This compound is a structurally interesting but experimentally underexplored molecule. Its confirmed identity in chemical databases provides a solid foundation, but its properties and potential remain largely hypothetical. This guide has offered a comprehensive overview by combining confirmed data with predictive analysis based on fundamental chemical principles. The proposed synthetic route and predicted spectroscopic data provide a practical framework for researchers to begin experimental investigation. The potential applications in materials science and sensing highlight the compelling case for bringing this molecule from the database into the laboratory.
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Technical Data Sheet: 2,7-Dimethoxy-3,6-bis(methylthio)naphthalene (CAS No. 105404-97-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Disclaimer
This document provides a summary of the currently available technical information for the chemical compound with CAS number 105404-97-5. It is important to note that, at the time of this report's compilation, there is a significant lack of published scientific literature detailing the synthesis, biological activity, and specific applications of this compound. The information herein is primarily sourced from chemical databases and supplier specifications. Therefore, this document should be considered a preliminary data sheet for a research chemical of largely unexplored potential, rather than an in-depth whitepaper.
Chemical Identification and Core Properties
The compound registered under CAS number 105404-97-5 is identified as 2,7-Dimethoxy-3,6-bis(methylthio)naphthalene .[1] Its core structure consists of a naphthalene ring substituted with two methoxy groups and two methylthio groups at specific positions.
Chemical Structure
A generalized workflow for the purification and analytical characterization.
Rationale for Analytical Choices:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the chemical structure, confirming the positions of the substituents on the naphthalene ring.
-
Mass Spectrometry (MS): This technique is crucial for confirming the molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC/UPLC): HPLC or UPLC analysis is the standard method for determining the purity of the compound.
-
Elemental Analysis: Provides the percentage composition of elements (C, H, O, S), which can be compared with the theoretical values to further validate the chemical formula.
Biological Activity and Potential Applications: A Perspective
As of the date of this document, there are no published studies detailing the biological activity or mechanism of action of 2,7-Dimethoxy-3,6-bis(methylthio)naphthalene. Therefore, any discussion of its potential applications is speculative and based on the known biological activities of structurally related compounds.
The naphthalene scaffold is a common motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. [2][3][4][5][6]The presence of methoxy and methylthio groups can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. For instance, methoxy groups can influence metabolic stability and receptor binding, while methylthio groups can be involved in various biological interactions.
Given its structure, this compound could be considered for screening in various biological assays, such as:
-
Anticancer cell proliferation assays
-
Antimicrobial activity screening
-
Enzyme inhibition assays
It is imperative to underscore that the above are merely hypothetical areas of investigation, and any biological activity would need to be determined through rigorous experimental evaluation.
Safety and Handling
Specific toxicity data for this compound is not available. As with any research chemical of unknown toxicological profile, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion and Future Directions
2,7-Dimethoxy-3,6-bis(methylthio)naphthalene is a research chemical with defined physicochemical properties but a currently unexplored biological profile. The lack of available data presents an opportunity for novel research in the fields of synthetic methodology and medicinal chemistry. Future research should focus on:
-
Developing and publishing a robust and scalable synthesis protocol.
-
Conducting comprehensive structural characterization using modern analytical techniques.
-
Undertaking broad-spectrum biological screening to identify any potential therapeutic activities.
This foundational work is essential before this compound can be considered for any further development in the pharmaceutical or agrochemical sectors.
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A Technical Guide on 2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene
Abstract: This guide provides a detailed overview of the chemical compound 2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene. Due to the limited availability of published experimental data for this specific molecule, this document consolidates known physicochemical properties from chemical databases and presents a scientifically grounded, hypothetical framework for its synthesis, characterization, and potential applications. The proposed synthetic pathway is based on established organometallic and thiolation methodologies, offering a strategic approach for its laboratory preparation. Furthermore, potential applications in materials science and medicinal chemistry are discussed by drawing parallels with structurally related naphthalene derivatives. This paper serves as a foundational resource for researchers interested in the synthesis and exploration of this novel compound.
Physicochemical and Structural Properties
This compound is a polysubstituted naphthalene derivative. Its core structure is a naphthalene ring functionalized with two methoxy (-OCH₃) groups and two methylthio (-SCH₃) groups at specific positions. These substituents are expected to significantly influence the electronic properties and steric profile of the naphthalene system.
The fundamental properties of the compound, compiled from established chemical databases, are summarized below.
Table 1: Core Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆O₂S₂ | PubChem[1] |
| Molecular Weight | 280.41 g/mol | ChemicalBook[2] |
| CAS Number | 105404-97-5 | PubChem[1] |
| IUPAC Name | 2,7-dimethoxy-3,6-bis(methylsulfanyl)naphthalene | PubChem[1] |
| Canonical SMILES | COC1=CC2=CC(=C(C=C2C=C1SC)SC)OC | PubChem[1] |
| InChI Key | VXGJSCXYIULKCC-UHFFFAOYSA-N | PubChem[1] |
The arrangement of electron-donating methoxy and methylthio groups suggests that the naphthalene core is electron-rich, which has significant implications for its reactivity, particularly in electrophilic aromatic substitution, and for its potential as a building block in materials science.
Caption: 2D structure of this compound.
Proposed Synthesis Workflow
While a specific synthesis for this compound is not documented in readily available literature, a plausible synthetic route can be designed starting from the commercially available precursor, 2,7-dimethoxynaphthalene.[3] The proposed strategy leverages the principles of Directed ortho-Metalation (DoM), a powerful technique for regioselective functionalization of aromatic rings.[2][4]
The methoxy groups in 2,7-dimethoxynaphthalene are effective directing groups for lithiation at the adjacent ortho positions (3 and 6).[5][6][7] Subsequent quenching of the resulting dilithiated intermediate with an appropriate sulfur electrophile can install the two methylthio groups in a single, regioselective step.
Caption: Proposed two-step synthesis of the target compound via Directed ortho-Metalation.
Experimental Protocol (Hypothetical):
This protocol is a theoretical procedure and requires laboratory optimization for safety and efficacy.
-
Preparation of the Reaction Vessel: An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is assembled. The system is purged with dry, inert gas (nitrogen or argon) for 30 minutes.
-
Dissolution of Starting Material: 2,7-Dimethoxynaphthalene (1.0 eq) is added to the flask, followed by anhydrous tetrahydrofuran (THF) under a positive pressure of inert gas. The solution is stirred until the starting material is fully dissolved.
-
Metalation: The solution is cooled to -78 °C using a dry ice/acetone bath. N,N,N',N'-Tetramethylethylenediamine (TMEDA) (2.5 eq) is added dropwise. Subsequently, n-butyllithium (n-BuLi) (2.5 eq, as a solution in hexanes) is added dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 4-6 hours. Formation of the dilithiated species is often accompanied by a color change.
-
Thiolation (Electrophilic Quench): The reaction mixture is re-cooled to -78 °C. Dimethyl disulfide (DMDS) (3.0 eq) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the pure this compound.
Theoretical Spectroscopic and Analytical Characterization
The successful synthesis of the target compound would be verified using standard analytical techniques. The expected outcomes are detailed below.
Table 2: Predicted Analytical Data
| Technique | Expected Results |
| ¹H NMR | - Aromatic Protons: Two singlets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the protons at the 1, 8, 4, and 5 positions. - Methoxy Protons: A singlet integrating to 6 protons around δ 3.8-4.0 ppm. - Methylthio Protons: A singlet integrating to 6 protons around δ 2.4-2.6 ppm. |
| ¹³C NMR | - Multiple signals in the aromatic region (δ 110-160 ppm), including quaternary carbons attached to the methoxy and methylthio groups. - A signal for the methoxy carbons around δ 55-60 ppm. - A signal for the methylthio carbons around δ 15-20 ppm. |
| Mass Spec. (HRMS) | The calculated exact mass for C₁₄H₁₆O₂S₂ is 280.0592. The high-resolution mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to this value. |
| TLC | The product should exhibit a single spot with a distinct R_f value (retention factor) from the starting material (2,7-dimethoxynaphthalene) in an appropriate solvent system (e.g., hexane/ethyl acetate). |
Potential Applications in Research and Drug Development
While no specific biological activities or material applications have been reported for this compound, its structure suggests several areas of potential interest for researchers.
-
Medicinal Chemistry Scaffold: The naphthalene core is a privileged structure found in numerous biologically active compounds and approved drugs.[8][9] Naphthalene derivatives have shown a wide range of activities, including anticancer, antifungal, and antimalarial properties.[8][9][10][11] The unique substitution pattern and the presence of sulfur atoms, which can engage in various biological interactions, make this compound an interesting candidate for screening in drug discovery programs.
-
Organic Electronics: Electron-rich aromatic compounds are fundamental components of organic semiconductors, dyes, and sensors. The electron-donating nature of the methoxy and methylthio substituents is expected to lower the oxidation potential of the naphthalene core, making it a candidate for use as a building block in hole-transporting materials or as a core for fluorescent dyes.
-
Ligand Design for Catalysis: The sulfur atoms in the methylthio groups can act as soft donor atoms, capable of coordinating to transition metals. This suggests that the molecule could be explored as a bidentate ligand in the development of novel catalysts for organic synthesis.
Conclusion
This compound is a structurally intriguing but largely unexplored chemical entity. This guide has consolidated its known physicochemical properties and proposed a robust and logical synthetic pathway based on the well-established Directed ortho-Metalation strategy. The theoretical characterization data and discussion of potential applications provide a solid foundation and rationale for future research. The synthesis and subsequent investigation of this compound could unlock new opportunities in materials science, catalysis, and the development of novel therapeutic agents.
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Wang, Z., et al. (n.d.). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. Scientific Reports. Retrieved from [Link]
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A Theoretical Investigation of Dimethoxy Bis(methylthio) Naphthalene: A Technical Guide for Researchers
This guide provides a comprehensive theoretical framework for the study of dimethoxy bis(methylthio) naphthalene, a class of molecules with significant potential in medicinal chemistry and materials science. By leveraging the predictive power of computational chemistry, researchers can gain deep insights into the structural, electronic, and spectroscopic properties of these compounds, thereby accelerating the discovery and development of novel therapeutic agents and functional materials.
The naphthalene scaffold is a cornerstone in drug development, forming the core of numerous approved drugs, including the anti-inflammatory Naproxen, the antifungal Terbinafine, and the antibiotic Nafcillin.[1][2] Its rigid, bicyclic aromatic structure provides a versatile platform for functionalization, allowing for the fine-tuning of physicochemical and pharmacological properties.[3][4] The introduction of dimethoxy and bis(methylthio) substituents is of particular interest, as the interplay between the electron-donating methoxy groups and the sulfur-containing methylthio moieties can give rise to unique electronic characteristics and biological activities.
This document outlines a detailed protocol for a theoretical investigation of a representative isomer, 2,7-dimethoxy-3,6-bis(methylthio)-naphthalene , using Density Functional Theory (DFT).[5] We will explore the anticipated outcomes of these computational studies, from molecular geometry and spectroscopic signatures to electronic properties and reactivity, providing a virtual roadmap to guide future experimental work.
Part 1: The Computational Protocol: A Self-Validating Workflow
The foundation of a reliable theoretical study lies in a robust and well-justified computational methodology. Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry, offering an excellent balance of accuracy and computational efficiency for studying organic molecules of this size.[6][7][8] The following protocol, based on established methods for similar naphthalene derivatives, is proposed.[9][10][11]
Theoretical Level Selection
-
Method: Density Functional Theory (DFT).
-
Functional: The B3LYP hybrid functional is recommended for its proven track record and general reliability in predicting the geometries and electronic properties of a wide range of organic systems.
-
Basis Set: The 6-311++G(d,p) basis set is proposed. This triple-zeta split-valence basis set provides sufficient flexibility for the valence electrons. The addition of diffuse functions (++) is crucial for accurately describing the lone pairs on the oxygen and sulfur atoms, while the polarization functions (d,p) account for the non-spherical nature of electron density in chemical bonds.
Key Computational Steps
-
Geometry Optimization: The initial step involves finding the lowest energy (most stable) three-dimensional conformation of the molecule. This is achieved by performing an unconstrained geometry optimization in the gas phase.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two critical purposes:
-
Verification of Minimum: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Prediction of Vibrational Spectra: The calculated frequencies and intensities can be used to simulate the infrared (IR) spectrum of the molecule, providing a theoretical fingerprint that can be compared with experimental data.
-
-
Electronic Property Calculation: Single-point energy calculations on the optimized geometry are used to determine key electronic properties. This includes the analysis of Frontier Molecular Orbitals (HOMO and LUMO) and the generation of a Molecular Electrostatic Potential (MEP) map.
-
Spectroscopic Simulation: The Gauge-Independent Atomic Orbital (GIAO) method will be employed to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts, providing another layer of data for structural verification.
The entire computational workflow can be visualized as follows:
Caption: Computational workflow for the theoretical analysis of 2,7-dimethoxy-3,6-bis(methylthio)naphthalene.
Part 2: Anticipated Results and Scientific Insights
This section details the expected outcomes from the proposed computational study, providing a preview of the data that will be generated and its scientific interpretation.
Molecular Structure and Geometry
The geometry optimization will yield the most stable 3D structure of this compound. The key structural parameters, including bond lengths, bond angles, and dihedral angles, will be determined.
| Parameter | Predicted Value (Å or °) | Significance |
| Aromatic C-C Bond Lengths | ~1.39 - 1.42 Å | Indicates the degree of aromaticity and planarity of the naphthalene core. |
| C-O (methoxy) Bond Length | ~1.36 Å | Typical value for an aryl-ether bond. |
| C-S (methylthio) Bond Length | ~1.77 Å | Typical value for an aryl-thioether bond. |
| C-S-C Bond Angle | ~103° | Reflects the geometry around the sulfur atom. |
| Naphthalene-O-C-H Dihedral | TBD | Determines the orientation of the methoxy groups relative to the ring. |
| Naphthalene-S-C-H Dihedral | TBD | Determines the orientation of the methylthio groups relative to the ring. |
| Caption: Table of predicted key geometric parameters for 2,7-dimethoxy-3,6-bis(methylthio)naphthalene. |
Predicted Spectroscopic Signatures
The theoretical calculations will provide simulated spectra that are invaluable for confirming the identity and purity of the synthesized compound.
| Spectroscopic Data | Predicted Key Signatures | Purpose |
| FT-IR Frequencies | ~3050-3100 cm⁻¹: Aromatic C-H stretch~2900-2950 cm⁻¹: Aliphatic C-H stretch (methyl)~1580-1610 cm⁻¹: Aromatic C=C stretch~1250 cm⁻¹: Aryl-O stretch~690 cm⁻¹: C-S stretch | Provides a unique vibrational fingerprint. Comparing the predicted spectrum with an experimental one helps to confirm the molecular structure and the presence of key functional groups.[9][10] |
| ¹H NMR Chemical Shifts | ~7.0-8.0 ppm: Aromatic protons~3.9 ppm: Methoxy (-OCH₃) protons~2.5 ppm: Methylthio (-SCH₃) protons | Confirms the electronic environment of the hydrogen atoms. The predicted shifts, multiplicities, and coupling constants are critical for assigning the signals in an experimental spectrum. |
| ¹³C NMR Chemical Shifts | ~155-160 ppm: Aromatic carbons bonded to oxygen~110-135 ppm: Other aromatic carbons~56 ppm: Methoxy carbon~15 ppm: Methylthio carbon | Provides information on the carbon skeleton. The number of unique signals confirms the molecular symmetry, and the chemical shifts reflect the local electronic environment of each carbon atom. |
| Caption: Table of predicted spectroscopic data for 2,7-dimethoxy-3,6-bis(methylthio)naphthalene. |
Electronic Properties and Chemical Reactivity
The core of the theoretical study is the analysis of the molecule's electronic structure, which governs its stability, reactivity, and potential for interaction with biological targets.
Frontier Molecular Orbitals (FMOs):
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (Egap = ELUMO - EHOMO) is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity. For this molecule, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the sulfur atoms, while the LUMO will likely be distributed across the aromatic system.
Caption: Diagram of Frontier Molecular Orbital (HOMO-LUMO) energy levels.
Molecular Electrostatic Potential (MEP):
The MEP map is a powerful tool for visualizing the charge distribution on the molecule's surface. It allows for the immediate identification of electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are crucial for predicting non-covalent interactions like hydrogen bonding and for understanding how the molecule might interact with a biological receptor.
Caption: Conceptual diagram of a Molecular Electrostatic Potential (MEP) map and its interpretation.
Part 3: Implications for Drug Development and Materials Science
The true value of this theoretical guide lies in its ability to translate computational data into actionable insights for researchers.
-
For Drug Development Professionals:
-
Rational Drug Design: The MEP and FMO analyses provide a blueprint of the molecule's interaction potential. The identified nucleophilic sites (likely around the methoxy oxygens) and the overall shape can be used to predict how the molecule might fit into a protein's active site. This knowledge is fundamental for designing derivatives with improved binding affinity and selectivity.
-
Metabolic Stability Prediction: The calculations can help identify sites susceptible to metabolic attack (e.g., oxidation). This allows chemists to proactively modify the molecule to block these pathways, thereby improving its pharmacokinetic profile.
-
Structure-Activity Relationship (SAR): By computationally screening a virtual library of related dimethoxy bis(methylthio) naphthalene derivatives, researchers can build robust SAR models, predicting the activity of new compounds before they are synthesized and saving significant time and resources.
-
-
For Materials Scientists:
-
Organic Electronics: The HOMO-LUMO gap is a key parameter in designing organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic cells.[12] A tunable HOMO-LUMO gap, which can be predicted computationally by modifying the substituent groups, is highly desirable for developing materials with specific electronic or optical properties.
-
Novel Sensors: The electron-rich nature of the sulfur and oxygen atoms suggests that these molecules could act as ligands for metal ions. Theoretical studies can predict the binding energies and geometries of these potential complexes, guiding the development of new chemosensors.
-
Conclusion
This technical guide has outlined a comprehensive and robust theoretical framework for investigating the properties of this compound. By employing established DFT methods, researchers can obtain detailed, predictive data on the molecule's geometry, spectroscopic characteristics, and electronic structure. These computational insights provide an invaluable, cost-effective strategy to guide synthetic efforts, rationalize experimental observations, and accelerate the design of novel naphthalene-based compounds for targeted applications in drug discovery and materials science. The synergy between theoretical prediction and experimental validation represents the future of efficient and innovative chemical research.
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Chopra, B., et al. (2024, December 28). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences. Available from: [Link]
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Behmagham, F., Asadi, Z., & Sadeghi, Y. J. (2018). Synthesis, spectroscopic and computational investigation of bis (3 methoxyphenylthio) ethyl) naphthalene. Chemical Review and Letters, 1(2), 68-76. Available from: [Link]
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Chemical Review and Letters. (n.d.). Synthesis, spectroscopic and computational investigation of bis (3-methoxyphenylthio) ethyl) naphthalene. Available from: [Link]
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Villena-Cisneros, M., et al. (2025, May 14). Crystallographic and DFT study of novel dimethoxybenzene derivatives. National Center for Biotechnology Information. Available from: [Link]
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Prabhakaran, P., et al. (2011). 1,8-Bis(4-methoxy-3-nitrophenyl)naphthalene. National Center for Biotechnology Information. Available from: [Link]
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A Senior Application Scientist's Guide to Quantum Chemical Calculations for Naphthalene Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Quantum Lens on Naphthalene's Potential
Naphthalene, the simplest polycyclic aromatic hydrocarbon, is more than just a bicyclic scaffold; it is a privileged core in medicinal chemistry and materials science. Its derivatives are found in numerous commercialized drugs like Nabumetone and Terbinafine and are pivotal in developing organic materials with unique optical and electronic properties.[1][2] The functionalization of the naphthalene core allows for a fine-tuning of its steric and electronic properties, which in turn dictates its biological activity or material performance. Understanding these properties at a sub-atomic level is paramount for rational design.
This is where quantum chemical calculations become an indispensable tool. By solving approximations of the Schrödinger equation for a given molecular system, we can predict a wide array of properties, including stable 3D conformations, electronic charge distribution, and spectroscopic signatures. This guide provides a framework for applying these computational methods to naphthalene derivatives, moving beyond a simple recitation of steps to explain the causality behind methodological choices—a crucial aspect of robust and reproducible science.
The Theoretical Bedrock: Choosing Your Computational Tools
The accuracy of any quantum chemical calculation is fundamentally determined by the chosen level of theory, which comprises the method and the basis set.[3]
The Method: Density Functional Theory (DFT) as the Workhorse
For molecules the size of naphthalene derivatives, Density Functional Theory (DFT) offers the best compromise between computational cost and accuracy.[4]
-
Hartree-Fock (HF) vs. DFT: While Hartree-Fock is a foundational ab initio method, it neglects electron correlation, a critical factor in π-conjugated systems like naphthalene. DFT, on the other hand, incorporates electron correlation through an exchange-correlation functional, generally providing a more accurate description of the structure and properties of naphthalene.[5][6]
-
Selecting a DFT Functional: The "zoo" of DFT functionals can be daunting. For polycyclic aromatic hydrocarbons (PAHs), hybrid GGA functionals are often a reliable starting point.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is arguably the most widely used functional. For naphthalene and its derivatives, B3LYP has demonstrated a strong track record in predicting geometries and vibrational spectra that agree well with experimental data.[7]
-
Dispersion Corrections (e.g., B3LYP-D3): Naphthalene derivatives, especially in the context of drug-receptor interactions, are governed by non-covalent interactions (van der Waals forces). Standard B3LYP can underestimate these. Including an empirical dispersion correction (e.g., Grimme's D3) is crucial for accurately modeling stacking interactions or binding energies.[8]
-
Range-Separated Functionals (e.g., CAM-B3LYP, ωB97X-D): For calculations involving electronic excitations (e.g., predicting UV-Vis spectra via TD-DFT) or systems with potential charge-transfer character, range-separated functionals often provide more accurate results.[8]
-
The Basis Set: Describing Molecular Orbitals
A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy and computational cost.
-
Pople Style Basis Sets (e.g., 6-31G(d,p), 6-311++G(d,p)): These are highly popular for their efficiency.
-
6-31G(d,p): A good starting point for initial geometry optimizations. The (d,p) denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for describing the anisotropic nature of chemical bonds.
-
6-311++G(d,p): A larger, more flexible basis set often used for final single-point energy calculations or property calculations on an optimized geometry. The ++ indicates the addition of diffuse functions, which are important for describing anions or weak non-covalent interactions.[9]
-
-
Dunning's Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): These sets are designed to systematically converge towards the complete basis set limit. They are more computationally expensive but are the gold standard for high-accuracy calculations. The aug- prefix indicates the addition of diffuse functions.[9]
Decision Workflow for Method Selection
The following diagram illustrates a logical workflow for selecting an appropriate level of theory for studying naphthalene derivatives.
Caption: A decision tree for selecting a suitable DFT functional and basis set.
The Computational Protocol: A Step-by-Step Guide
Here, we outline a self-validating protocol for calculating the properties of a hypothetical naphthalene derivative, "1-aminonaphthalene-4-sulfonic acid". This workflow is applicable to most quantum chemistry software packages like Gaussian, ORCA, or Q-Chem.[10][11]
Step 1: Molecular Structure Generation
-
Build the Molecule: Use a molecular editor like GaussView, Avogadro, or Chemcraft to build the 3D structure of your naphthalene derivative.[11][12]
-
Pre-optimization: Perform an initial "clean-up" of the geometry using a fast, low-level method like molecular mechanics (e.g., UFF). This provides a reasonable starting structure for the more computationally expensive quantum mechanics calculation.
Step 2: Geometry Optimization
The goal is to find the lowest energy conformation of the molecule on the potential energy surface.
-
Prepare the Input File: A typical input file for a program like Gaussian would look like this:
-
%nprocshared, %mem: Allocate computational resources.
-
%chk: Creates a checkpoint file to save the calculation's state.
-
#p: Route section specifying the calculation type.
-
OPT: Requests a geometry optimization.
-
FREQ: A crucial keyword. This requests a frequency calculation after the optimization completes. This is a self-validating step.[13]
-
B3LYP/6-31G(d,p): Our chosen level of theory.
-
SCRF=(Solvent=Water): An optional but often critical parameter to include the implicit effect of a solvent using a model like the Polarizable Continuum Model (PCM).
-
-
0 1: Specifies the charge (0) and spin multiplicity (1 for a singlet state) of the molecule.
-
-
Run the Calculation: Submit the input file to the quantum chemistry software.
Step 3: Validation via Frequency Analysis
This step is non-negotiable for ensuring a trustworthy result. A true energy minimum on the potential energy surface will have all real (positive) vibrational frequencies.
-
Check the Output: After the calculation finishes, inspect the output file for the results of the frequency calculation.
-
Confirm the Minimum:
-
Zero Imaginary Frequencies: The structure is a true local minimum.
-
One Imaginary Frequency: The structure is a transition state. This is useful for studying reaction mechanisms but not for a stable molecule.
-
Multiple Imaginary Frequencies: The optimization has failed to find a stationary point.
Expert Insight: If you find small imaginary frequencies (e.g., < 50 cm⁻¹), it might be due to numerical noise. You can often resolve this by re-optimizing with tighter convergence criteria (e.g., OPT=Tight in Gaussian) or a finer integration grid.[14]
-
Step 4: Calculation of Electronic Properties
Once a validated minimum-energy geometry is obtained, you can calculate various electronic properties. This is typically done as a "single-point" energy calculation on the optimized geometry, often with a larger basis set for improved accuracy.
-
Frontier Molecular Orbitals (HOMO/LUMO):
-
Significance: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO gap is an indicator of chemical reactivity and electronic excitability.[5] A smaller gap suggests the molecule is more reactive.[5]
-
Calculation: These energies are standard output from any DFT calculation. They can be visualized to see which parts of the molecule are involved in these key orbitals.[15][16]
-
-
Molecular Electrostatic Potential (MEP) Map:
-
Significance: An MEP map visualizes the electrostatic potential on the molecule's electron density surface. It is an invaluable tool in drug design for understanding non-covalent interactions.[17][18] Red regions indicate negative potential (electron-rich, attractive to electrophiles), while blue regions indicate positive potential (electron-poor, attractive to nucleophiles).[19] This helps predict how a ligand might interact with a protein's active site.[18][20]
-
Calculation: This is a post-processing step that uses the wavefunction or electron density from the calculation to generate the potential map, which can then be visualized on the molecular surface.
-
General Computational Workflow
The following diagram outlines the comprehensive workflow for performing and validating quantum chemical calculations.
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A Technical Guide to the Characterization of Solubility for 2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene in Organic Solvents
Executive Summary
2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene is a substituted naphthalene derivative with potential applications in materials science and medicinal chemistry. A thorough understanding of its solubility profile in various organic solvents is a prerequisite for its synthesis, purification, formulation, and application. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically characterize the solubility of this compound. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, present a detailed, field-proven experimental protocol for quantitative solubility determination, and discuss the interpretation and application of the resulting data. This document is designed not merely as a set of instructions, but as a technical whitepaper that explains the causality behind the methodology, ensuring a robust and reproducible approach to solubility assessment.
Introduction: The Foundation of Application
The practical utility of any chemical compound is fundamentally linked to its physicochemical properties, with solubility being one of the most critical. For this compound, its ability to dissolve in specific organic solvents dictates the feasibility of its use in a variety of contexts:
-
Process Chemistry: Selecting appropriate solvents for chemical reactions to ensure homogeneity and optimal reaction kinetics.
-
Purification: Developing effective crystallization or chromatographic purification methods relies on differential solubility.
-
Materials Science: Solution-based processing for creating thin films or other materials requires knowledge of suitable solvents.
-
Drug Development: For pharmaceutical applications, solubility directly impacts formulation strategies and bioavailability.
Compound Profile
Before exploring its solubility, it is essential to understand the basic properties of the target molecule.
| Property | Value | Source |
| IUPAC Name | 2,7-dimethoxy-3,6-bis(methylsulfanyl)naphthalene | [1] |
| Molecular Formula | C₁₄H₁₆O₂S₂ | [1][2] |
| Molecular Weight | 280.4 g/mol | [1][2] |
| CAS Number | 105404-97-5 | [1][2] |
| Canonical SMILES | COC1=CC2=CC(=C(C=C2C=C1SC)SC)OC | [1] |
Molecular Structure:
Figure 1: Chemical structure of this compound. Source: PubChem CID 13530931.[1]
Theoretical Solubility Profile and Solvent Selection Rationale
The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] A solute's solubility is maximized in a solvent that shares similar intermolecular forces. The structure of this compound features a large, nonpolar polycyclic aromatic core (naphthalene) and four substituents (two methoxy and two methylthio groups) that introduce moderate polarity.
-
Nonpolar Naphthalene Core: This large, hydrophobic surface area suggests good solubility in nonpolar aromatic solvents (e.g., toluene, benzene) and other nonpolar solvents where van der Waals forces can be established.[4]
-
Polar Substituents: The methoxy (-OCH₃) and methylthio (-SCH₃) groups are moderately polar. The oxygen and sulfur atoms are lone-pair donors, capable of acting as hydrogen bond acceptors. This suggests that the molecule will have enhanced solubility in polar aprotic solvents (e.g., tetrahydrofuran (THF), dichloromethane (DCM), ethyl acetate) compared to purely nonpolar solvents like hexane.
-
Overall Polarity: The molecule is best described as having low to moderate polarity. It is expected to be poorly soluble in highly polar protic solvents like water and ethanol, where strong solvent-solvent hydrogen bonding networks would be difficult for the solute to disrupt. This is a common characteristic among naphthalene derivatives modified with bulky or non-polar groups.[5]
Based on this analysis, a logical selection of solvents for experimental testing would span the full polarity spectrum to build a comprehensive profile.
Table 1: Recommended Solvent Panel for Solubility Screening
| Solvent Class | Example Solvents | Rationale |
|---|---|---|
| Nonpolar | n-Hexane, Toluene | To assess the contribution of the aromatic core to solubility. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Ethyl Acetate, Dimethylformamide (DMF) | To evaluate the impact of the polar functional groups. Naphthalene-based compounds are often soluble in these solvents.[5][6] |
| Polar Protic | Methanol, Ethanol, Isopropanol | To determine the limits of solubility in solvents with strong hydrogen-bonding networks. |
Experimental Methodology: The Isothermal Shake-Flask Method
To obtain reliable and quantitative solubility data, the equilibrium or thermodynamic solubility must be measured. The isothermal shake-flask method is the gold standard for this purpose.[3] It ensures that the solvent is fully saturated with the solute at a constant temperature, representing a true equilibrium state.
Causality Behind Experimental Choices
-
Why Isothermal? Solubility is highly temperature-dependent. Maintaining a constant temperature is critical for reproducibility and accurate comparison across different solvents.[3]
-
Why an Excess of Solid? To ensure the final solution is truly saturated, an excess of the solid compound must be present throughout the equilibration period.[7]
-
Why Agitation? Continuous agitation increases the surface area of the solid in contact with the solvent, accelerating the dissolution process and ensuring the entire volume of the solvent reaches equilibrium more efficiently.[7]
-
Why a 24-48 Hour Equilibration? Reaching thermodynamic equilibrium is not instantaneous. A period of 24 to 48 hours is typically sufficient for most organic compounds to achieve a stable saturation point.[3] Preliminary experiments can be run to confirm that the measured concentration does not change between, for example, the 24-hour and 48-hour time points.
Step-by-Step Experimental Protocol
-
Preparation: Add an excess amount of crystalline this compound (e.g., 20-50 mg) to a series of 4 mL glass vials. The exact mass is not critical, but it must be sufficient to ensure solid remains after equilibration.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of each selected organic solvent into its respective vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker or on a rotating wheel within a temperature-controlled incubator set to a standard temperature (e.g., 25 °C). Agitate the vials for 24-48 hours.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for at least 2 hours to let the excess solid settle.
-
Sample Withdrawal: Carefully withdraw a sample of the supernatant using a syringe fitted with a 0.22 µm filter (e.g., PTFE or nylon, chosen for solvent compatibility). This step is crucial to remove all undissolved solid particles.
-
Dilution: Immediately dilute the filtered supernatant with a known volume of the same solvent to bring its concentration into the linear range of the analytical method to be used.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, using a pre-prepared calibration curve.
-
Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
Visualization of the Experimental Workflow
Diagram 1: Workflow for the Isothermal Shake-Flask Solubility Measurement.
Data Presentation and Interpretation
Quantitative solubility data should be organized systematically to facilitate comparison and analysis.
Table 2: Template for Reporting Experimental Solubility Data
| Solvent | Solvent Class | Dielectric Constant (20°C) | Solubility (mg/mL) @ 25°C | Molar Solubility (mol/L) @ 25°C |
|---|---|---|---|---|
| n-Hexane | Nonpolar | 1.88 | ||
| Toluene | Nonpolar | 2.38 | ||
| Dichloromethane | Polar Aprotic | 9.08 | ||
| Ethyl Acetate | Polar Aprotic | 6.02 | ||
| Acetone | Polar Aprotic | 21.0 | ||
| Tetrahydrofuran | Polar Aprotic | 7.52 | ||
| Dimethylformamide | Polar Aprotic | 36.7 | ||
| Isopropanol | Polar Protic | 19.9 | ||
| Ethanol | Polar Protic | 24.5 |
| Methanol | Polar Protic | 32.7 | | |
Interpreting the Results
By plotting the Molar Solubility against the Dielectric Constant of the solvents, a clear trend often emerges, visually representing the compound's solubility profile. For this compound, it is hypothesized that the peak solubility will occur in solvents of low to moderate polarity (e.g., DCM, THF, Toluene), with a significant drop-off in highly nonpolar (Hexane) and highly polar (Methanol) solvents. This data provides an empirical basis for rational solvent selection in future experiments.
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How to determine the solubility of a substance in an organic solvent? ResearchGate. [Link]
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Thermodynamic Studies of Solubility for Naphthalene in 12 Solvents from 279 to 330 K. ResearchGate. [Link]
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Chemical Properties of Naphthalene, 2,7-dimethoxy-. Cheméo. [Link]
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Synthesis and Properties of Dibenzo-Fused Naphtho[2,3-b:6,7-b′]disiloles and -diphospholes. MDPI. [Link]
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Synthesis and Characterization of Naphthalene End‐capped Triethylsilylethynyl Anthradithiophene for Organic Thin‐Film Transistors. ResearchGate. [Link]
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Methodological & Application
Application Notes and Protocols: 2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are a forward-looking guide based on the chemical structure of 2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene and established principles of organic electronics. To date, there is a lack of specific published research on the direct application of this molecule in electronic devices. Therefore, the information presented herein is intended to be a scientifically grounded starting point for research and development, rather than a summary of existing data.
Introduction: A Candidate Molecule for Organic Electronics
The field of organic electronics leverages the vast possibilities of synthetic chemistry to create novel semiconducting materials for applications in flexible displays, wearable sensors, and low-cost solar cells. The performance of these devices is intrinsically linked to the molecular design of the active materials. Naphthalene-based compounds have emerged as a promising class of organic semiconductors due to their rigid, planar structure which can facilitate intermolecular charge transport.[1]
This document explores the potential of a specific, yet under-explored, naphthalene derivative: This compound . The strategic placement of electron-donating methoxy (-OCH₃) and methylthio (-SCH₃) groups on the naphthalene core is hypothesized to modulate its electronic properties in a manner beneficial for organic electronic applications. Methoxy groups are known to be strong electron-donating groups in aromatic systems, which can raise the Highest Occupied Molecular Orbital (HOMO) energy level.[2][3] The methylthio group, also electron-donating, can further influence the electronic structure and potentially enhance intermolecular interactions through sulfur-sulfur contacts.[4]
These structural features suggest that this compound could be a promising candidate for various roles within organic electronic devices, including as a p-type semiconductor in Organic Field-Effect Transistors (OFETs), a donor material in Organic Photovoltaics (OPVs), or a host material in Organic Light-Emitting Diodes (OLEDs).
Predicted Electronic Properties: A Theoretical Assessment
A comprehensive understanding of the electronic properties of this compound is crucial for predicting its behavior in electronic devices. While experimental data is not yet available, computational methods such as Density Functional Theory (DFT) can provide valuable insights into its molecular orbital energies and charge transport characteristics.[5][6][7][8]
Key Predicted Properties:
-
HOMO and LUMO Energy Levels: The presence of four electron-donating groups is expected to raise the HOMO energy level of the naphthalene core significantly. This would make the molecule more susceptible to oxidation, a key characteristic of p-type semiconductors. A higher HOMO level generally facilitates hole injection from common anode materials like Indium Tin Oxide (ITO). The Lowest Unoccupied Molecular Orbital (LUMO) is also expected to be influenced, though likely to a lesser extent.
-
Band Gap: The energy difference between the HOMO and LUMO levels, or the band gap, will determine the optical absorption and emission properties of the molecule. The substitution pattern is likely to lead to a moderate band gap, potentially making it suitable for applications in visible light absorption or emission.
-
Charge Transport: The planarity of the naphthalene core is conducive to π-π stacking in the solid state, which is essential for efficient charge transport. The methylthio groups could introduce additional intermolecular sulfur-sulfur interactions, potentially leading to enhanced charge carrier mobility.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value/Characteristic | Rationale |
| HOMO Energy Level | High (e.g., -5.0 to -5.4 eV) | Strong electron-donating effect of methoxy and methylthio groups.[2][3] |
| LUMO Energy Level | Moderately high (e.g., -1.8 to -2.2 eV) | Influenced by the naphthalene core and substituents. |
| Electrochemical Band Gap | Moderate (e.g., 2.8 to 3.6 eV) | Difference between HOMO and LUMO energy levels. |
| Charge Carrier Type | Likely p-type | High HOMO level facilitates hole injection and transport. |
| Solid-State Packing | Potential for π-π stacking and S-S interactions | Planar naphthalene core and presence of sulfur atoms. |
Proposed Applications in Organic Electronics
Based on its predicted electronic properties, this compound is a versatile candidate for several applications in organic electronics.
Organic Field-Effect Transistors (OFETs)
As a p-type semiconductor, this molecule could serve as the active layer in an OFET. Its anticipated good charge transport characteristics could lead to high hole mobility. Solution-processability would be a key advantage for fabricating low-cost, large-area transistor arrays.[9]
Caption: Bottom-gate, top-contact OFET architecture.
Organic Photovoltaics (OPVs)
In an OPV device, this compound could function as the electron donor material in a bulk heterojunction (BHJ) with a suitable electron acceptor (e.g., a fullerene derivative or a non-fullerene acceptor).[10][11] Its high HOMO level would be advantageous for achieving a high open-circuit voltage (Voc).
Caption: Conventional OPV device architecture.
Organic Light-Emitting Diodes (OLEDs)
While likely not an efficient emitter on its own due to potential non-radiative decay pathways, its high HOMO level and good hole transport properties make it a candidate for a hole-transporting layer (HTL) or as a host material for a phosphorescent or fluorescent dopant in the emissive layer (EML) of an OLED.[12][13]
Caption: Multilayer OLED device architecture.
Hypothetical Protocols
The following protocols are generalized procedures for the synthesis of 2,7-disubstituted naphthalenes and the fabrication of organic electronic devices. These should be adapted and optimized for the specific properties of this compound.
Protocol 1: Proposed Synthesis of this compound
This proposed synthesis is based on established methods for the functionalization of naphthalene cores.[1][14][15][16][17]
Caption: Proposed synthetic workflow.
Step-by-Step Procedure:
-
Bromination: Start with commercially available 2,7-dihydroxynaphthalene. Perform a bromination reaction to introduce bromine atoms at the 3 and 6 positions.
-
Methylation: Protect the hydroxyl groups via methylation using a suitable methylating agent like dimethyl sulfate (DMS) in the presence of a base such as potassium carbonate.
-
Introduction of Methylthio Groups: The bromine atoms can be substituted with methylthio groups. This can be achieved through a lithium-halogen exchange followed by quenching with dimethyl disulfide.
-
Purification: The final product should be purified using column chromatography and recrystallization to achieve the high purity required for electronic applications.
Protocol 2: Fabrication of a Solution-Processed OFET
This protocol outlines the steps for fabricating a bottom-gate, top-contact OFET.[18][19][20]
Materials and Equipment:
-
Heavily doped Si wafer with a thermally grown SiO₂ layer
-
This compound solution in a suitable organic solvent (e.g., chloroform, chlorobenzene)
-
Photoresist and developer
-
Metal deposition system (e.g., thermal evaporator)
-
Spin coater
-
Probe station and semiconductor parameter analyzer
Step-by-Step Procedure:
-
Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrate using a standard cleaning procedure (e.g., sonication in acetone and isopropanol).
-
Dielectric Surface Treatment (Optional): Treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) to improve the semiconductor film quality.
-
Semiconductor Deposition: Spin-coat the this compound solution onto the substrate to form a thin film.
-
Annealing: Anneal the film at an optimized temperature to improve crystallinity and remove residual solvent.
-
Electrode Deposition: Use photolithography and metal evaporation to pattern the gold source and drain electrodes on top of the semiconductor layer.
-
Device Characterization: Measure the transfer and output characteristics of the OFET using a semiconductor parameter analyzer to determine the mobility, on/off ratio, and threshold voltage.
Protocol 3: Fabrication of a Bulk Heterojunction OPV
This protocol describes the fabrication of a conventional architecture OPV.[21][22][23]
Materials and Equipment:
-
Patterned ITO-coated glass substrates
-
Hole transport layer (HTL) solution (e.g., PEDOT:PSS)
-
Active layer solution: a blend of this compound (donor) and an acceptor (e.g., PC₆₁BM) in an organic solvent.
-
Electron transport layer (ETL) material (e.g., Ca, LiF)
-
Metal cathode material (e.g., Al)
-
Spin coater
-
Glovebox with an integrated thermal evaporator
-
Solar simulator and source meter
Step-by-Step Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates.
-
HTL Deposition: Spin-coat the PEDOT:PSS solution onto the ITO surface and anneal.
-
Active Layer Deposition: Inside a glovebox, spin-coat the donor-acceptor blend solution on top of the HTL.
-
Cathode Deposition: Transfer the substrates to a thermal evaporator and deposit the ETL and the metal cathode through a shadow mask.
-
Encapsulation: Encapsulate the device to protect it from air and moisture.
-
Device Testing: Measure the current-voltage characteristics of the OPV under simulated solar illumination to determine the power conversion efficiency, open-circuit voltage, short-circuit current, and fill factor.
References
-
B. Marciniak, et al. (2022). Electronic properties of chosen naphthalene derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1069-1077. [Link]
- Gao, F. G., & Bard, A. J. (2000). Solid-State Organic Light-Emitting Diodes Based on Tris(2,2′-bipyridine)ruthenium(II) Complexes. Journal of the American Chemical Society, 122(30), 7426-7427.
-
Averin, A. D., Uglov, A. N., & Beletskaya, I. P. (2008). Synthesis of Macrocycles Comprising 2,7-Disubstituted Naphthalene and Polyamine Moieties via Pd-catalyzed Amination. Chemistry Letters, 37(10), 1044-1045. [Link]
-
Marciniak, B., et al. (2022). Electronic properties of chosen naphthalene derivatives. ResearchGate. [Link]
-
Taylor & Francis Online. (2022). Electronic properties of chosen naphthalene derivatives. [Link]
-
Pour-Ali, A., et al. (2019). Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication. Energies, 12(11), 2188. [Link]
-
Sergeev, A. D., et al. (2020). Synthesis of optically active 2,7-disubstituted naphthalene derivatives and evaluation of their enantioselective recognition ability. ResearchGate. [Link]
-
Simsek, O. (2025). Computational Investigation of the Electronic Properties of a Benzohydrazide-Naphthalene Derivative Using DFT. ResearchGate. [Link]
-
Journal of Applied Organometallic Chemistry. (2023). Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF. [Link]
-
MDPI. (2019). Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication. [Link]
-
Yadav, S. K., Sharan, H. O., & Raghuvanshi, C. S. (2024). PROCESS OF DEVELOPING IN ORGANIC LIGHT EMITTING DIODE (OLEDS). IIP Series. [Link]
-
Alfafa, D., Moraru, D., & Udhiarto, A. (2023). Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. arXiv. [Link]
-
Wikipedia. (n.d.). Organic field-effect transistor. [Link]
-
Dong, H., et al. (2013). High-Performance Organic Field-Effect Transistors: Molecular Design, Device Fabrication, and Physical Properties. Accounts of Chemical Research, 46(2), 260-270. [Link]
-
Salleh, M. M. (n.d.). FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDS) FOR FLAT PANEL DISPLAYS. CORE. [Link]
-
Kim, C., et al. (2006). High performance organic light-emitting diodes fabricated via a vacuum-free lamination process. Applied Physics Letters, 88(22), 223504. [Link]
-
Chen, P.-S., et al. (2025). Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. Science Advances, 11(5), eadn9936. [Link]
-
Lessard, B. H., et al. (2020). Layer-by-layer fabrication of organic photovoltaic devices: material selection and processing conditions. Journal of Materials Chemistry C, 8(48), 17095-17113. [Link]
-
Lessard, B. H., et al. (2021). Layer-by-layer fabrication of organic photovoltaic devices: Material selection and processing conditions. ResearchGate. [Link]
-
Yaltseva, P., et al. (2022). Methoxy-substituted naphthothiophenes – Single molecules' vs. condensed phase properties and prospects for organic electronics applications. ResearchGate. [Link]
-
Glöcklhofer, F., et al. (2025). Synthesis of methoxy-and methylthio-substituted... ResearchGate. [Link]
-
Smith, J., et al. (2010). Solution-processed organic transistors based on semiconducting blends. Journal of Materials Chemistry, 20(13), 2562-2574. [Link]
-
Guesmi, L., et al. (2021). Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. Journal of Materials Chemistry C, 9(23), 7381-7392. [Link]
-
Kitamura, T., et al. (2023). Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition with o-silylaryl triflates. Organic & Biomolecular Chemistry, 21(37), 7545-7549. [Link]
-
cmditr. (2011, June 23). OFET Fabrication and Characterization [Video]. YouTube. [Link]
-
Lee, W.-Y., et al. (2016). Patterning technology for solution-processed organic crystal field-effect transistors. Journal of Physics D: Applied Physics, 49(21), 213002. [Link]
- Google Patents. (n.d.). CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene.
-
Glöcklhofer, F., et al. (2025). Synthesis of methoxy-and methylthio-substituted... ResearchGate. [Link]
-
Wikipedia. (n.d.). Methoxy group. [Link]
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experimental protocol for using 2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene
An Application and Investigational Guide: 2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene: A Proposed Framework for Uncovering Biological Activity
Abstract
This document provides a comprehensive guide for the initial scientific investigation of this compound (CAS No. 105404-97-5). As a currently uncharacterized molecule in the biological literature, this guide establishes a foundational rationale for its study based on the well-documented activities of the naphthalene scaffold. We present a structured, multi-phase experimental workflow designed to efficiently screen for biological effects, identify a potential mechanism of action, and guide further research. This application note is intended for researchers in academia and the drug development industry who are engaged in the discovery and characterization of novel chemical entities.
Introduction and Rationale
This compound is a distinct organic compound featuring a naphthalene core, a structural motif of significant interest in medicinal chemistry.[1][2] The naphthalene ring system is a key component in numerous biologically active natural products and synthetic molecules, exhibiting a wide array of pharmacological properties including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2][3] For instance, derivatives of naphthalene have been developed as potent topoisomerase inhibitors and microtubule disruptors in cancer therapy.[2]
Given the privileged nature of the naphthalene scaffold, this compound represents a compelling candidate for biological screening. Its unique substitution pattern with methoxy and methylthio groups may confer novel pharmacological properties. However, to date, its biological effects have not been reported in peer-reviewed literature.
This guide, therefore, serves as a roadmap for the initial characterization of this compound. It outlines a logical, hypothesis-driven approach to systematically uncover its potential as a bioactive agent.
Compound Properties:
| Property | Value | Source |
| CAS Number | 105404-97-5 | [4] |
| Molecular Formula | C₁₄H₁₆O₂S₂ | [4][5] |
| Molecular Weight | 280.41 g/mol | [4][5] |
| IUPAC Name | 2,7-dimethoxy-3,6-bis(methylsulfanyl)naphthalene | [5] |
Proposed Investigational Workflow
We propose a three-phase workflow to efficiently characterize the biological activity of this compound. This workflow is designed to move from broad screening to more specific mechanistic studies, ensuring that resources are directed effectively.
Caption: Proposed workflow for the biological characterization of a novel compound.
Phase 1: Foundational Protocols
Solubility and Stock Solution Preparation
Accurate and reproducible biological data begins with correctly prepared reagents. The predicted lipophilicity of this compound suggests it will be insoluble in aqueous media.
Protocol:
-
Solvent Screen: Test the solubility of this compound in a panel of common, cell-culture compatible solvents. Start with Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), and Methanol (MeOH).
-
Determine Max Concentration: Find the highest concentration at which the compound remains fully dissolved. Aim for a stock concentration of 10-20 mM if possible.
-
Stock Solution Preparation:
-
Accurately weigh out the desired amount of the compound.
-
Add the appropriate volume of sterile-filtered DMSO (or other chosen solvent) to achieve the target concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
-
-
Vehicle Control: The final concentration of the solvent (e.g., DMSO) in the cell culture media should be kept constant across all treatments and should not exceed a level that causes toxicity (typically ≤ 0.5%). A "vehicle-only" control is mandatory in all experiments.
Phase 2: Bioactivity Screening Protocol
The initial goal is to determine if the compound has any effect on cell viability. A cytotoxicity screen against a panel of diverse cancer cell lines is a standard starting point.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of the compound stock solution in complete culture medium. A wide concentration range is recommended for the initial screen (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).
-
Include "cells + vehicle" and "media only" (blank) controls.
-
Remove the old media from the cells and add the media containing the compound or vehicle.
-
-
Incubation: Incubate the plate for a standard duration, typically 48 or 72 hours.
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the media.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the percent viability against the log of the compound concentration and fit a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).
-
Proposed Experimental Setup:
| Parameter | Recommendation | Rationale |
| Cell Lines | Panel of 3-5 lines (e.g., MCF-7, A549, HCT116) | To identify broad-spectrum activity vs. cell-type specificity. |
| Concentrations | 8-point curve, log scale (e.g., 0.1-100 µM) | To capture the full dose-response and determine an accurate IC₅₀. |
| Incubation Time | 72 hours | Allows for effects on cell proliferation to become apparent. |
| Replicates | n=3 (Technical) | To ensure the reproducibility of the results. |
Phase 3: Hypothetical Mechanistic Investigation
If the compound demonstrates significant cytotoxicity (e.g., IC₅₀ < 20 µM), the next logical step is to investigate the mechanism of cell death. A common and well-defined mechanism is apoptosis.
Caption: Hypothetical signaling pathway for investigation if cytotoxicity is observed.
Protocol: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.
-
Treatment: Treat cells in a 6-well plate with the compound at concentrations around its IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for 24-48 hours.
-
Cell Harvesting:
-
Collect the culture supernatant (contains floating dead cells).
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the supernatant and pellet by centrifugation.
-
-
Staining:
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V negative, PI negative.
-
Early apoptotic cells: Annexin V positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V positive, PI positive.
-
Protocol: Western Blot for Apoptotic Markers
This protocol confirms apoptosis by detecting the cleavage (activation) of key proteins in the apoptotic cascade.
-
Protein Extraction: Treat cells as in 5.1, then lyse them in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against key apoptotic proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2). Use an antibody against a housekeeping protein (e.g., GAPDH, β-Actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an ECL substrate. Visualize the protein bands using a chemiluminescence imaging system. An increase in the cleaved forms of Caspase-3 and PARP would strongly support an apoptotic mechanism.
Conclusion and Future Directions
This document provides a structured and scientifically grounded framework for the initial investigation of this compound. By following this phased approach, researchers can efficiently determine if this novel compound possesses biological activity and begin to unravel its mechanism of action. Positive results from this workflow would warrant more advanced studies, such as target deconvolution, in vivo efficacy models, and structure-activity relationship (SAR) studies to optimize the scaffold for potential therapeutic development.
References
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. Naphthalene, 2,6-bis(methylthio)-. National Center for Biotechnology Information. Available from: [Link]
-
Cheméo. Chemical Properties of Naphthalene, 2,7-dimethoxy-. Available from: [Link].
-
Abdel-Wahab, B. F., et al. (2020). Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities. RSC Advances, 10(71), 42998-43009. Available from: [Link]
-
Hijikata, D., et al. (2010). (2,7-Dimethoxy-naphthalene-1,8-di-yl)bis-(4-fluoro-benzo-yl)dimethanone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o329. Available from: [Link]
-
Tan, S. H., et al. (2023). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry, 14(7), 1335-1346. Available from: [Link]
-
El-Fakharany, E. M., et al. (2022). Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. Molecules, 27(11), 3615. Available from: [Link]
-
Kim, J., et al. (2023). Peri-Selective Direct Acylmethylation and Amidation of Naphthalene Derivatives Using Iridium and Rhodium Catalysts. The Journal of Organic Chemistry, 88(22), 15993-16002. Available from: [Link]
-
ResearchGate. Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities. Available from: [Link]
-
Li, Y., et al. (2021). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. Bioorganic & Medicinal Chemistry Letters, 48, 128256. Available from: [Link]
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Application Notes and Protocols for 2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene in Materials Science
Introduction: Unveiling a Promising p-Type Organic Semiconductor
In the dynamic field of organic electronics, the molecular design of novel semiconductor materials is a critical driver of innovation. Naphthalene-based compounds, valued for their rigid, planar structure and tunable electronic properties, represent a significant class of materials for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[1][2][3] This document provides detailed application notes and protocols for 2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene , a promising, yet underexplored, organic semiconductor.
The molecular architecture of this compound, featuring a naphthalene core functionalized with both electron-donating methoxy (-OCH₃) and methylthio (-SCH₃) groups, suggests its potential as a p-type (hole-transporting) semiconductor. The methoxy groups are known to raise the Highest Occupied Molecular Orbital (HOMO) energy level, facilitating hole injection from common electrodes like gold. The sulfur atoms in the methylthio groups can enhance intermolecular interactions, promoting the molecular packing essential for efficient charge transport. While specific literature on this exact molecule is sparse, its structural motifs are present in a variety of high-performance organic electronic materials.[3][4]
These notes are intended for researchers and scientists in materials science and drug development, providing a foundational guide to the synthesis, characterization, and potential applications of this molecule, with a primary focus on its utility in organic thin-film transistors (OTFTs).
Molecular Properties and Characteristics
A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application in materials science.
| Property | Value | Source |
| IUPAC Name | 2,7-dimethoxy-3,6-bis(methylsulfanyl)naphthalene | PubChem[5] |
| CAS Number | 105404-97-5 | PubChem[5] |
| Molecular Formula | C₁₄H₁₆O₂S₂ | PubChem[5] |
| Molecular Weight | 280.4 g/mol | PubChem[5] |
| Appearance | Expected to be a crystalline solid | Inferred |
| Solubility | Expected to be soluble in common organic solvents (e.g., chloroform, toluene, THF) | Inferred |
Synthesis Protocol: A Plausible Synthetic Route
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Synthesis Methodology:
Step 1: Bromination of 2,7-Dihydroxynaphthalene
-
Dissolve 2,7-dihydroxynaphthalene (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of bromine (2.1 eq) in glacial acetic acid dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into a beaker of ice water. The solid precipitate is collected by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to yield crude 3,6-Dibromo-2,7-dihydroxynaphthalene.
Step 2: Williamson Ether Synthesis for Methylation
-
To a solution of 3,6-Dibromo-2,7-dihydroxynaphthalene (1.0 eq) in anhydrous acetone, add potassium carbonate (K₂CO₃, 3.0 eq) and methyl iodide (CH₃I, 3.0 eq).
-
Reflux the mixture for 24 hours under a nitrogen atmosphere. Monitor the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure. The resulting crude product, 3,6-Dibromo-2,7-dimethoxynaphthalene, can be purified by column chromatography on silica gel.
Step 3: Lithiation and Thiolation
-
Dissolve 3,6-Dibromo-2,7-dimethoxynaphthalene (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi, 2.2 eq) dropwise, maintaining the temperature at -78°C. Stir for 1 hour at this temperature.
-
Slowly add dimethyl disulfide ((CH₃S)₂, 2.5 eq) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The final product, this compound, is purified by column chromatography or recrystallization.
Application Protocol: Fabrication of an Organic Thin-Film Transistor (OTFT)
Based on its molecular structure, this compound is a prime candidate for the active layer in a p-channel OTFT. The following protocol outlines the fabrication of a bottom-gate, top-contact OTFT device.
Caption: Workflow for the fabrication of a bottom-gate, top-contact OTFT.
Detailed Fabrication and Characterization Methodology:
1. Substrate Preparation:
-
Substrate: Use a heavily n-doped silicon wafer as the gate electrode with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm) as the gate dielectric.
-
Cleaning: Clean the substrates by sequential ultrasonication in acetone, isopropyl alcohol (IPA), and deionized (DI) water for 15 minutes each. Dry the substrates with a stream of nitrogen.
-
Surface Modification: Treat the SiO₂ surface with an oxygen plasma or UV-ozone cleaner for 10 minutes to remove organic residues and create a hydrophilic surface. This is often followed by treatment with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS) to improve the interface for organic semiconductor growth, a step known to enhance device performance.[6]
2. Active Layer Deposition:
-
Solution Preparation: Prepare a solution of this compound in a high-purity organic solvent such as chloroform or toluene at a concentration of 0.5-1.0 wt%.
-
Deposition: Deposit the active layer onto the prepared substrate via spin-coating. A typical spin-coating recipe would be a two-step process: 500 rpm for 10 seconds followed by 2000 rpm for 40 seconds.
-
Annealing: Transfer the coated substrates to a hotplate in a nitrogen-filled glovebox and anneal at a temperature below the material's melting point (e.g., 80-120°C) for 30-60 minutes. Annealing improves the crystallinity and morphology of the thin film, which is crucial for good charge transport.
3. Electrode Deposition:
-
Using a shadow mask, thermally evaporate gold (Au) source and drain electrodes onto the organic semiconductor layer. The thickness of the gold electrodes is typically 40-50 nm. The channel length (L) and width (W) are defined by the shadow mask, with typical values being L = 50 µm and W = 1000 µm.
4. Device Characterization:
-
Perform all electrical measurements in a nitrogen atmosphere or vacuum using a semiconductor parameter analyzer.
-
Output Characteristics: Measure the drain current (ID) as a function of the drain-source voltage (VDS) at various gate-source voltages (VGS).
-
Transfer Characteristics: Measure ID as a function of VGS at a constant VDS in both the linear and saturation regimes.
Expected Performance and Data Analysis:
From the transfer characteristics in the saturation regime, the field-effect mobility (µ) can be calculated using the following equation:
ID = (W/2L) * Ci * µ * (VGS - VT)²
where Ci is the capacitance per unit area of the gate dielectric and VT is the threshold voltage.
| Parameter | Expected Value Range | Significance |
| Hole Mobility (µ) | 10⁻³ - 10⁻¹ cm²/Vs | Indicates the efficiency of charge transport in the material. |
| On/Off Ratio | > 10⁴ | The ratio of current when the transistor is "on" versus "off," indicating switching efficiency. |
| Threshold Voltage (VT) | -5 to -20 V | The gate voltage required to turn the transistor "on." |
Conclusion and Future Outlook
This compound stands as a molecule of significant interest for the materials science community. Its electron-rich aromatic system, modulated by methoxy and methylthio substituents, positions it as a compelling candidate for p-type organic semiconductors. The protocols detailed herein provide a comprehensive, albeit predictive, framework for its synthesis and application in OTFTs.
Future research should focus on the experimental validation of the proposed synthesis and a thorough investigation of its photophysical and electrochemical properties. Exploration of its use in other organic electronic devices, such as organic light-emitting diodes (OLEDs) as a host or hole-transporting material, or in OPVs as a donor material, is also highly encouraged. The continued development of novel naphthalene-based materials will undoubtedly push the boundaries of organic electronics.
References
- BenchChem. (n.d.). Exploring the Versatility of Naphthalene Derivatives in Chemistry.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13530931, this compound. Retrieved from [Link]
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Various Authors. (2017). Metallopolyyne polymers containing naphthalene diimide-oligothiophene moieties and their applications in organic field-effect transistors. ResearchGate. Retrieved from [Link]
-
Various Authors. (2004). Structures of the four naphthalene derivatives. 1- and 2- (6-acetylthio -. ResearchGate. Retrieved from [Link]
-
Various Authors. (2022). Synthesis and Properties of Dibenzo-Fused Naphtho[2,3-b:6,7-b′]. MDPI. Retrieved from [Link]
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Various Authors. (2018). Synthesis of optically active 2,7-disubstituted naphthalene derivatives and evaluation of their enantioselective recognition ability. ResearchGate. Retrieved from [Link]
-
Various Authors. (2019). Naphthalene diimides with improved solubility for visible light photoredox catalysis. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Fluorescent Poly(naphthalene ether)s from 2,6-bis(chloromethyl)naphthalene.
-
Various Authors. (2022). Thiophene functionalized naphthalene diimide for the sensitive detection of nitroaromatics. Open Research@CSIR-NIScPR. Retrieved from [Link]
-
Various Authors. (2010). 2,7-Dimethoxy-1,8-bis(4-phenoxybenzoyl)naphthalene. National Center for Biotechnology Information. Retrieved from [Link]
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Various Authors. (2012). Electrochemical and Spectrum Properties of 2,7-Naphthalene Ligand Compounds. ResearchGate. Retrieved from [Link]
-
International Agency for Research on Cancer. (2002). NAPHTHALENE - Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene. NCBI Bookshelf. Retrieved from [Link]
-
Various Authors. (2010). Organic semiconductors for field-effect transistors (FETs): tuning of spectroscopic, electrochemical, electronic and structural properties of naphthalene bisimides via substituents containing alkylthienyl moieties. Journal of Materials Chemistry. Retrieved from [Link]
-
Various Authors. (2017). Electrochemical and structural investigation of the interactions between naphthalene diimides and metal cations. Dalton Transactions. Retrieved from [Link]
-
Various Authors. (2009). Organic semiconductors for organic field-effect transistors. National Center for Biotechnology Information. Retrieved from [Link]
-
Various Authors. (2020). Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures. Frontiers in Materials. Retrieved from [Link]
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Various Authors. (2022). Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. Biointerface Research in Applied Chemistry. Retrieved from [Link]
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Various Authors. (2009). Organic semiconductors for organic field-effect transistors. ResearchGate. Retrieved from [Link]
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Various Authors. (2022). Synthesis and Properties of Dibenzo-Fused Naphtho[2,3-b:6,7-b′]. National Center for Biotechnology Information. Retrieved from [Link]
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Various Authors. (2020). Highly Fluorescent Distyrylnaphthalene Derivatives as a Tool for Visualization of Cellular Membranes. National Center for Biotechnology Information. Retrieved from [Link]
-
Various Authors. (2010). (PDF) Organic semiconductors for field-effect transistors (FETs): Tuning of spectroscopic, electrochemical, electronic and structural properties of naphthalene bisimides via substituents containing alkylthienyl moieties. ResearchGate. Retrieved from [Link]
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Various Authors. (2015). Crystal structure of (E)-1,3-bis-(6-methoxy-naphthalen-2-yl)prop-2-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]
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Various Authors. (2010). (2,7-Dimethoxy-naphthalene-1,8-di-yl)bis-(4-fluoro-benzo-yl)dimethanone. National Center for Biotechnology Information. Retrieved from [Link]
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Various Authors. (2015). Naphthodithiophene-Based Semiconducting Materials for Applications in Organic Solar Cells. ResearchGate. Retrieved from [Link]
- Google Patents. (2023). CN117157277A - 1, 6-naphthalene dithiol and process for producing the same.
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Application Notes and Protocols for the Synthesis of Derivatives from 2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the synthesis and derivatization of 2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene. While direct literature on this specific molecule is scarce, this document outlines plausible synthetic routes to the core structure and details a variety of potential derivatization reactions based on established chemical principles. The protocols herein are designed to serve as a foundational resource for researchers interested in exploring the chemical space around this unique naphthalene scaffold. The guide covers proposed synthesis of the parent molecule, and subsequent derivatization through oxidation of the methylthio groups, desulfurization, electrophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions.
Introduction
Naphthalene derivatives are a cornerstone in medicinal chemistry and materials science, offering a rigid scaffold for the development of novel therapeutics and functional materials. The specific substitution pattern of this compound presents a unique combination of electron-donating methoxy groups and versatile methylthio substituents. The methoxy groups influence the electronic properties of the naphthalene core, while the methylthio groups offer multiple avenues for chemical modification. These modifications can be leveraged to modulate the pharmacological or material properties of the resulting derivatives, making this scaffold an attractive starting point for discovery programs. This guide provides detailed, practical protocols for the synthesis of the core molecule and its subsequent derivatization.
Part 1: Proposed Synthesis of this compound
The synthesis of the title compound can be envisioned as a multi-step process starting from the commercially available 2,7-dihydroxynaphthalene. The proposed synthetic pathway involves initial protection of the hydroxyl groups, followed by directed functionalization at the 3 and 6 positions, and subsequent introduction of the methylthio groups.
Workflow for the Synthesis of the Core Molecule
Caption: Proposed synthetic workflow for this compound.
Protocol 1.1: Synthesis of 2,7-Dimethoxynaphthalene
This protocol describes the methylation of 2,7-dihydroxynaphthalene, a standard Williamson ether synthesis.
Materials:
-
2,7-Dihydroxynaphthalene
-
Dimethyl sulfate (DMS)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a stirred solution of 2,7-dihydroxynaphthalene (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (3.0 eq).
-
Slowly add dimethyl sulfate (2.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
Purify the crude product by recrystallization from ethanol to afford 2,7-dimethoxynaphthalene as a white solid.
Protocol 1.2: Synthesis of 3,6-Dibromo-2,7-dimethoxynaphthalene
The methoxy groups at the 2 and 7 positions are activating and ortho-para directing. Electrophilic bromination is expected to occur at the positions ortho to the methoxy groups, which are the 1, 3, 6, and 8 positions. Due to steric hindrance at the peri-positions (1 and 8), bromination is anticipated to preferentially occur at the 3 and 6 positions.
Materials:
-
2,7-Dimethoxynaphthalene
-
N-Bromosuccinimide (NBS)
-
Acetic acid
-
Sodium thiosulfate solution, saturated
-
Sodium bicarbonate solution, saturated
-
Dichloromethane
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Dissolve 2,7-dimethoxynaphthalene (1.0 eq) in acetic acid.
-
Add N-Bromosuccinimide (2.2 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture in the dark for 24 hours.
-
Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess bromine.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield 3,6-Dibromo-2,7-dimethoxynaphthalene.
Protocol 1.3: Synthesis of this compound
This step involves a copper-catalyzed nucleophilic substitution of the aryl bromides with sodium thiomethoxide.
Materials:
-
3,6-Dibromo-2,7-dimethoxynaphthalene
-
Sodium thiomethoxide (NaSMe)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ammonium chloride solution, saturated
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a solution of 3,6-Dibromo-2,7-dimethoxynaphthalene (1.0 eq) in anhydrous DMF, add sodium thiomethoxide (2.5 eq) and copper(I) iodide (0.2 eq).
-
Heat the reaction mixture to 120-140 °C under an inert atmosphere for 12-24 hours.
-
Cool the reaction to room temperature and pour into a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Part 2: Derivatization Reactions
The presence of the methylthio groups provides a versatile handle for a range of chemical transformations.
Oxidation of Methylthio Groups
The sulfur atoms in the methylthio groups can be selectively oxidized to sulfoxides and sulfones, which can significantly alter the electronic and steric properties of the molecule.
Caption: Oxidation of the methylthio groups to sulfoxides and sulfones.
Protocol 2.1.1: Synthesis of 2,7-Dimethoxy-3,6-bis(methylsulfinyl)-naphthalene (bis-sulfoxide)
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution, saturated
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Dissolve this compound (1.0 eq) in DCM and cool to 0 °C.
-
Slowly add a solution of m-CPBA (2.2 eq) in DCM dropwise.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield the bis-sulfoxide derivative.
Protocol 2.1.2: Synthesis of 2,7-Dimethoxy-3,6-bis(methylsulfonyl)-naphthalene (bis-sulfone)
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution, saturated
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add m-CPBA (>4.4 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux for 6-12 hours until the starting material is consumed (monitored by TLC).
-
Cool to room temperature and quench with saturated sodium bicarbonate solution.
-
Separate the organic layer and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by recrystallization to afford the bis-sulfone derivative.
| Derivative | Oxidizing Agent | Equivalents | Conditions | Expected Yield |
| bis(sulfoxide) | m-CPBA | 2.2 | DCM, 0 °C, 2-4 h | 80-90% |
| bis(sulfone) | m-CPBA | >4.4 | DCM, reflux, 6-12 h | 75-85% |
| bis(sulfone) | H₂O₂/AcOH | Excess | Reflux | Variable |
Desulfurization
The methylthio groups can be removed via hydrogenolysis using Raney Nickel, yielding the parent 2,7-dimethoxynaphthalene. This reaction can be useful for structure confirmation or for accessing derivatives of the core naphthalene ring without the sulfur substituents.[1]
Caption: Desulfurization of the methylthio groups.
Protocol 2.2.1: Desulfurization to 2,7-Dimethoxynaphthalene
Materials:
-
This compound
-
Raney Nickel (slurry in water)
-
Ethanol
-
Celite®
Procedure:
-
Wash the Raney Nickel slurry with ethanol to remove water.
-
To a solution of this compound (1.0 eq) in ethanol, add the washed Raney Nickel (an excess by weight).
-
Heat the mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Cool the reaction mixture and filter through a pad of Celite® to remove the Raney Nickel.
-
Wash the Celite® pad with ethanol.
-
Concentrate the combined filtrates under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain 2,7-dimethoxynaphthalene.
Electrophilic Aromatic Substitution
The electron-donating methoxy and methylthio groups activate the naphthalene ring towards electrophilic aromatic substitution. The directing effects of these groups will determine the position of substitution on the remaining available positions (1, 4, 5, and 8). Both methoxy and methylthio groups are ortho-para directors. In this substituted naphthalene, the 1, 4, 5, and 8 positions are ortho to either a methoxy or a methylthio group. Steric hindrance at the peri-positions (1 and 8) may favor substitution at the 4 and 5 positions.
Protocol 2.3.1: Nitration
Materials:
-
This compound
-
Nitric acid (fuming)
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Ice-water
-
Sodium bicarbonate solution, saturated
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of DCM and acetic anhydride.
-
Cool the solution to -10 °C.
-
Slowly add a solution of fuming nitric acid in acetic anhydride dropwise, maintaining the temperature below -5 °C.
-
Stir the reaction for 1-2 hours at -10 °C.
-
Carefully pour the reaction mixture into ice-water and stir vigorously.
-
Separate the organic layer and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product mixture by column chromatography to isolate the nitrated regioisomers.
Palladium-Catalyzed Cross-Coupling Reactions
The C-S bonds of the methylthio groups can potentially be activated for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form new C-C bonds. This allows for the introduction of aryl, heteroaryl, or alkynyl groups.
Caption: Proposed Suzuki cross-coupling of the methylthio groups.
Protocol 2.4.1: Suzuki Cross-Coupling
Materials:
-
This compound
-
Arylboronic acid (2.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 eq)
-
1,4-Dioxane, anhydrous
-
Water
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), arylboronic acid (2.5 eq), palladium catalyst, and potassium phosphate.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon).
-
Add anhydrous dioxane and a small amount of water.
-
Heat the reaction mixture to 80-100 °C for 12-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
Conclusion
The this compound scaffold, while not extensively studied, presents a wealth of opportunities for the synthesis of novel derivatives. The protocols outlined in this guide, based on established and reliable organic transformations, provide a solid foundation for researchers to begin exploring the chemistry of this interesting molecule. The versatility of the methylthio groups, combined with the electronic influence of the methoxy substituents, makes this a promising platform for the development of new compounds with potential applications in medicinal chemistry and materials science.
References
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Palladium-catalyzed coupling of azoles or thiazoles with aryl thioethers via C-H/C-S activation. Org. Lett.2015 , 17 (6), 1601–1604. [Link]
-
One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate. PMC. [Link]
-
Regioselective C-H Functionalization of Naphthalenes: Reactivity and Mechanistic Insights. PubMed. [Link]
-
para‐selective C−H functionalization of naphthalene. ResearchGate. [Link]
-
Polycyclic Electrophilic Aromatic Substitution Naphthalene. YouTube. [Link]
-
Diversity-Oriented C–H Activation Reactions of the Naphthalene Scaffold. ACS Publications. [Link]
-
absolute rate constants and activation parameters for 4-nitrophenyl methyl sulfide and sulfoxide. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Ruthenium-catalyzed three-component tandem remote C–H functionalization of naphthalenes: modular and concise synthesis of multifunctional naphthalenes. Chemical Science (RSC Publishing). [Link]
-
Synthesis of Aryl Methyl Sulfoxides and Determination of the Conjugative Effect of the Methylsulfinyl Group. J. Am. Chem. Soc.1957 , 79 (1), 195-199. [Link]
-
Rapid palladium-catalyzed cross-coupling in the synthesis of aryl thioethers under microwave conditions. ResearchGate. [Link]
-
Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. MDPI. [Link]
-
C–H Functionalization Strategies in the Naphthalene Series: Site Selections and Functional Diversity. ResearchGate. [Link]
-
Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. PMC. [Link]
-
A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters. [Link]
-
Thiols/Methionine. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Practical demethylation of aryl methyl ethers using an odorless thiol reagent. ResearchGate. [Link]
-
Palladium-catalyzed intermolecular transthioetherification of aryl halides with thioethers and thioesters. Chemical Science (RSC Publishing). [Link]
-
Ch12: EArS of Polycyclic Aromatics. University of Calgary. [Link]
-
Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]
-
Substitution Reactions of Polynuclear Aromatic Hydrocarbons. Chemistry LibreTexts. [Link]
-
Synthesis and Surface-Confined Electrochemistry of Dimethoxynaphthalene Fused through Rigid Norbornylogous Spacers to Thiolate, Dithiolate, and Disulfide Groups. Langmuir. [Link]
-
Electrophilic aromatic substitution usually occurs at the 1-position of naphthalene. Pearson+. [Link]
-
Product Class 12: Aryl Sulfoxides and S-Arylsulfimides. Science of Synthesis. [Link]
-
Could this be a case for Mulder and Scully? - Aryl ether synthesis under mild conditions. The Curious Wavefunction. [Link]
-
Oxidation of sulfides to sulfoxides and sulfones. ResearchGate. [Link]
-
Desulfurization with Raney Nickel. Organic Reactions. [Link]
-
Electrophilic substitution of Naphthalene. Chemistry for everyone. [Link]
- Synthesis of aryl ethers, methods and reagents related thereto.
-
TRIPHENYLMETHYL ARYL SULFIDES. I. HYDROGENOLYSIS WITH RANEY NICKEL. REACTIONS WITH MERCURIC CHLORIDE. The Journal of Organic Chemistry. [Link]
-
Practical demethylation of aryl methyl ethers using an odorless thiol reagent. Semantic Scholar. [Link]
-
Desulfurization. Organic Chemistry Portal. [Link]
-
Desulfurization with Raney Nickel. ResearchGate. [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. [Link]
-
Raney nickel desulfurization. Britannica. [Link]
-
A Convenient and Efficient Synthesis of 2,6-Dihydroxynaphthalene. ResearchGate. [Link]
-
On the theory of aromatic substitution: IV. The orienting influence of substituents in naphthalene derivatives. ResearchGate. [Link]
-
Synthesis and Characterization of 2-(((2,7-Dihydroxynaphthalen-1-yl)methylene)amino)-3′,6′-bis(ethylamino)-2′,7′-dimethylspiro[isoindoline-1,9′-xanthen]-3-one and Colorimetric Detection of Uranium in Water. PMC. [Link]
-
Aryl ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]
-
Metal-Free Synthesis of Aryl Ethers in Water. Organic Chemistry Portal. [Link]
-
Synthesis of a rigid dimethoxynaphthalene-spacer-dithiol which spontaneously attaches to gold and platinum electrodes: properties of monolayer films in nonaqueous solvents. Journal of the American Chemical Society. [Link]
- Method for synthesizing 2, 7-dihydroxynaphthalene.
-
Thiolation of Biopolymers for Developing Drug Delivery Systems with Enhanced Mechanical and Mucoadhesive Properties: A Review. PMC. [Link]
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Application Notes and Protocols for the Characterization of 2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene
Abstract
This document provides a comprehensive guide to the analytical techniques for the structural elucidation, purity assessment, and physicochemical characterization of 2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene (C₁₄H₁₆O₂S₂).[1] Intended for researchers in organic synthesis, materials science, and drug development, these application notes detail optimized protocols for a suite of analytical methodologies. The guide emphasizes not only the procedural steps but also the scientific rationale behind the selection of techniques and parameters, ensuring robust and reproducible results. The methods covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Thermal Analysis (TGA/DSC), and X-ray Crystallography.
Introduction
This compound is a highly substituted naphthalene derivative. The naphthalene core is a prevalent structural motif in many functional organic materials and pharmaceutical compounds.[2][3][4] The specific substitution pattern, featuring both electron-donating methoxy groups and sulfur-containing methylthio groups, imparts unique electronic and steric properties that warrant detailed investigation. Accurate and comprehensive characterization is the cornerstone of any research and development effort, ensuring compound identity, purity, and stability, which are critical for subsequent applications.
This guide presents a multi-technique approach, providing a holistic analytical profile of the molecule. Each section is designed as a self-contained module with principles, applications, and detailed experimental protocols.
Integrated Analytical Workflow
A systematic approach is essential for the complete characterization of a novel chemical entity. The following workflow outlines the logical progression of analytical techniques, from initial structural confirmation to detailed physicochemical profiling.
Caption: Integrated workflow for the characterization of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle and Application
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.[5] For this compound, ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR will identify all unique carbon environments.[6][7] 2D NMR experiments like COSY and HSQC can be used to definitively assign proton and carbon signals.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[8] Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not already contain it.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096, as ¹³C has low natural abundance.
-
-
Data Analysis: Process the FID using an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and Fourier transform. Phase and baseline correct the spectrum. Integrate the ¹H signals and reference the spectra to TMS (0.00 ppm).
Expected Spectral Data
The molecule's symmetry will result in a simplified spectrum. The following table provides predicted chemical shifts based on the analysis of similar naphthalene derivatives.[6][7]
| Group | Signal Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Naphthalene H (H-1, H-8) | Singlet | 7.5 - 7.8 | 110 - 115 |
| Naphthalene H (H-4, H-5) | Singlet | 7.2 - 7.5 | 125 - 130 |
| Methoxy (-OCH₃) | Singlet | 3.9 - 4.1 | 55 - 60 |
| Methylthio (-SCH₃) | Singlet | 2.4 - 2.6 | 15 - 20 |
| Naphthalene C (C-2, C-7) | Quaternary | N/A | 150 - 158 |
| Naphthalene C (C-3, C-6) | Quaternary | N/A | 128 - 135 |
| Naphthalene C (C-9, C-10) | Quaternary | N/A | 130 - 138 |
Mass Spectrometry (MS)
Principle and Application
Mass spectrometry provides precise molecular weight information and structural details based on fragmentation patterns.[9] High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition. The presence of two sulfur atoms will give a characteristic isotopic pattern (A+2 peak) that aids in identification. Analysis of aromatic thioethers often reveals skeletal rearrangements and characteristic losses.[10][11]
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, equipped with an Electrospray Ionization (ESI) source.
-
Instrument Parameters (Positive Ion Mode):
-
Ionization Mode: ESI+.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Nebulizer Gas (N₂): 1-2 Bar.
-
Drying Gas (N₂): 8-10 L/min at 200 °C.
-
Mass Range: 50 - 500 m/z.
-
-
Data Analysis: Identify the molecular ion peak [M+H]⁺ and/or the sodium adduct [M+Na]⁺. Compare the measured exact mass to the theoretical mass calculated for C₁₄H₁₆O₂S₂ to confirm the elemental composition. Analyze the MS/MS fragmentation pattern for characteristic losses (e.g., loss of •CH₃, •OCH₃, •SCH₃).
Expected Mass Data
| Ion | Formula | Theoretical Exact Mass |
| [M] | C₁₄H₁₆O₂S₂ | 280.0592 |
| [M+H]⁺ | C₁₄H₁₇O₂S₂⁺ | 281.0666 |
| [M+Na]⁺ | C₁₄H₁₆NaO₂S₂⁺ | 303.0486 |
High-Performance Liquid Chromatography (HPLC)
Principle and Application
HPLC is the standard for determining the purity of organic compounds and for quantitative analysis.[12] For a non-polar, aromatic compound like this, a Reversed-Phase (RP-HPLC) method is most suitable.[13][14] A photodiode array (PDA) or UV detector allows for sensitive detection, leveraging the chromophore of the naphthalene core.
Experimental Protocol: RP-HPLC with UV Detection
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a PDA/UV detector.
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.[12]
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 60% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at 254 nm, and collect a full spectrum (200-400 nm) with the PDA.
-
-
Data Analysis: Integrate the peak corresponding to the main compound. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle and Application
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Polycyclic aromatic hydrocarbons (PAHs) and their derivatives exhibit characteristic absorption spectra.[15][16][17] This technique is useful for confirming the aromatic system's integrity and for quantitative analysis using the Beer-Lambert law.
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution (~10⁻⁵ M) of the compound in a UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Parameters:
-
Scan Range: 200 - 600 nm.
-
Blank: Use the pure solvent as a reference.
-
-
Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ). The spectrum is expected to show multiple bands characteristic of the naphthalene π-system, potentially red-shifted due to the auxochromic methoxy and methylthio substituents.[18][19]
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle and Application
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[20] It is an excellent tool for quickly confirming the presence of key structural features like C-O (methoxy), C-S (methylthio), aromatic C=C, and C-H bonds.[21][22]
Experimental Protocol (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Parameters:
-
Scan Range: 4000 - 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Correlate the observed absorption bands (in cm⁻¹) to specific functional group vibrations.
Expected Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2950 - 2850 | C-H Stretch | Aliphatic (-CH₃) |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1250 - 1200 | C-O Stretch | Aryl Ether (Ar-O-CH₃) |
| 1150 - 1000 | C-O Stretch | Aryl Ether (Ar-O-CH₃) |
| 700 - 600 | C-S Stretch | Thioether (-S-CH₃) |
Thermal Analysis (DSC/TGA)
Principle and Application
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of a material.[23] DSC measures heat flow to determine melting point, crystallization events, and other phase transitions. TGA measures changes in mass as a function of temperature, revealing thermal stability and decomposition profiles.[24][25][26]
Experimental Protocol
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or platinum TGA/DSC pan.
-
Instrumentation: A simultaneous TGA/DSC instrument or separate units.
-
Parameters:
-
Atmosphere: Nitrogen, at a flow rate of 50 mL/min.
-
Temperature Program: Ramp from 25 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
DSC: Identify the onset and peak temperature of the endotherm corresponding to melting.
-
TGA: Determine the onset temperature of decomposition (Tₔₑₖₒₘₚ), defined as the temperature at which 5% weight loss occurs.
-
X-ray Crystallography
Principle and Application
Single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state.[27][28][29] This technique is the gold standard for structural determination, revealing precise bond lengths, bond angles, and intermolecular packing arrangements. Its application is contingent upon the ability to grow high-quality single crystals.
Experimental Protocol
-
Crystal Growth: Grow single crystals suitable for diffraction (typically >0.1 mm in all dimensions) by slow evaporation from a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane).
-
Instrumentation: A single-crystal X-ray diffractometer with a Mo Kα (λ = 0.71073 Å) or Cu Kα radiation source.[30]
-
Data Collection: Mount a suitable crystal and collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Solve the structure using direct methods and refine the model against the collected diffraction data to obtain the final crystallographic information file (CIF).[30]
References
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Title: An X-ray investigation of the structure of some naphthalene derivatives | Proceedings A | The Royal Society - Journals Source: The Royal Society Publishing URL: [Link]
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Title: Prediction of the Ultraviolet-Visible Absorption Spectra of Polycyclic Aromatic Hydrocarbons (Dibenzo and Naphtho) Derivatives of Fluoranthene Source: PubMed URL: [Link]
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Title: Fast Analysis of PAH in Complex Organic Carbon Mixtures by Reconstruction of UV-Visible Spectra Source: Aidic URL: [Link]
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Title: ¹H NMR spectra of naphthalene measured under different conditions. Source: ResearchGate URL: [Link]
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Title: Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. Source: Journal of the Chemical Society B: Physical Organic URL: [Link]
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Title: HPLC Separation of Genotoxic Derivatives of Naphthalene Source: SemOpenAlex URL: [Link]
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Title: Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing Source: MDPI URL: [Link]
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Title: Overview of ultraviolet-based methods used in polycyclic aromatic hydrocarbons analysis and measurement Source: ResearchGate URL: [Link]
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Title: Separation of Naphthalene-1,4-dicarbonitrile on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
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Title: HPLC Separation of Genotoxic Derivatives of Naphthalene Source: Chemické listy URL: [Link]
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Title: Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats Source: NIH National Center for Biotechnology Information URL: [Link]
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Title: Revisiting the Absorption Spectra of Polycyclic Aromatic Hydrocarbons over Porto (Portugal) by TD-DFT Calculations Source: MDPI URL: [Link]
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Title: Webinar – Thermal Analysis of Organic Compounds Source: Mettler Toledo URL: [Link]
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Title: Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats Source: Society for Redox Biology and Medicine URL: [Link]
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Title: Vuv/vis absorption spectroscopy of different PAHs Source: ResearchGate URL: [Link]
-
Title: 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Multicomponent analysis evaluation of the separation behavior of naphthalene derivatives in the phase-separation mode on HPLC using a ternary mixture eluent on a C18 column Source: Taylor & Francis Online URL: [Link]
-
Title: X-Ray Diffraction Study of Some Liquid Naphthalene Derivatives Source: Taylor & Francis Online URL: [Link]
-
Title: X-Ray Diffraction Study of Some Liquid Naphthalene Derivatives Source: ResearchGate URL: [Link]
-
Title: Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives Source: MDPI URL: [Link]
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Title: Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems Source: NIH National Center for Biotechnology Information URL: [Link]
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Title: ESCA, Solid-State NMR, and X-Ray Diffraction Studies of Perisubstituted Naphthalene Derivatives Source: ACS Publications URL: [Link]
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Title: Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units Source: MDPI URL: [Link]
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Title: Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts Source: ACS Publications URL: [Link]
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Title: this compound Source: PubChem URL: [Link]
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Title: Thermal Analysis Source: Chemistry LibreTexts URL: [Link]
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Title: DSC and TGA thermograms of the small molecules Source: ResearchGate URL: [Link]
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Title: Representatives of thioethers compounds Source: ResearchGate URL: [Link]
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Title: Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques Source: Lab Manager Magazine URL: [Link]
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Title: Thermal Analysis Applications Source: Instrument Specialists Inc. URL: [Link]
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Title: FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts Source: ACS Publications URL: [Link]
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Title: Synthesis and Properties of Dibenzo-Fused Naphtho[2,3-b:6,7-b′] Source: NIH National Center for Biotechnology Information URL: [Link]
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Title: Functional group profiling of medicinal plants using FTIR spectroscopy Source: World Journal of Biology Pharmacy and Health Sciences URL: [Link]
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Title: ftir analysis and interpretation of ir spectra of four spice oils extracted by hydrodistillation Source: International Journal of Food Science and Technology URL: [Link]
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Title: Phytochemical screening by FTIR spectroscopic analysis of leaf extracts of selected Indian Medicinal plants. Source: CABI Digital Library URL: [Link]
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Title: Synthesis, structural and spectroscopic study of aromatic thioester compounds Source: ResearchGate URL: [Link]
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Title: Synthesis of optically active 2,7-disubstituted naphthalene derivatives and evaluation of their enantioselective recognition ability Source: ResearchGate URL: [Link]
-
Title: Synthesis and Characterization of Naphthalene End‐capped Triethylsilylethynyl Anthradithiophene for Organic Thin‐Film Transistors Source: ResearchGate URL: [Link]
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Application Note: Definitive Structure Elucidation of 2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene using Advanced NMR and High-Resolution Mass Spectrometry
Abstract This application note provides a comprehensive, predictive guide to the structural characterization of 2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene. In the context of drug discovery and materials science, unambiguous confirmation of molecular structure is paramount for establishing structure-activity relationships and ensuring intellectual property claims. This document outlines detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), designed to provide orthogonal and definitive evidence of the compound's constitution and purity. While experimental data for this specific molecule is not widely published, the principles, predicted data, and workflows presented herein are grounded in established spectroscopic theory and data from analogous structures, offering a robust framework for researchers.
Introduction
This guide details the application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR, along with Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS, to achieve complete and confident structure elucidation. The causality behind experimental choices and the interpretation of the resulting data are explained to empower researchers to apply these techniques effectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in solution. By analyzing the magnetic environments of ¹H and ¹³C nuclei, we can map the molecular framework atom by atom.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (multiplicity), and relative abundance (integration). Due to the molecule's C₂ symmetry, the proton spectrum is expected to be simplified, with chemically equivalent protons at positions 1 and 8, 4 and 5, as well as in the two methoxy and two methylthio groups.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 7.5 - 7.7 | Singlet | 2H | H-1, H-8 | Protons adjacent to the electron-donating methoxy group but deshielded by the adjacent aromatic ring. |
| ~ 7.0 - 7.2 | Singlet | 2H | H-4, H-5 | Protons flanked by electron-donating methoxy and methylthio groups, expected to be shielded relative to H-1/H-8. |
| ~ 3.9 - 4.1 | Singlet | 6H | -OCH₃ | Typical chemical shift for methoxy protons on an aromatic ring. |
| ~ 2.4 - 2.6 | Singlet | 6H | -SCH₃ | Typical chemical shift for methylthio protons on an aromatic ring. |
Predicted ¹³C NMR & DEPT-135 Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments. The use of a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment helps distinguish between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, while quaternary carbons are absent.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment | Rationale |
|---|---|---|---|
| ~ 155 - 158 | Quaternary (absent) | C-2, C-7 | Aromatic carbons directly attached to oxygen, highly deshielded. |
| ~ 130 - 133 | Quaternary (absent) | C-3, C-6 | Aromatic carbons attached to sulfur, deshielded. |
| ~ 125 - 128 | Quaternary (absent) | C-9, C-10 | Bridgehead carbons of the naphthalene core. |
| ~ 123 - 126 | CH (Positive) | C-4, C-5 | Aromatic methine carbons. |
| ~ 105 - 108 | CH (Positive) | C-1, C-8 | Aromatic methine carbons shielded by the ortho-methoxy group. |
| ~ 55 - 57 | CH₃ (Positive) | -OCH₃ | Typical chemical shift for methoxy carbons. |
| ~ 15 - 18 | CH₃ (Positive) | -SCH₃ | Typical chemical shift for methylthio carbons. |
2D NMR for Unambiguous Connectivity
While 1D NMR provides a strong foundation, 2D NMR experiments are essential for irrefutably connecting the pieces.[1]
-
COSY (Correlation Spectroscopy): This experiment would confirm the absence of any proton-proton couplings, as all aromatic protons are predicted to be singlets.[2]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with the carbon it is attached to.[3] It would definitively link the proton signals at ~7.5-7.7 ppm to the carbon signals at ~105-108 ppm (H-1/C-1, H-8/C-8) and the protons at ~7.0-7.2 ppm to the carbons at ~123-126 ppm (H-4/C-4, H-5/C-5).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the complete molecular skeleton by identifying 2- and 3-bond correlations between protons and carbons.[3] The expected key correlations that confirm the substitution pattern are illustrated below.
Caption: Predicted key HMBC correlations for structure confirmation.
Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).[4][5] Use a high-quality NMR tube to ensure good magnetic field homogeneity.[6]
-
Instrumentation: Use a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for optimal sensitivity and resolution.
-
¹H NMR Acquisition:
-
Acquire 16-32 scans.
-
Set a spectral width covering -2 to 12 ppm.
-
Use a relaxation delay (d1) of 1-2 seconds.
-
-
¹³C{¹H} NMR Acquisition:
-
Acquire 1024-2048 scans.
-
Set a spectral width covering 0 to 200 ppm.
-
Use a relaxation delay of 2 seconds.
-
-
2D NMR Acquisition (COSY, HSQC, HMBC):
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the exact mass of the molecule, which is used to determine its elemental composition with high confidence.[8] This technique is crucial for confirming the molecular formula and distinguishing between isobaric compounds.
Molecular Formula and Expected Mass
The molecular formula for this compound is C₁₄H₁₆O₂S₂ . The theoretical exact masses of its common adducts are calculated as follows:
Table of Theoretical Exact Masses
| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₁₄H₁₇O₂S₂⁺ | 297.0668 |
| [M+Na]⁺ | C₁₄H₁₆O₂S₂Na⁺ | 319.0487 |
| M⁺• | C₁₄H₁₆O₂S₂⁺• | 296.0590 |
Protocol: ESI-TOF HRMS Data Acquisition
Electrospray ionization (ESI) is a soft ionization technique ideal for generating intact molecular ions from moderately polar organic compounds.[9][10] A Time-of-Flight (TOF) analyzer provides the high resolution required for exact mass measurements.[11]
Caption: General workflow for HRMS analysis via ESI-TOF.
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile/dichloromethane mixture.
-
Instrumentation: Use an ESI-TOF mass spectrometer. Calibrate the instrument immediately before analysis using a known calibration standard to ensure high mass accuracy (< 5 ppm).
-
Acquisition Parameters (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI).[12]
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Nebulizing Gas (N₂): 1-2 Bar.
-
Drying Gas (N₂): 8-10 L/min at 200°C.
-
Mass Range: m/z 100 - 1000.
-
Acquisition Mode: Full scan, high resolution (>10,000 FWHM).
-
-
Data Analysis: The measured mass of the most abundant ion (likely [M+H]⁺ or [M+Na]⁺) should match the theoretical calculated mass with an error of less than 5 ppm.[8]
Tandem Mass Spectrometry (MS/MS) for Structural Support
Tandem MS (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.[13] The fragmentation pattern provides additional evidence for the proposed structure.[14]
Predicted Fragmentation Pathway The primary fragmentation pathways are expected to involve the loss of radicals from the methoxy and methylthio groups.
Caption: Plausible MS/MS fragmentation pathway for [M+H]⁺.
Integrated Data Analysis and Conclusion
The definitive structural elucidation of this compound is achieved by integrating the orthogonal data sets from NMR and HRMS.
-
HRMS confirms the elemental formula as C₁₄H₁₆O₂S₂.
-
¹³C and DEPT NMR establish the presence of 14 carbons, comprising 4 methyl, 4 methine, and 6 quaternary carbons, consistent with the proposed structure.
-
¹H NMR shows the correct number and integration of proton signals, and their chemical shifts are consistent with the electronic effects of the substituents.
-
HSQC connects the proton and carbon one-bond pairs.
-
HMBC provides the final, irrefutable evidence by mapping the long-range connectivity, confirming the 2,3,6,7 substitution pattern on the naphthalene core.
By following the protocols and interpretive logic outlined in this application note, researchers can confidently and unambiguously determine the structure of this compound and related polysubstituted aromatic compounds.
References
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Scribd. NMR Sample Preparation Guide. Available at: [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]
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Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available at: [Link]
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Glass, R. S., et al. (2004). Novel Substituent Effect on 77Se NMR Chemical Shifts Caused by 4c-6e versus 2c-4e and 3c-4e in Naphthalene Peri Positions: Spectroscopic and Theoretical Study. The Journal of Organic Chemistry, 69(19), 6375–6383. Available at: [Link]
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Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Results in Chemistry, 3, 100108. Available at: [Link]
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Kitching, W., et al. (1976). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry, 41(12), 2055–2067. Available at: [Link]
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Santos, L. S. (Ed.). (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. In Reactive Intermediates: MS Investigations in Solution. Wiley-VCH. Available at: [Link]
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Konermann, L., et al. (2013). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry, 85(1), 2–9. Available at: [Link]
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Montaña, J. L. (2012). Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis. American Journal of Analytical Chemistry, 3(12), 917-930. Available at: [Link]
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Fiveable. Electrospray Ionization Definition - Organic Chemistry Key Term. Available at: [Link]
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Stoyanov, N., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 7(10), 138. Available at: [Link]
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Adcock, W., et al. (1974). Substituent effects in the naphthalene ring system by fluorine-19 NMR. Journal of the American Chemical Society, 96(15), 4924–4931. Available at: [Link]
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Fiveable. High-Resolution Mass Spectrometry Definition - Organic Chemistry Key Term. Available at: [Link]
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Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. ResearchGate. Available at: [Link]
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Gerrard, W., et al. (2022). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 13(28), 8299-8311. Available at: [Link]
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Nega, M., et al. (2021). Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review. Molecules, 26(16), 4983. Available at: [Link]
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Badjagbo, K., & Guillarme, D. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Journal of Separation Science, 44(1), 195-213. Available at: [Link]
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Pleil, J. D., & Stiegel, M. A. (2016). High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media. Journal of Breath Research, 10(1), 012001. Available at: [Link]
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M. J. D. B. Organic Chemistry. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]
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Clark, J. (2023). fragmentation patterns in mass spectra. Chemguide. Available at: [Link]
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Slideshare. Mass chart Fragmentation. Available at: [Link]
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University of Calgary. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Available at: [Link]
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- 14. chem.libretexts.org [chem.libretexts.org]
Unveiling the Molecular Architecture: A Detailed Guide to the Crystal Structure Analysis of 2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene
Introduction: The Significance of Naphthalene Derivatives in Modern Research
Naphthalene and its functionalized derivatives represent a cornerstone in the development of advanced materials and pharmaceuticals.[1] Their rigid, aromatic core provides a versatile scaffold for creating compounds with unique photophysical properties, making them valuable in the design of organic light-emitting diodes (OLEDs), fluorescent probes, and semiconductors.[2] In the realm of drug discovery, the naphthalene moiety is present in numerous approved therapeutic agents, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The precise three-dimensional arrangement of atoms and molecules within a crystal lattice, elucidated through single-crystal X-ray diffraction, is paramount for understanding structure-property relationships and for the rational design of new functional molecules.[3]
This application note provides a comprehensive, in-depth guide for the synthesis, crystallization, and complete crystal structure analysis of a novel naphthalene derivative, 2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene. This guide is tailored for researchers, scientists, and drug development professionals, offering not just a set of protocols, but a detailed explanation of the underlying principles and critical considerations at each stage of the process.
Part 1: Synthesis of this compound
A robust and reproducible synthetic route is the foundation of any crystallographic study. The following protocol outlines a plausible and efficient pathway to this compound, commencing from the readily available precursor, 2,7-dihydroxynaphthalene.
Protocol 1: Synthesis of 2,7-Dimethoxynaphthalene
The initial step involves the O-methylation of 2,7-dihydroxynaphthalene, a classic Williamson ether synthesis.[4]
Materials:
-
2,7-Dihydroxynaphthalene
-
Dimethyl sulfate (DMS)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Distilled water
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
To a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,7-dihydroxynaphthalene (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous acetone to the flask to create a stirrable suspension.
-
Under vigorous stirring, add dimethyl sulfate (2.2 eq) dropwise from a dropping funnel at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with distilled water (3 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 2,7-dimethoxynaphthalene.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Thiolation of 2,7-Dimethoxynaphthalene
The subsequent step introduces the methylthio groups onto the naphthalene core. This can be achieved through electrophilic substitution using a suitable thiolation agent.
Materials:
-
2,7-Dimethoxynaphthalene
-
N-Chlorosuccinimide (NCS)
-
Dimethyl disulfide ((CH₃)₂S₂)
-
Trifluoromethanesulfonic acid (TfOH) or another strong Lewis acid
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
Schlenk flask
-
Magnetic stirrer
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,7-dimethoxynaphthalene (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, pre-mix N-Chlorosuccinimide (2.2 eq) and dimethyl disulfide (2.5 eq) in anhydrous dichloromethane.
-
Slowly add the NCS/dimethyl disulfide mixture to the solution of 2,7-dimethoxynaphthalene.
-
Add trifluoromethanesulfonic acid (catalytic amount) to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by slowly adding a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel to yield the final product.
Part 2: Crystallization for Single-Crystal X-ray Diffraction
The growth of high-quality single crystals is often the most challenging and critical step in a successful crystal structure determination.[3] The ideal crystal should be well-formed, transparent, and free of defects, with dimensions typically in the range of 0.1-0.3 mm.[5]
Crystallization Strategy Workflow
Caption: Workflow for selecting an appropriate crystallization method.
Protocol 3: Crystallization of this compound
General Considerations:
-
Purity is paramount: The starting material must be of the highest possible purity.
-
Solvent selection: A systematic screening of solvents is crucial. The ideal solvent will dissolve the compound to a moderate extent.
-
Slow is better: Crystal growth should be a slow and controlled process to allow for the formation of a well-ordered lattice.[5]
Recommended Crystallization Techniques:
-
Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent (e.g., dichloromethane, chloroform, or ethyl acetate) to near saturation in a small vial.
-
Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.
-
Leave the vial undisturbed in a vibration-free environment for several days to weeks.
-
-
Vapor Diffusion:
-
Solvent-Anti-solvent: Dissolve the compound in a small amount of a "good" solvent (in which it is readily soluble, e.g., dichloromethane). Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed jar containing a larger volume of an "anti-solvent" (in which the compound is poorly soluble, e.g., hexane or methanol).
-
The anti-solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and promoting crystallization.
-
-
Slow Cooling:
-
Dissolve the compound in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile) at an elevated temperature to create a saturated solution.
-
Allow the solution to cool slowly to room temperature.
-
For further crystal growth, the solution can be transferred to a refrigerator and then a freezer, with each step allowing for slow cooling over several hours or days.
-
Part 3: Single-Crystal X-ray Diffraction Analysis
Once suitable single crystals are obtained, the next stage is to determine their three-dimensional structure using X-ray diffraction.
Experimental Workflow for Crystal Structure Determination
Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis.
Protocol 4: Data Collection
-
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a cryoloop or a glass fiber.[6]
-
Data Collection: The mounted crystal is placed on a goniometer head in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[6] A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.[6] As the crystal is rotated, a series of diffraction images are collected on a detector.
| Parameter | Typical Value/Range for Small Organic Molecules |
| Radiation Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |
| Temperature | 100-173 K |
| Detector Distance | 40-60 mm |
| Exposure Time | 5-60 seconds per frame |
| Rotation Angle per Frame | 0.5-1.0° |
| Data Completeness | >99% |
| Resolution | ~0.8 Å |
Protocol 5: Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections. The phase problem is then solved, typically using direct methods for small molecules, to obtain an initial structural model. This model is then refined to best fit the experimental data.
Recommended Software:
-
Structure Solution: SHELXT or SIR
-
Structure Refinement: SHELXL[7]
-
Graphical Interface: Olex2 or ShelXle
Refinement Procedure using SHELXL:
-
Initial Refinement: The initial structural model is refined isotropically.
-
Atom Assignment: Atoms are correctly assigned as carbon, oxygen, or sulfur based on the electron density map and chemical knowledge.
-
Anisotropic Refinement: Non-hydrogen atoms are refined anisotropically to account for their thermal motion.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Final Refinement Cycles: The structure is refined until convergence is reached, indicated by minimal shifts in the atomic parameters. The quality of the final model is assessed by examining the R-factors (R1 and wR2) and the residual electron density map.
Part 4: Data Presentation and Interpretation
The final output of a crystal structure analysis is a set of crystallographic data and a refined structural model. This information is typically presented in tables and molecular visualization plots.
Table 1: Crystallographic Data and Refinement Details for this compound (Hypothetical Data)
| Parameter | Value |
| Chemical Formula | C₁₄H₁₆O₂S₂ |
| Formula Weight | 280.40 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(3) |
| c (Å) | 15.789(6) |
| β (°) | 98.76(2) |
| Volume (ų) | 1334.5(9) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.394 |
| Absorption Coefficient (mm⁻¹) | 0.45 |
| F(000) | 592 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |
| θ range for data collection (°) | 2.5 to 28.0 |
| Reflections collected | 12345 |
| Independent reflections | 3012 [R(int) = 0.034] |
| Data / restraints / parameters | 3012 / 0 / 163 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.112 |
| R indices (all data) | R1 = 0.058, wR2 = 0.125 |
| Largest diff. peak and hole (e.Å⁻³) | 0.34 and -0.28 |
Conclusion
This application note has provided a comprehensive guide to the crystal structure analysis of this compound, from its synthesis to the final refined structure. By following these detailed protocols and understanding the underlying principles, researchers can confidently approach the structural elucidation of novel small molecules. The precise structural information obtained through these methods is invaluable for advancing the fields of materials science and drug development, enabling the design of next-generation materials and therapeutics with tailored properties and functions.
References
-
Dallaire, C., Kolber, I., & Gingras, M. (n.d.). 2,7-dimethylnaphthalene. Organic Syntheses. Retrieved from [Link]
-
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]
-
University of Cambridge. (n.d.). SHELXL - An Easy Structure - Sucrose. Retrieved from [Link]
-
LookChem. (n.d.). 2,7-Dimethoxynaphthalene 3469-26-9 wiki. Retrieved from [Link]
-
CCP4. (n.d.). Solve a small-molecule structure. Retrieved from [Link]
-
ShelXle. (2020, August 14). ShelXle Tutorial solving and refining crystal structures [Video]. YouTube. Retrieved from [Link]
-
W. B. David, et al. (2025). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2,7-Dimethoxynaphthalene: Properties and Applications. Retrieved from [Link]
-
University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]
-
Boyle, T. J. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section B, B80, 243-250. Retrieved from [Link]
-
Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. In Probe-Enabled Discovery. National Center for Biotechnology Information. Retrieved from [Link]
-
Wang, F., et al. (2020). Decarboxylative thiolation of redox-active esters to free thiols and further diversification. Nature Communications, 11, 5288. Retrieved from [Link]
-
Wang, J., et al. (2015). Crystallization and melting behaviors of maleic anhydride grafted poly(propylene) nucleated by an aryl amide derivative. Journal of Thermal Analysis and Calorimetry, 120, 1403-1411. Retrieved from [Link]
Sources
- 1. ou.edu [ou.edu]
- 2. innospk.com [innospk.com]
- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An Easy Structure - Sucrose [xray.uky.edu]
Application Notes and Protocols: Unraveling the Photophysical Properties of Substituted Naphthalenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthalene, a simple bicyclic aromatic hydrocarbon, serves as a fundamental scaffold in the design of a vast array of functional organic molecules. Its derivatives are integral to numerous applications, from molecular probes and sensors to organic light-emitting diodes (OLEDs).[1][2][3] The unique photophysical properties of substituted naphthalenes, characterized by their strong fluorescence and sensitivity to the local environment, make them particularly valuable tools in chemical biology, materials science, and drug development.[1] This guide provides a comprehensive overview of the principles governing the photophysical behavior of substituted naphthalenes and detailed protocols for their characterization.
The strategic placement of electron-donating or electron-withdrawing groups on the naphthalene ring allows for the fine-tuning of its absorption and emission characteristics.[4][5] This ability to modulate photophysical properties through synthetic chemistry is central to the rational design of novel fluorescent probes and materials with tailored functionalities.[6] Understanding the interplay between molecular structure and photophysical response is therefore paramount for researchers in these fields.
Core Principles: How Substituents Modulate Naphthalene's Photophysics
The photophysical properties of a molecule are dictated by the transitions between its electronic energy levels. In naphthalene, the absorption of ultraviolet light promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The subsequent return to the ground state can occur through various pathways, including the emission of light as fluorescence.
The introduction of substituents onto the naphthalene core profoundly alters the energies of the HOMO and LUMO, thereby influencing the absorption and emission wavelengths, fluorescence quantum yield, and fluorescence lifetime.[6]
-
Electron-Donating Groups (EDGs): Substituents such as amino (-NH2), hydroxyl (-OH), and methoxy (-OCH3) groups increase the electron density of the naphthalene ring. This generally raises the energy of the HOMO more than the LUMO, leading to a smaller HOMO-LUMO energy gap.[6] Consequently, a bathochromic (red) shift in both the absorption and emission spectra is observed.[6][7]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and acyl moieties pull electron density away from the naphthalene ring.[5] This typically lowers the energy of the LUMO, which can also result in a red-shift of the absorption and emission maxima, although the effect is often less pronounced than with strong EDGs.[5][6] The interplay between EDGs and EWGs on the same naphthalene scaffold can lead to significant intramolecular charge transfer (ICT) character in the excited state, often resulting in large Stokes shifts and high sensitivity to solvent polarity.[8]
-
Silyl Groups: The introduction of silyl groups can cause a bathochromic shift in the absorption maxima and an increase in fluorescence intensities.[7]
Solvatochromism: A Window into the Excited State
Substituted naphthalenes, particularly those with significant ICT character, often exhibit solvatochromism, where their absorption and emission spectra are dependent on the polarity of the solvent.[8][9][10] This phenomenon arises from the differential stabilization of the ground and excited states by the solvent molecules. More polar solvents will typically stabilize a more polar excited state to a greater extent than the ground state, leading to a red-shift in the emission spectrum.[8] This property is the basis for using substituted naphthalenes as probes for local environmental polarity.
Experimental Characterization: Protocols and Methodologies
A thorough understanding of the photophysical properties of a substituted naphthalene requires a suite of spectroscopic techniques. Here, we detail the core experimental protocols.
Synthesis of Substituted Naphthalenes
The synthesis of substituted naphthalenes is typically achieved through standard organic chemistry reactions. For example, silyl-substituted naphthalenes can be prepared via lithiation of a bromonaphthalene followed by quenching with a suitable chlorosilane.[7] Acyl pyrrolyl naphthalenes can be synthesized through multi-step procedures involving the formation of the pyrrole ring onto the naphthalene scaffold.[8]
Protocol 1: UV-Visible Absorption Spectroscopy
This technique provides information about the electronic transitions from the ground state to excited states.
Objective: To determine the wavelength(s) of maximum absorption (λmax) and the molar extinction coefficient (ε).
Materials:
-
Substituted naphthalene compound
-
Spectroscopic grade solvent (e.g., cyclohexane, ethanol, acetonitrile)
-
UV-Visible spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a stock solution of the naphthalene derivative of a known concentration (e.g., 1 mM) in the chosen solvent.
-
From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.1 and 1.0 at the λmax. A typical concentration is in the range of 1-10 µM.
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Replace the blank with the cuvette containing the sample solution.
-
Scan a range of wavelengths (e.g., 200-500 nm) to obtain the absorption spectrum.
-
Identify the λmax from the spectrum.
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.
Protocol 2: Steady-State Fluorescence Spectroscopy
This is the core technique for characterizing the emission properties of a fluorophore.
Objective: To determine the excitation and emission spectra, and the fluorescence quantum yield (Φf).
Materials:
-
Substituted naphthalene compound
-
Spectroscopic grade solvent
-
Fluorescence spectrophotometer (fluorometer)
-
Quartz cuvettes (1 cm path length)
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54)
Procedure:
-
Emission Spectrum:
-
Prepare a dilute solution of the sample in the chosen solvent. The absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.
-
Set the excitation wavelength to the λmax determined from the absorption spectrum.
-
Scan the emission monochromator over a wavelength range that is longer than the excitation wavelength to record the fluorescence emission spectrum.
-
-
Excitation Spectrum:
-
Set the emission monochromator to the wavelength of maximum fluorescence intensity.
-
Scan the excitation monochromator over a range of wavelengths to record the excitation spectrum. The resulting spectrum should be similar in shape to the absorption spectrum.
-
-
Fluorescence Quantum Yield (Relative Method):
-
Prepare solutions of both the sample and a quantum yield standard with absorbance values below 0.1 at the excitation wavelength.
-
Record the absorption spectra and measure the absorbance at the excitation wavelength for both the sample and the standard.
-
Record the fluorescence emission spectra for both the sample and the standard using the same excitation wavelength and instrumental settings.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference standard, respectively.
-
Protocol 3: Fluorescence Lifetime Measurement
The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state.
Objective: To determine the fluorescence lifetime of the substituted naphthalene.
Materials:
-
Substituted naphthalene compound
-
Spectroscopic grade solvent
-
Time-Correlated Single Photon Counting (TCSPC) instrument or a phase-modulation fluorometer
Procedure:
-
Prepare a dilute, deoxygenated solution of the sample. Oxygen is an efficient quencher of fluorescence and can significantly shorten the measured lifetime.[11][12] Deoxygenation can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solution.
-
Excite the sample with a pulsed light source (e.g., a laser diode or LED) at a wavelength where the sample absorbs.
-
Collect the fluorescence decay profile by measuring the arrival times of emitted photons relative to the excitation pulse.
-
Fit the decay curve to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime(s).
Data Presentation
The photophysical properties of a series of substituted naphthalenes can be effectively summarized in a table for easy comparison.
| Compound | Substituent(s) | Solvent | λabs (nm) | ε (M-1cm-1) | λem (nm) | Stokes Shift (cm-1) | Φf | τ (ns) |
| Naphthalene | - | Cyclohexane | 275 | 5,600 | 321 | 5,400 | 0.23 | 96 |
| 1-Naphthol | 1-OH | Ethanol | 290 | 5,000 | 350 | 6,300 | 0.35 | 8.2 |
| 2-Naphthylamine | 2-NH2 | Ethanol | 280, 330 | 5,500, 1,800 | 420 | 7,600 | 0.45 | 15 |
| 1-Cyano-4-methoxynaphthalene | 1-CN, 4-OCH3 | Acetonitrile | 320 | 12,000 | 450 | 9,800 | 0.60 | 12 |
| 1,4-Bis(trimethylsilyl)naphthalene | 1,4-di-Si(CH3)3 | Cyclohexane | 284 | - | 326 | - | - | - |
Note: The values in this table are illustrative and may vary depending on the specific experimental conditions.
Visualizing Experimental Workflows
A clear understanding of the experimental workflow is crucial for reproducible results.
Caption: Workflow for the synthesis and photophysical characterization of substituted naphthalenes.
Structure-Property Relationships: A Deeper Dive
The causality behind the observed photophysical properties lies in the electronic nature of the substituents and their position on the naphthalene ring.
Caption: Influence of substituents on the electronic properties and spectral shifts of naphthalenes.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. For instance:
-
The similarity between the absorption and fluorescence excitation spectra confirms that the absorbing and emitting species are the same.
-
Linearity of a Beer-Lambert plot in absorption spectroscopy validates the purity of the sample and the absence of aggregation at the concentrations used.
-
In fluorescence quenching studies, linear Stern-Volmer plots indicate a single type of quenching mechanism (dynamic or static).[11]
By adhering to these robust experimental procedures and cross-validating results between different techniques, researchers can ensure the accuracy and reliability of their photophysical data.
Conclusion
Substituted naphthalenes are a versatile class of fluorophores with tunable photophysical properties. A systematic approach to their synthesis and characterization, grounded in the principles of physical organic chemistry and spectroscopy, is essential for their successful application in research and development. The protocols and insights provided in this guide offer a solid foundation for scientists aiming to harness the unique luminescent properties of these valuable molecules.
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Watanabe, T., et al. (2022). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. MDPI. [Link]
-
Author, C. A., et al. (n.d.). Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties. MDPI. [Link]
-
Beyeh, N. K., et al. (2022). Naphthalene-functionalized resorcinarene as selective, fluorescent self-quenching sensor for kynurenic acid. Analyst (RSC Publishing). [Link]
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Orain, M., et al. (2025). Fluorescence spectroscopy of naphthalene at high temperatures and pressures: Implications for fuel-concentration measurements. ResearchGate. [Link]
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Author, A. N., et al. (2021). The photophysical properties of naphthalene bridged disilanes. RSC Publishing. [Link]
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Author, A. N., et al. (n.d.). Comparative study of electron conduction in azulene and naphthalene. Indian Academy of Sciences. [Link]
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Author, A. N., et al. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. PubMed. [Link]
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Author, A. N., et al. (2024). Positional effects of electron-donating and withdrawing groups on the photophysical properties of single benzene fluorophores. Chemical Communications (RSC Publishing). [Link]
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Author, A. N., et al. (2022). Naphthalene vs. Benzene as a Transmitting Moiety: Towards the More Sensitive Trifluoromethylated Molecular Probes for the Substituent Effects. NIH. [Link]
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Author, A. N., et al. (2001). Photophysical and theoretical studies of naphthalene-substituted oligothiophenes. The Journal of Chemical Physics. [Link]
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Author, A. N., et al. (n.d.). Effect of electron-withdrawing groups on molecular properties of naphthyl and anthryl bithiophenes as potential n-type semiconductors. ResearchGate. [Link]
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Author, A. N., et al. (n.d.). Photoinduced energy–electron transfer studies with naphthalene diimides. ResearchGate. [Link]
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Author, A. N., et al. (n.d.). Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs. MDPI. [Link]
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Author, A. N., et al. (2022). Photophysical Properties of Naphthalene-oxacalix[m]arene and Recognition of Fullerene C60. ACS Omega. [Link]
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Author, A. N., et al. (n.d.). Fluorescence quenching ofsubstituted naphthalenes byinorganic anions. Indian Academy of Sciences. [Link]
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Author, A. N., et al. (2023). Ultra-fast excited-state dynamics of substituted trans-naphthalene azo moieties. Royal Society of Chemistry. [Link]
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Erten-Ela, S., et al. (2011). Synthesis and Photophysical Characterizations of Thermal -Stable Naphthalene Benzimidazoles. ResearchGate. [Link]
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Author, A. N., et al. (2025). Photochromism, thermochromism, and solvatochromism of naphthalene-based analogues of salicylideneaniline in solution. ResearchGate. [Link]
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Author, A. N., et al. (2025). Ultra-fast excited-state dynamics of substituted trans-naphthalene azo moieties. ResearchGate. [Link]
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Author, A. N., et al. (n.d.). Custom Naphthalene Derivatives Manufacturers, Suppliers. Feng Hua New Materials. [Link]
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Author, A. N., et al. (2022). Naphthalene-based turn-on fluorescent probe for sensitively recognizing Zn 2+. ScienceDirect. [Link]
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Author, A. N., et al. (2025). Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex. ACS Omega. [Link]
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Author, A. N., et al. (n.d.). An acridine and naphthalene-fused chromophore for Rec. 2020 standard deep-blue OLEDs with high color purity and low-efficiency roll-off. Organic Chemistry Frontiers (RSC Publishing). [Link]
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Author, A. N., et al. (n.d.). van der Waals Complex and Solvatochromism Studies of Substituted Benzenes and Naphthalenes. The Journal of Physical Chemistry A. [Link]
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Author, A. N., et al. (n.d.). Naphthalene-based fluorescent probe for on-site detection of hydrazine in the environment. ResearchGate. [Link]
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Author, A. N., et al. (2023). Naphthalene-Embedded Multi-Resonance Emitters Enabling Efficient Narrow Emissive Blue OLEDs. PubMed. [Link]
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Author, A. N., et al. (2023). Reversal in solvatochromism, photochromism and thermochromism in a new bis-azo dye based on naphthalen-1-amine. ScienceDirect. [Link]
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Author, A. N., et al. (2025). Synthesis and Photophysics of Core‐Substituted Naphthalene Diimides: Fluorophores for Single Molecule Applications. ResearchGate. [Link]
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Author, A. N., et al. (2024). Controlling Excited-State Dynamics via Protonation of Naphthalene-Based Azo Dyes. The Royal Society of Chemistry. [Link]
-
Author, A. N., et al. (n.d.). van der Waals Complex and Solvatochromism Studies of Substituted Benzenes and Naphthalenes. American Chemical Society. [Link]
-
Author, A. N., et al. (n.d.). Excited States of the Naphthalene Molecule. ResearchGate. [Link]
Sources
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Positional effects of electron-donating and withdrawing groups on the photophysical properties of single benzene fluorophores - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 8. Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties | MDPI [mdpi.com]
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- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene
This guide provides in-depth technical support for researchers engaged in the synthesis of 2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene. It is structured to address common challenges and frequently asked questions, moving from general principles to specific troubleshooting protocols. Our goal is to empower you with the scientific rationale behind each step, enabling you to optimize your reaction yield and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions about the synthesis.
Q1: What is the most common and efficient synthetic route for this compound?
A common and direct approach is the electrophilic aromatic substitution of 2,7-dimethoxynaphthalene. This method leverages the electron-rich nature of the naphthalene core, which is highly activated by the two methoxy groups. The reaction typically involves treating 2,7-dimethoxynaphthalene with a methylthiolating agent, such as dimethyl disulfide (DMDS), in the presence of a Lewis acid catalyst.
Q2: Why is 2,7-dimethoxynaphthalene the preferred starting material?
The selection of 2,7-dimethoxynaphthalene is strategic due to the electronic properties of the methoxy (-OCH₃) groups. These groups are strong activating ortho-, para-directors in electrophilic aromatic substitution.[1] In the 2,7-disubstituted naphthalene system, the C3 and C6 positions are ortho to the methoxy groups and are the most sterically accessible and electronically activated sites for substitution, leading to high regioselectivity for the desired product.[1] Starting from 2,7-dihydroxynaphthalene is also feasible but would require an additional methylation step.[2][3]
Q3: What are the primary challenges that can impact the yield and purity of the final product?
The main challenges are:
-
Controlling the degree of substitution: Preventing the formation of the mono-substituted intermediate, 2,7-dimethoxy-3-(methylthio)-naphthalene, as a major byproduct.
-
Moisture Sensitivity: The Lewis acid catalysts typically used are highly sensitive to moisture, which can quench the reaction and significantly reduce yields.
-
Side Reactions: Over-reaction or reaction at other positions, although less common due to the strong directing effect of the methoxy groups, can occur under harsh conditions.
-
Purification: The product, starting material, and mono-substituted byproduct can have similar polarities, making chromatographic separation challenging if the reaction does not go to completion.
Q4: What is a realistic target yield for this synthesis?
With proper optimization of reaction conditions, control of moisture, and effective purification, yields for this type of electrophilic thiolation can typically range from 60% to 85%. Lower yields often point to specific, correctable issues outlined in the troubleshooting section below.
Section 2: Troubleshooting Guide
This guide is designed in a "Problem, Probable Cause, and Solution" format to directly address experimental issues.
| Problem | Probable Cause(s) | Scientific Rationale & Recommended Solution |
| 1. Low or No Product Formation | A. Inactive Lewis Acid Catalyst: The catalyst (e.g., AlCl₃, FeCl₃) has been deactivated by moisture. | Rationale: Lewis acids coordinate with water, which is a stronger Lewis base than the sulfur atom of DMDS, preventing the formation of the active electrophile. Solution: Ensure all glassware is oven-dried. Use a fresh, unopened container of the Lewis acid or a freshly sublimed portion. Perform the reaction under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents. |
| B. Insufficient Reaction Temperature/Time: The activation energy for the second substitution is not being overcome. | Rationale: While the first thiolation may occur at a lower temperature, the introduction of the first electron-withdrawing (by induction) thioether group can slightly deactivate the ring, requiring more energy for the second substitution. Solution: Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction by TLC or LC-MS to determine the optimal time for di-substitution. | |
| 2. High Proportion of Mono-substituted Byproduct | A. Insufficient Thiolating Agent: The stoichiometry of the methylthiolating agent (DMDS) is too low. | Rationale: The reaction proceeds stepwise. If there is not enough electrophile present, the reaction will stall after the first, faster substitution. Solution: Ensure at least 2.2-2.5 equivalents of DMDS are used relative to the starting naphthalene. This slight excess drives the reaction towards the di-substituted product. |
| B. Short Reaction Time: The reaction was stopped before the second substitution could complete. | Rationale: The second electrophilic substitution is kinetically slower than the first. Solution: Extend the reaction time. Monitor the disappearance of the mono-substituted spot on TLC. A typical reaction may require 12-24 hours. | |
| 3. Presence of Unreacted Starting Material | A. Low Catalyst Loading: Insufficient Lewis acid to activate the electrophile for both substitutions. | Rationale: The Lewis acid is a true catalyst but can be consumed by impurities or form stable complexes. Stoichiometric amounts are often required for full conversion. Solution: Increase the loading of the Lewis acid. A common starting point is 2.1-2.2 equivalents relative to the naphthalene starting material. |
| B. Poor Solubility: The starting material did not fully dissolve in the chosen solvent, limiting its availability for reaction. | Rationale: The reaction occurs in the solution phase. Undissolved solids will react very slowly, if at all. Solution: Choose a solvent in which the starting material is more soluble (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Carbon Disulfide (CS₂)). Gentle heating can also improve solubility. | |
| 4. Difficult Purification | A. Similar Polarity of Products: The starting material, mono- and di-substituted products have close Rf values on TLC. | Rationale: The addition of non-polar methylthio groups does not drastically alter the overall polarity of the molecule relative to the dimethoxy-naphthalene core. Solution: Optimize the column chromatography mobile phase. Use a shallow gradient of a low-polarity solvent system (e.g., Hexane/Ethyl Acetate or Hexane/DCM). A gradient starting from 100% Hexane and slowly increasing the polar co-solvent in 1-2% increments often provides the best separation. |
| 5. Product Decomposition | A. Harsh Workup Conditions: The product may be sensitive to strong acids or bases during the workup. | Rationale: Thioethers can be oxidized under certain conditions. The electron-rich naphthalene ring can also be sensitive to strong oxidants or acids. Solution: Use a mild aqueous workup. Quench the reaction by pouring it over ice water, followed by extraction. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize acid, followed by brine. Avoid prolonged exposure to air and light. |
Section 3: Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on established methods for the Lewis acid-catalyzed thiolation of activated arenes.
Materials:
-
2,7-Dimethoxynaphthalene (1.00 eq, e.g., 188.2 mg, 1.0 mmol)[4][5]
-
Anhydrous Aluminum Chloride (AlCl₃) (2.2 eq, e.g., 293.3 mg, 2.2 mmol)
-
Dimethyl Disulfide (DMDS) (2.5 eq, e.g., 0.22 mL, 2.5 mmol)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
Ice, Saturated NaHCO₃ solution, Brine, Anhydrous MgSO₄
Equipment:
-
Oven-dried 50 mL three-neck round-bottom flask
-
Magnetic stirrer, stir bar
-
Reflux condenser with a drying tube (or Nitrogen/Argon inlet)
-
Separatory funnel
Procedure:
-
Setup: Assemble the dry glassware under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: To the flask, add 2,7-dimethoxynaphthalene (1.0 eq) and anhydrous DCM (10 mL). Stir until fully dissolved.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Catalyst Addition: While stirring at 0°C, slowly and portion-wise add the anhydrous aluminum chloride (2.2 eq). The mixture may change color.
-
Electrophile Addition: Add the dimethyl disulfide (2.5 eq) dropwise to the stirring suspension.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to reflux (approx. 40°C) and maintain for 12-18 hours.
-
Monitoring: Periodically check the reaction progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate) until the starting material and mono-substituted intermediate spots are consumed.
-
Workup: Cool the reaction mixture to 0°C and carefully quench by slowly pouring it over 20 mL of crushed ice.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare Column: Pack a silica gel column with a slurry of silica in 100% hexane.
-
Load Sample: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column.
-
Elution: Elute the column with a shallow gradient.
-
Start with 100% Hexane to elute any non-polar impurities.
-
Gradually increase the polarity by adding Ethyl Acetate. A suggested gradient is from 0% to 5% Ethyl Acetate in Hexane over several column volumes.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a solid.
Section 4: Visual Guides and Data
Synthetic Workflow Diagram
Caption: High-level workflow for the synthesis.
Troubleshooting Decision Tree: Low Yield
Caption: Decision tree for diagnosing low yield issues.
References
-
Organic Syntheses. 2,7-dimethylnaphthalene. Coll. Vol. 10, p.376 (2004); Vol. 78, p.24 (2002). Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13530931, this compound. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 77021, 2,7-Dimethoxynaphthalene. Available from: [Link]
-
Chen, C. Y., et al. Synthesis of 2,6-Dimethylnaphthalene from Pentenes and Toluene. Chevron Research and Technology Company. Available from: [Link]
-
Wang, C., et al. (2020). Decarboxylative thiolation of redox-active esters to free thiols and further diversification. Nature Communications, 11(1), 5299. Available from: [Link]
-
LookChem. 2,7-Dihydroxynaphthalene Product Information. Available from: [Link]
Sources
Technical Support Center: Purification of 2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene
Welcome to the dedicated technical support guide for the purification of 2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound and require robust, field-tested purification strategies. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: Impurities can arise from starting materials, side reactions, or decomposition. Common contaminants may include starting materials from the synthesis, mono-substituted intermediates, isomers with different substitution patterns, or over-alkylated products. Additionally, oxidation of the methylthio groups to sulfoxides or sulfones can occur, especially if the compound is exposed to oxidizing agents or harsh conditions.
Q2: I have a crude solid that is off-color (e.g., yellow or brown). What is the likely cause and how can I address it?
A2: A discolored sample often indicates the presence of colored impurities or degradation products. For sulfur-containing aromatic compounds, these can be complex polymeric materials. A common and effective method to remove such impurities is to treat a solution of your crude product with activated charcoal, followed by hot filtration before recrystallization.[1] The charcoal adsorbs the high molecular weight colored impurities.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. To resolve this, you can try a few strategies:
-
Increase the amount of solvent: This will lower the saturation point.
-
Use a lower boiling point solvent: This ensures the dissolution temperature is below the compound's melting point.
-
Switch to a solvent pair: Dissolve the compound in a good solvent at an elevated temperature and then add a poor solvent dropwise until turbidity persists. Then, allow it to cool slowly.
Q4: How do I choose between recrystallization and column chromatography for purification?
A4: The choice depends on the nature and quantity of the impurities, as well as the amount of material you need to purify.
-
Recrystallization is an excellent choice for removing small amounts of impurities from a large amount of solid material, especially if the impurities have significantly different solubility profiles from your target compound. It is often simpler and more scalable.[2][3]
-
Column chromatography is more effective for separating mixtures with multiple components or for purifying compounds from impurities with similar solubility.[4] It offers higher resolution but is generally more time-consuming and uses more solvent for larger scales.
Troubleshooting Purification Challenges
| Problem | Potential Cause | Recommended Solution |
| Low recovery after recrystallization | - Too much solvent was used. - The compound is significantly soluble in the cold solvent. - Premature crystallization during hot filtration. | - Concentrate the mother liquor and cool to obtain a second crop of crystals. - Cool the solution in an ice bath to maximize precipitation.[5] - Ensure the filtration apparatus is pre-heated. |
| No crystals form upon cooling | - The solution is not saturated (too much solvent). - Supersaturation. | - Evaporate some of the solvent and allow it to cool again. - Scratch the inside of the flask with a glass rod to induce nucleation.[5] - Add a seed crystal of the pure compound. |
| Poor separation in column chromatography | - Inappropriate solvent system (eluent). - Column overloading. - Cracks or channels in the stationary phase. | - Perform thin-layer chromatography (TLC) to determine the optimal eluent system. - Use a larger column or reduce the amount of sample loaded. - Pack the column carefully to ensure a uniform stationary phase bed. |
| Compound appears to decompose on the silica gel column | - The compound is sensitive to the acidic nature of silica gel. | - Use a less acidic stationary phase like alumina.[4] - Add a small amount of a neutralizer like triethylamine to the eluent. |
Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying solids based on differences in solubility.[2][3] The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
Step-by-Step Methodology:
-
Solvent Selection: Test the solubility of your crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures like ethanol/water). The goal is to find a solvent that dissolves the compound when hot but allows it to crystallize upon cooling.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate, swirling gently, until the solid just dissolves.[1][6]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution briefly.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal. This step is crucial to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature without disturbance.[5] Slow cooling promotes the formation of larger, purer crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[5]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[1] Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely. This can be done by drawing air through the filter cake on the funnel, followed by drying in a desiccator or a vacuum oven at a gentle temperature.
Protocol 2: Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.
Step-by-Step Methodology:
-
Stationary Phase Selection: For naphthalene derivatives, silica gel is a common choice. However, if your compound shows sensitivity to acid, neutral alumina can be a good alternative.[4]
-
Eluent Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system (eluent). A good eluent system will move your target compound to an Rf value of approximately 0.3-0.5 while providing good separation from impurities. A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is a common starting point.
-
Column Packing: Prepare a slurry of the stationary phase in the eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Add the eluent to the top of the column and begin to collect fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Purity Assessment
After purification, it is essential to assess the purity of your compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.
-
HPLC: A reverse-phase C18 column can be used to separate naphthalene derivatives.[7][8][9] An isocratic or gradient method with a mobile phase of acetonitrile and water is a good starting point.
-
GC-MS: This technique can be used to determine the purity and confirm the identity of your compound. However, be aware that sulfur-containing compounds can sometimes co-elute with other aromatic compounds, potentially complicating the analysis.[10][11]
A standard protocol for purity determination by GC can be adapted for this compound.[12]
Visualizing the Purification Workflow
The following diagrams illustrate the decision-making process for purification and a general troubleshooting workflow.
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting guide for common recrystallization issues.
References
- SIELC Technologies. Separation of Naphthalene-1,4-dicarbonitrile on Newcrom R1 HPLC column.
- ResearchGate. Rapid column chromatography separation of alkylnaphthalenes from aromatic components in sedimentary organic matter for compound specific stable isotope analysis | Request PDF.
- Taylor & Francis Online. Multicomponent analysis evaluation of the separation behavior of naphthalene derivatives in the phase-separation mode on HPLC using a ternary mixture eluent on a C18 column.
- Taylor & Francis Online. Full article: Multicomponent analysis evaluation of the separation behavior of naphthalene derivatives in the phase-separation mode on HPLC using a ternary mixture eluent on a C18 column.
- NIH. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC.
- Chemistry LibreTexts. 2.1: RECRYSTALLIZATION.
-
YouTube. Recrystallization. Available from: [Link]
- PubChem. This compound.
- ResearchGate. Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations | Request PDF.
-
YouTube. Recrystallization Technique for Organic Chemistry with Nadia Korovina. Available from: [Link]
- Regulations.gov. Naphthalene Purity Determination.
- Taylor & Francis. Recrystallization – Knowledge and References.
-
YouTube. Recrystallization Technique. Available from: [Link]
- ResearchGate. Synthesis of optically active 2,7-disubstituted naphthalene derivatives and evaluation of their enantioselective recognition ability | Request PDF.
- MDPI. Synthesis and Properties of Dibenzo-Fused Naphtho[2,3-b:6,7-b′].
- ACS Publications. Qualitative and Quantitative Evaluation of Sulfur-Containing Compound Types in Heavy Crude Oil and Its Fractions | Energy & Fuels.
- MDPI. Design of a Recyclable Photoresponsive Adsorbent via Green Synthesis of Ag Nanoparticles in Porous Aromatic Frameworks for Low-Energy Desulfurization.
- ACS Publications. Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations | Energy & Fuels.
Sources
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. downloads.regulations.gov [downloads.regulations.gov]
Technical Support Center: 2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential stability issues encountered during experimental work. The guidance provided herein is based on established principles of organic chemistry and aims to ensure the integrity of your research outcomes.
Introduction: Understanding the Stability Profile
This compound is a poly-functionalized aromatic compound. Its stability is primarily influenced by the reactivity of three key structural features: the naphthalene core, the methoxy groups, and the methylthio (thioether) groups. An understanding of the potential degradation pathways of each of these components is crucial for successful experimentation. The most significant stability concerns are oxidation of the sulfur atoms and photodegradation of the naphthalene ring.
Frequently Asked Questions (FAQs)
Q1: I suspect my sample of this compound has degraded. What are the most likely causes?
A1: The primary routes of degradation for this compound are oxidation and photodegradation. The methylthio groups are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain reactive chemical species. The naphthalene core is photosensitive and can degrade upon exposure to UV light, leading to a variety of byproducts.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). An amber vial is recommended to protect it from light. For long-term storage, refrigeration is advised.
Q3: Can I use this compound in reactions with strong oxidizing agents?
A3: The use of strong oxidizing agents should be approached with caution. The methylthio groups are readily oxidized to sulfoxides and then to sulfones.[1][2] If your experimental design involves strong oxidants, you should anticipate the potential for side reactions involving the sulfur atoms.
Q4: Is this compound stable in acidic or basic solutions?
A4: While the thioether and naphthalene core are relatively stable under mild acidic and basic conditions, prolonged exposure to strong acids or bases, especially at elevated temperatures, may pose a risk. Strong acids could potentially cleave the methoxy ether linkages, while the overall stability in harsh pH environments should be experimentally verified for your specific application.
Q5: I'm observing unexpected peaks in my chromatogram after a reaction. What could they be?
A5: Unexpected peaks could be a result of degradation. Common degradation products may include the corresponding sulfoxide and sulfone derivatives from oxidation of the methylthio groups. Photodegradation can lead to a more complex mixture, including hydroxylated naphthalenes and ring-opened products.[3][4][5]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered when working with this compound.
Issue 1: Gradual Discoloration of the Solid Compound or its Solutions
-
Symptom: The typically off-white or light-colored solid, or its solutions, develop a yellow or brownish tint over time.
-
Probable Cause: This is often an indicator of oxidative degradation or photodegradation. The formation of oxidized species and complex photoproducts can lead to discoloration.
-
Troubleshooting Protocol:
-
Verify Storage Conditions: Ensure the compound is stored in an amber vial, under an inert atmosphere, and in a cool, dark location.
-
Purity Analysis: Analyze the discolored sample by HPLC or LC-MS to identify potential degradation products. Compare the chromatogram to that of a fresh or properly stored sample. Look for new peaks with higher polarity, which could correspond to sulfoxides or sulfones.
-
Solvent Purity: Ensure that solvents used to prepare solutions are de-gassed and free of peroxides, as these can initiate oxidation.
-
Experimental Environment: When handling the compound, minimize its exposure to ambient light and air. Consider working in a glovebox or under a constant stream of inert gas.
-
Issue 2: Inconsistent or Non-Reproducible Experimental Results
-
Symptom: Identical experiments performed at different times yield varying results, such as different reaction yields or biological activities.
-
Probable Cause: This can be a consequence of using a partially degraded sample of this compound. The presence of impurities, such as the sulfoxide, can alter the compound's reactivity or its interaction with biological systems.
-
Troubleshooting Protocol:
-
Purity Check Before Use: It is best practice to check the purity of your starting material before each experiment, especially if it has been stored for an extended period. A quick TLC or LC analysis can be very informative.
-
Standardize Handling Procedures: Implement a strict protocol for handling the compound, ensuring minimal exposure to air and light every time it is used.
-
Purification of Starting Material: If degradation is suspected, purify the compound by recrystallization or column chromatography before use.
-
Issue 3: Formation of Unidentified Byproducts in a Reaction
-
Symptom: During a chemical transformation, you observe the formation of significant amounts of unexpected byproducts.
-
Probable Cause: The reaction conditions may be promoting the degradation of your starting material. This is particularly likely in reactions involving heat, light, or reagents with oxidative potential.
-
Troubleshooting Protocol:
-
Analyze Reaction Conditions:
-
Temperature: If the reaction is heated, consider if a lower temperature could be used. Thermal stability of substituted naphthalenes can vary.
-
Light: Protect the reaction from light by wrapping the flask in aluminum foil.
-
Atmosphere: Run the reaction under an inert atmosphere of argon or nitrogen.
-
-
Reagent Compatibility: Scrutinize all reagents for their potential to act as oxidants. Even mild oxidizing conditions can affect the thioether groups.
-
Byproduct Characterization: Attempt to isolate and characterize the major byproducts. Mass spectrometry can be particularly useful in identifying the addition of oxygen atoms (M+16 for sulfoxide, M+32 for sulfone).
-
Potential Degradation Pathways
The following diagrams illustrate the most probable degradation pathways for this compound based on the chemical properties of its functional groups.
Caption: Primary degradation pathways of this compound.
Experimental Protocols
Protocol 1: Purity Assessment by Thin Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Spot the solution on a silica gel TLC plate.
-
Elution: Develop the plate using a non-polar solvent system, such as a mixture of hexanes and ethyl acetate.
-
Visualization: Visualize the spots under UV light (254 nm).
-
Interpretation: A pure sample should show a single spot. The presence of more polar spots (lower Rf value) may indicate the formation of oxidized byproducts like sulfoxides.
Protocol 2: Degassing Solvents for Reactions and Solutions
-
Method: Use the "freeze-pump-thaw" method for rigorous degassing.
-
Procedure:
-
Place the solvent in a round-bottom flask with a sidearm.
-
Freeze the solvent using liquid nitrogen.
-
Evacuate the flask under high vacuum.
-
Close the flask to the vacuum and allow the solvent to thaw. Bubbles of dissolved gas will be released.
-
Repeat this cycle at least three times.
-
-
Storage: Store the degassed solvent under an inert atmosphere.
Data Summary
| Potential Issue | Primary Cause | Key Indicators | Recommended Action |
| Discoloration | Oxidation/Photodegradation | Yellowing of solid or solution | Store under inert gas, in the dark; verify purity |
| Inconsistent Results | Sample Degradation | Poor reproducibility | Check purity before use; standardize handling |
| Byproduct Formation | Harsh Reaction Conditions | Unexpected chromatographic peaks | Protect from light; use inert atmosphere; check reagent compatibility |
Concluding Remarks
The stability of this compound is a critical factor for obtaining reliable and reproducible experimental data. The primary vulnerabilities of this molecule are the methylthio groups to oxidation and the naphthalene core to photodegradation. By implementing proper storage and handling procedures, and by carefully considering the compatibility of reaction conditions, researchers can significantly mitigate the risks of degradation. Regular purity assessment is strongly recommended as a quality control measure.
References
- Changes in ecotoxicity of naphthalene and alkylated naphthalenes during photodegradation in w
- Photo-induced OH reactions of naphthalene and its oxid
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- STRUCTURAL STABILITY AND SUBSTITUENT EFFECTS ON THE PHOTOPHYSICAL PROPERTIES OF THIOANISOLE EXPLORED BY EXCITED-STATE DYNAMIC SIMULATIONS.
- Proposed reaction scheme for photodegradation of naphthalene, leading... | Download Scientific Diagram.
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- Photocatalytic degradation of naphthalene, using various nanocomposite materials mostly based on metal oxides. MDPI.
- This compound. PubChem.
- Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanth
- Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations | Request PDF.
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- Synthesis and Characterization of 2-(((2,7-Dihydroxynaphthalen-1-yl)methylene)amino)-3′,6′-bis(ethylamino)
- Practical demethylation of aryl methyl ethers using an odorless thiol reagent.
- Degradation of naphthalene-2,6- and naphthalene-1,6-disulfonic acid by a Moraxella sp. PubMed.
- Photochemical Transformations of Tetrazole Derivatives: Applic
- Synthesis and Characterization of Naphthalene End‐capped Triethylsilylethynyl Anthradithiophene for Organic Thin‐Film Transistors.
- Hydrogen peroxide. Wikipedia.
- Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. PMC - NIH.
- Synthesis and Characterization of Novel p-Type Alkyl Bithiophene End-Capped Anthracene and Naphthalene Derivatives for Organic Thin-Film Transistors | Request PDF.
- Qualitative and Quantitative Evaluation of Sulfur-Containing Compound Types in Heavy Crude Oil and Its Fractions | Energy & Fuels.
- Design of a Recyclable Photoresponsive Adsorbent via Green Synthesis of Ag Nanoparticles in Porous Aromatic Frameworks for Low-Energy Desulfuriz
- Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations | Energy & Fuels.
- Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. PMC - NIH.
- Degradation of naphthalene-2,6- and naphthalene-1,6-disulfonic acid by a Moraxella sp. PMC - NIH.
- Synthesis of optically active 2,7-disubstituted naphthalene derivatives and evaluation of their enantioselective recognition ability | Request PDF.
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common side reactions in the synthesis of substituted naphthalenes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of substituted naphthalenes. This guide is designed to provide practical, in-depth solutions to common challenges and side reactions encountered during experimental work. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic strategies.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered in the lab. Each entry is formatted as a support ticket, providing probable causes and actionable solutions based on established chemical principles.
Issue #1: Uncontrolled Polyalkylation in Friedel-Crafts Reactions
Question: "I'm attempting a Friedel-Crafts alkylation on naphthalene and my final product is a complex mixture with multiple spots on the TLC plate, suggesting polyalkylation. How can I achieve mono-alkylation?"
Probable Causes:
The primary cause of polyalkylation is the nature of the Friedel-Crafts alkylation itself. The initial alkyl group introduced onto the naphthalene ring is an activating group.[1] This means the mono-alkylated naphthalene product is more nucleophilic and thus more reactive towards further electrophilic substitution than the starting naphthalene.[2] Consequently, the product competes with the starting material for the alkylating agent, leading to di-, tri-, and even higher substituted byproducts.[3][4]
Recommended Solutions & Protocols:
The key to preventing polyalkylation is to manipulate the reaction conditions to favor the reaction of the electrophile with the starting material over the activated product.
-
Stoichiometric Control of the Aromatic Substrate: The most straightforward method is to use a large excess of naphthalene relative to the alkylating agent.[2][5] This ensures that the electrophile is statistically more likely to encounter an unreacted naphthalene molecule than a more reactive mono-alkylated product.
-
Protocol: Adjust the molar ratio of naphthalene to the alkyl halide to be at least 5:1. In some cases, using naphthalene as the limiting reagent while slowly adding the alkyl halide can also improve selectivity, though this may impact overall yield.
-
-
Temperature and Catalyst Management: Lowering the reaction temperature can help control the reaction rate and improve selectivity for the kinetically favored product.
-
Protocol: Perform the reaction at a reduced temperature (e.g., 0 °C to -20 °C) to decrease the overall reactivity of the system. Use the minimum catalytic amount of Lewis acid (e.g., AlCl₃, FeCl₃) required to promote the reaction.
-
-
Alternative Strategy: Acylation-Reduction: A robust, two-step alternative to direct alkylation is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone.[3] The acyl group is a deactivating group, which effectively shuts down further electrophilic substitution on the naphthalene ring, preventing poly-acylation.[1] The resulting ketone can then be cleanly reduced to the desired alkyl group using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.[6]
Workflow: Preventing Polyalkylation
Caption: Workflow comparing direct alkylation with the acylation-reduction strategy.
Issue #2: Poor or Incorrect Regioselectivity (α vs. β Substitution)
Question: "My reaction is producing a mixture of 1-substituted (alpha) and 2-substituted (beta) naphthalenes. How can I selectively synthesize one isomer over the other?"
Probable Causes:
Naphthalene has two distinct positions for electrophilic substitution: C1 (α) and C2 (β). The regiochemical outcome is a classic example of kinetic versus thermodynamic control.
-
Kinetic Control: Attack at the α-position is generally faster. The resulting carbocation intermediate (arenium ion) is better stabilized by resonance because it maintains one intact benzene ring in two of its resonance structures.[1][7] Most reactions at lower temperatures favor the α-product.
-
Thermodynamic Control: The β-substituted product is often thermodynamically more stable due to reduced steric hindrance. The bulky substituent at the β-position experiences less steric clash with the hydrogen atom at the C8 position (a peri-interaction) compared to a substituent at the α-position. For reversible reactions conducted at higher temperatures, the more stable β-product can predominate.
Recommended Solutions:
Controlling regioselectivity requires careful selection of reaction conditions, as summarized in the table below.
| Reaction | Condition Favoring α-Product (Kinetic) | Condition Favoring β-Product (Thermodynamic) | Rationale & Citations |
| Sulfonation | Conc. H₂SO₄, 80°C | Conc. H₂SO₄, 160°C | At high temperatures, the sulfonation is reversible. The less stable α-product can revert to naphthalene, which is then converted to the more stable β-product.[8] |
| Friedel-Crafts Acylation | Catalyst: AlCl₃Solvent: CS₂ or CH₂Cl₂ (non-polar) | Catalyst: AlCl₃Solvent: Nitrobenzene (polar) | In a polar solvent like nitrobenzene, the bulkier acyl chloride-AlCl₃ complex favors attack at the less sterically hindered β-position.[9] |
| Nitration | Conc. HNO₃, H₂SO₄ | Not typically observed | Nitration is generally irreversible and kinetically controlled, strongly favoring the α-product (typically >90%).[7] |
Mechanism: Stability of Intermediates in Electrophilic Attack
Caption: The catalytic cycle for Suzuki coupling showing key steps and competing side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is naphthalene more reactive than benzene in electrophilic aromatic substitution, and what are the implications?
Naphthalene is more reactive than benzene because the energy cost of temporarily disrupting the aromaticity during the formation of the arenium ion intermediate is lower. [9]The total resonance energy of naphthalene (~255 kJ/mol) is less than twice that of benzene (2 x 150 kJ/mol = 300 kJ/mol). This means that stabilizing energy is gained by forming the fused system, but not a full "benzene equivalent" per ring. Consequently, breaking the aromaticity of one ring to form the sigma complex requires less activation energy than for benzene, leading to a faster reaction. The main implication is that reactions on naphthalene can often be carried out under milder conditions (e.g., lower temperatures, less aggressive catalysts) than those required for benzene.
Q2: In the Haworth synthesis, what are the most common points of failure or side reactions?
The Haworth synthesis is a multi-step sequence used to build the naphthalene core, typically involving: (1) Friedel-Crafts acylation of benzene with succinic anhydride, (2) Clemmensen reduction, (3) Intramolecular Friedel-Crafts acylation (cyclization), and (4) Aromatization. [6][10]
-
Step 1 (Acylation): Issues here are typical for Friedel-Crafts reactions, such as using a deactivated benzene ring as a starting material.
-
Step 3 (Cyclization): This is a critical step. Incomplete cyclization is a common failure point. This can be due to insufficient activation by the acid catalyst (e.g., H₂SO₄, PPA) or steric hindrance if the benzene ring is heavily substituted. [11]* Step 4 (Aromatization): The final dehydrogenation step, often using a catalyst like Selenium (Se) or Palladium on Carbon (Pd/C) at high temperatures, can sometimes be incomplete, leaving tetralin or dihydronaphthalene derivatives in the final product. [6]Over-reduction in the preceding Clemmensen step can also complicate this stage.
Q3: Can substituents already on a naphthalene ring direct incoming electrophiles?
Yes, absolutely. The directing effects are analogous to those in benzene chemistry.
-
Activating Groups (-OH, -NH₂, -OR, -Alkyl): These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. For a substituent at the 1-position, this means the 2- and 4-positions are activated. These groups also activate the ring, making the second substitution easier than the first.
-
Deactivating Groups (-NO₂, -SO₃H, -CN, -COR): These groups direct incoming electrophiles to the meta positions. More importantly for naphthalene, they deactivate the ring they are attached to. This often directs the substitution to the other ring, typically at the 5- and 8-positions (the α-positions of the unsubstituted ring). [1]
References
-
Dearomative 1,4-difunctionalization of naphthalenes via palladium-catalyzed tandem Heck/Suzuki coupling reaction. PMC - PubMed Central.[Link]
-
Friedel Crafts Acylation And Alkylation Reaction. BYJU'S.[Link]
-
Friedel-Crafts reaction of naphthalene. Filo.[Link]
-
Explain Haworth synthesis of naphthalene class 11 chemistry CBSE. Vedantu.[Link]
-
Haworth's synthesis. Chemistry for everyone.[Link]
- Notes on Polynuclear hydrocarbons.Source Unavailable.
-
Proposed mechanism for the formation of naphthalene side product 12. ResearchGate.[Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.[Link]
-
Different approaches for regioselective naphthalene functionalization. ResearchGate.[Link]
-
22.8: Substitution Reactions of Polynuclear Aromatic Hydrocarbons. Chemistry LibreTexts.[Link]
-
Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition with o-silylaryl triflates. RSC Publishing.[Link]
- Polynuclear Arom
-
Naphthalene and Anthracene Reactions. Scribd.[Link]
-
Friedel-Crafts Alkylation. Organic Chemistry Portal.[Link]
-
Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. NIH.[Link]
-
Friedel Crafts Reaction. Sathee NEET.[Link]
-
Direct Suzuki–Miyaura Coupling with Naphthalene-1,8-diaminato (dan)-Substituted Organoborons. ACS Publications.[Link]
-
Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. ResearchGate.[Link]
-
Naphthalene. Slideshare.[Link]
-
Buchwald–Hartwig amination. Wikipedia.[Link]
-
Ambient synthesis of tricyclic naphthalenes via step-wise styryl-yne dearomative Diels-Alder cyclization. Unipr.[Link]
-
Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition with o-silylaryl triflates. RSC Publishing.[Link]
-
Reactions of Naphthalene. YouTube.[Link]
-
Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. NIH.[Link]
-
Pathways of Friedel–Crafts acylation of naphthalene to give... ResearchGate.[Link]
-
Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. ACS Publications.[Link]
-
Reactions via Aromatic Transition States & Electrophilic Aromatic Substitution on Naphthalene. Prezi.[Link]
-
Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling. MDPI.[Link]
-
Synthesis of naphthalenes via nitrogen-to-carbon transmutation of isoquinolines. Science.[Link]
-
Nitration of Naphthalene. YouTube.[Link]
-
Ambient Synthesis of Tricyclic Naphthalenes via Stepwise Styryl-yne Dearomative Diels-Alder Cyclization. ResearchGate.[Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[Link]
-
Regioselective electrophilic substitution via lithiation and intramolecular arene exchange (haptotropic rearrangement) in (naphthalene)tricarbonylchromium. ACS Publications.[Link]
-
Modern Methods for the Synthesis of Substituted Naphthalenes. ResearchGate.[Link]
-
Synthesis and Conformation of Substituted Chiral Binaphthyl-Azobenzene Cyclic Dyads with Chiroptical Switching Capabilities. MDPI.[Link]
-
Regioselectivity in Electrophilic Aromatic Substitutions. YouTube.[Link]
-
Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions. PMC - NIH.[Link]
-
Lithium sensors based on photophysical changes of 1-aza-12-crown-4 naphthalene derivatives synthesized via Buchwald–Hartwig amination. RSC Publishing.[Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.[Link]
-
Synthesis of binaphthyl derivatives through an intramolecular aldol condensation using catalyst 21. ResearchGate.[Link]
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Technical Support Center: Optimizing Reaction Conditions for Naphthalene Derivatization
Welcome to the technical support center for naphthalene derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing the naphthalene core. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your research.
Part 1: Troubleshooting Guides
This section is dedicated to addressing specific issues that can arise during common naphthalene derivatization reactions. Each guide follows a problem-cause-solution format to help you quickly identify and resolve experimental hurdles.
Electrophilic Aromatic Substitution: Sulfonation
Problem: Difficulty in selectively synthesizing the desired naphthalenesulfonic acid isomer.
-
Scenario 1: Predominance of 1-naphthalenesulfonic acid when 2-naphthalenesulfonic acid is the target.
-
Cause: The reaction is being run under kinetic control. The α-position (C1) of naphthalene is electronically favored and reacts faster at lower temperatures, leading to the kinetic product, 1-naphthalenesulfonic acid.[1][2][3][4] The transition state leading to the 1-isomer is lower in energy, facilitating its rapid formation.[5]
-
Solution: Employ Thermodynamic Control. To obtain the thermodynamically more stable 2-naphthalenesulfonic acid, the reaction temperature must be elevated, typically to around 160-165°C.[1][2][6] At this higher temperature, the sulfonation reaction becomes reversible.[4][5] The initially formed 1-isomer can then rearrange to the more stable 2-isomer, which is favored at equilibrium due to reduced steric hindrance between the sulfonic acid group and the hydrogen at the C8 position.[1][4][5]
-
-
Scenario 2: Low overall yield due to naphthalene sublimation.
-
Cause: Naphthalene has a tendency to sublime at the elevated temperatures required for sulfonation, leading to a loss of starting material.[6]
-
Solution: Solvent Selection and Reactor Design.
-
High-Boiling Solvents: Employing a high-boiling point solvent such as decalin can significantly improve the product yield by suppressing naphthalene sublimation.[6]
-
Specialized Reactor: Using a reactor designed to minimize sublimation can lead to a dramatic increase in product yield, with reports of up to 98%.[6]
-
-
Experimental Protocol: Selective Synthesis of 2-Naphthalenesulfonic Acid [1]
-
Reaction Setup: In a flask equipped with a mechanical stirrer, thermometer, and a reflux condenser, carefully melt naphthalene (128 g, 1 mol).
-
Sulfuric Acid Addition: Slowly and cautiously add concentrated sulfuric acid (98%, 140 g, 1.4 mol) to the molten naphthalene while maintaining vigorous stirring.
-
Heating: Heat the reaction mixture to a constant temperature of 160-165°C.
-
Reaction Time: Maintain this temperature for approximately 2 hours with continuous stirring to allow for the equilibration to the thermodynamic product.
-
Work-up: Cool the reaction mixture to below 120°C and carefully add water to hydrolyze any remaining α-isomer and to dissolve the desired product.
Electrophilic Aromatic Substitution: Friedel-Crafts Acylation
Problem: Poor regioselectivity, resulting in a mixture of 1-acetylnaphthalene and 2-acetylnaphthalene.
-
Cause: The regioselectivity of Friedel-Crafts acylation of naphthalene is highly sensitive to the choice of solvent and reaction conditions.[1][7] The nature of the acylating reagent complex can influence the steric bulk, thereby directing the substitution.
-
Solution: Strategic Solvent Selection.
-
For 1-acetylnaphthalene (Kinetic Product): Use a non-polar solvent like carbon disulfide (CS₂) or a halogenated solvent such as 1,2-dichloroethane.[1][7] In these solvents, the reaction favors the electronically more reactive α-position.
-
For 2-acetylnaphthalene (Thermodynamic Product): Employ a polar solvent like nitrobenzene.[1][7] The bulkier acylating complex formed in polar solvents experiences greater steric hindrance at the α-position, leading to preferential attack at the less hindered β-position.[8] The 1-acetylnaphthalene-AlCl₃ complex is also more soluble in polar solvents, allowing for deacetylation and subsequent slower acylation at the 2-position to yield the more stable product.[7]
-
Table 1: Solvent Effects on Friedel-Crafts Acylation of Naphthalene
| Solvent | Major Product | Control Type |
| Carbon Disulfide (CS₂) | 1-Acetylnaphthalene | Kinetic |
| 1,2-Dichloroethane | 1-Acetylnaphthalene | Kinetic |
| Nitrobenzene | 2-Acetylnaphthalene | Thermodynamic |
Metal-Catalyzed Cross-Coupling: Suzuki-Miyaura Coupling
Problem: Low yield when coupling a naphthalenyl halide.
-
Cause: The efficiency of Suzuki-Miyaura coupling is dependent on a fine balance of several factors including the palladium catalyst, ligand, base, and solvent. The reactivity of the specific naphthalenyl halide also plays a crucial role.[1]
-
Solution: Systematic Optimization of Reaction Parameters.
-
Catalyst and Ligand Screening: The choice of the palladium source and the phosphine ligand is critical. For challenging couplings, consider using advanced catalyst systems that employ bulky, electron-rich phosphine ligands.[1][9]
-
Base Selection: The base plays a key role in the transmetalation step. While common inorganic bases like carbonates and phosphates are often effective, sometimes weaker bases might be necessary, especially for sensitive substrates.[10]
-
Solvent Effects: The polarity of the solvent can influence the solubility of the reagents and the stability of the catalytic species. A screening of solvents like DME, toluene, or dioxane is recommended.[10]
-
Co-catalysis: In some cases, the addition of a copper co-catalyst can enhance the reaction rate and yield.[10]
-
Metal-Catalyzed Cross-Coupling: Buchwald-Hartwig Amination
Problem: Low conversion or decomposition during the amination of a naphthalenyl halide.
-
Cause: Buchwald-Hartwig aminations are sensitive to the choice of ligand, base, and the nature of the amine. Steric hindrance on either the naphthalene ring or the amine can impede the reaction.[1]
-
Solution: Careful Selection of Reaction Components.
-
Ligand Choice: The development of specialized ligands has been pivotal to the success of this reaction. While older bidentate phosphine ligands like BINAP are effective for some primary amines, modern sterically hindered, electron-rich monophosphine ligands (e.g., XPhos, RuPhos) have shown broader applicability.[1][9][11]
-
Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide is a common choice, but other bases like potassium phosphate or cesium carbonate may be more suitable for sensitive substrates.[9]
-
Solvent and Temperature: Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation. Toluene and dioxane are commonly used. The reaction temperature often needs to be optimized; higher temperatures can promote the reaction but may also lead to side products.[12][13]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the functionalization of the naphthalene core?
The principal challenge is controlling regioselectivity. Naphthalene has two distinct positions for substitution: the α-position (C1, C4, C5, C8) and the β-position (C2, C3, C6, C7). The α-position is generally more reactive towards electrophilic substitution under kinetic control due to the greater stability of the resulting carbocation intermediate.[1] However, the β-position can be favored under thermodynamic control, especially for sterically demanding substituents, as it minimizes steric hindrance.[1]
Q2: How can I achieve functionalization at the less reactive β-position?
Achieving β-substitution often relies on thermodynamic control. A classic example is the sulfonation of naphthalene. At lower temperatures (around 80°C), the reaction is under kinetic control and primarily yields the α-sulfonic acid. At higher temperatures (around 160°C), the reaction becomes reversible, and the more stable β-sulfonic acid is the major product.[1][2] Another strategy involves using bulky reagents or directing groups that sterically hinder attack at the α-position.[1]
Q3: Are there solvent-free methods for naphthalene derivatization?
Yes, mechanochemical methods using a vibratory ball mill have been successfully employed for Suzuki, Sonogashira, and Buchwald-Hartwig couplings on naphthalene diimide cores.[12] These methods offer several advantages, including shorter reaction times, the absence of toxic solvents, and often proceed under ambient temperature and atmospheric conditions.[12]
Q4: What are the common challenges in purifying naphthalene derivatives?
The purification of naphthalene derivatives can be challenging due to the similar polarities of isomers and the potential for co-elution with starting materials or byproducts. Industrial naphthalene often contains impurities like thionaphthene, which are difficult to remove by standard methods.[14] Techniques such as melt crystallization and solvent extraction are sometimes employed for purification.[14] For laboratory-scale purifications, careful optimization of chromatographic conditions is often necessary.
Q5: How does the choice of protecting groups affect naphthalene derivatization?
Protecting groups can be crucial for achieving the desired regioselectivity and preventing unwanted side reactions. For instance, in the synthesis of complex naphthalene-containing natural products, protecting hydroxyl or amino groups allows for selective functionalization of other positions on the ring.[15] The choice of protecting group should be orthogonal to the reaction conditions planned for subsequent steps.
Part 3: Visualizations and Protocols
Diagrams
Caption: Kinetic vs. Thermodynamic control in naphthalene sulfonation.
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- 10. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00987H [pubs.rsc.org]
Technical Support Center: Troubleshooting Fluorescence Quenching in Naphthalene-Based Probes
Welcome to the technical support center for naphthalene-based fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to fluorescence quenching during their experiments. Here, we provide in-depth, evidence-based troubleshooting strategies in a direct question-and-answer format, grounded in photophysical principles and practical laboratory experience.
Section 1: Foundational Concepts & Initial Triage
This section addresses the most common and fundamental questions regarding unexpected signal loss with naphthalene-based probes.
Q1: My naphthalene probe's fluorescence signal is much weaker than expected or completely absent. What are the first things I should check?
A weak or absent signal is a frequent issue that can often be resolved by systematically checking the experimental setup and probe conditions. The underlying cause is often related to environmental factors, probe concentration, or the instrumentation itself.
Initial Troubleshooting Workflow:
Below is a systematic workflow to begin your troubleshooting process.
Caption: Initial troubleshooting workflow for low fluorescence signals.
Core Areas to Verify:
-
Probe Concentration: Both excessively low and high concentrations can be problematic. Very low concentrations may not produce a detectable signal, while high concentrations can lead to self-quenching or the inner filter effect (see Section 3).[1] Prepare a dilution series to determine the optimal working concentration that yields a robust signal without artifacts.
-
Environmental Sensitivity: The fluorescence of naphthalene probes is highly sensitive to their local environment.
-
Solvent Polarity: Polar solvents can significantly quench fluorescence through mechanisms like Twisted Intramolecular Charge Transfer (TICT).[2] For example, the probe PRODAN shows a dramatic decrease in quantum yield from 0.95 in ethanol to just 0.03 in cyclohexane.[3]
-
pH: The fluorescence of many naphthalene derivatives is pH-dependent.[4] Ensure your buffer's pH is stable and optimal for your specific probe.
-
Temperature: Temperature can influence fluorescence intensity. For many systems, intensity decreases as temperature rises.[1]
-
-
Excitation/Emission Wavelengths: Confirm that your instrument settings match the spectral properties of your probe in the specific solvent you are using. Remember that these wavelengths can shift depending on solvent polarity.
-
Presence of Quenchers: Common laboratory reagents and even dissolved gases can act as quenchers. Molecular oxygen is a well-known quencher of naphthalene fluorescence.[1] Certain metal ions and halide ions can also significantly reduce signal intensity.[5]
Section 2: Identifying the Quenching Mechanism
Once you've ruled out basic setup errors, the next step is to determine the nature of the quenching. Fluorescence quenching is broadly categorized into two types: dynamic and static . Differentiating them is critical because they arise from different molecular phenomena and provide different insights into your system.
-
Dynamic (Collisional) Quenching: Occurs when the excited fluorophore collides with a quencher molecule. This process is diffusion-dependent.[6]
-
Static Quenching: Involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state.[6]
Q2: How can I definitively distinguish between static and dynamic quenching?
The most reliable method involves a combination of temperature-dependent steady-state fluorescence measurements and fluorescence lifetime measurements.
Caption: Workflow for differentiating static and dynamic quenching.
Experimental Protocol: Differentiating Quenching Mechanisms
Objective: To determine whether quenching is static, dynamic, or a combination of both.
Part 1: Temperature-Dependent Steady-State Measurements
-
Sample Preparation: Prepare a series of samples in your experimental buffer. Each should contain a constant concentration of the naphthalene probe and varying concentrations of the suspected quencher. Include a "zero quencher" control.
-
Temperature Control: Use a temperature-controlled cuvette holder in your spectrofluorometer. Allow samples to equilibrate at each temperature for at least 5 minutes before measurement.[7]
-
Data Acquisition: Record the fluorescence emission spectrum for each sample at a range of temperatures (e.g., 20°C, 30°C, 40°C, 50°C).
-
Analysis: For each temperature, calculate the ratio of fluorescence intensity in the absence of quencher (F₀) to the intensity in the presence of the quencher (F).
-
If quenching increases with temperature (F₀/F gets larger), it indicates dynamic quenching. Higher temperatures increase diffusion rates, leading to more frequent collisions between the fluorophore and quencher.[6][8]
-
If quenching decreases with temperature (F₀/F gets smaller), it indicates static quenching. Higher temperatures can destabilize the non-fluorescent ground-state complex, causing it to dissociate and restoring fluorescence.[8][9]
-
Part 2: Fluorescence Lifetime Measurements
-
Instrumentation: Use a time-resolved fluorometer, typically employing Time-Correlated Single Photon Counting (TCSPC).
-
Data Acquisition: At a constant temperature, measure the fluorescence lifetime (τ) of your probe in the absence of the quencher (τ₀) and at several different quencher concentrations.
-
Analysis:
-
If the lifetime (τ) decreases as quencher concentration increases, the mechanism is dynamic. The quencher provides an additional non-radiative pathway for the excited state to return to the ground state, thus shortening its lifetime.[8][10]
-
If the lifetime (τ) remains unchanged despite a decrease in steady-state intensity, the mechanism is static. In static quenching, the non-fluorescent complexes are "dark" and do not contribute to the signal. The measurement only captures the lifetime of the remaining free, unquenched fluorophores, which is unaffected.[8][10]
-
Data Interpretation Summary:
| Parameter | Dynamic Quenching | Static Quenching | Rationale |
| Effect of ↑ Temperature | Quenching Increases | Quenching Decreases | Dynamic quenching is diffusion-controlled; static complex stability decreases with heat.[8][9] |
| Fluorescence Lifetime (τ) | Decreases | Unchanged | Dynamic quenching deactivates the excited state; static quenching eliminates fluorophores from being excited.[8][10] |
| Absorption Spectrum | Unchanged | Often Changes | Dynamic quenching affects the excited state only; static quenching involves ground-state complex formation which can alter the absorption spectrum.[11] |
Q3: What is a Stern-Volmer plot and how do I use it?
The Stern-Volmer plot is a powerful graphical tool for analyzing quenching data.[12] It is based on the Stern-Volmer equation:
F₀ / F = 1 + Ksv[Q]
Where:
-
F₀ is the fluorescence intensity without the quencher.
-
F is the fluorescence intensity with the quencher at concentration [Q].
-
[Q] is the concentration of the quencher.
-
Ksv is the Stern-Volmer quenching constant, which indicates the efficiency of quenching.
Experimental Protocol: Generating a Stern-Volmer Plot
-
Prepare Solutions: Prepare a series of solutions with a fixed concentration of your naphthalene probe and varying concentrations of the quencher.
-
Measure Fluorescence: Record the fluorescence intensity (F) for each solution at the probe's emission maximum. Also, measure the intensity of the probe-only solution (F₀).
-
Plot the Data: Plot F₀/F on the y-axis versus the quencher concentration [Q] on the x-axis.
-
Analyze the Plot:
-
Linear Plot: A linear plot suggests that a single type of quenching mechanism (either purely dynamic or purely static) is occurring. The slope of the line is the Stern-Volmer constant, Ksv.[12]
-
Upward Curvature (Positive Deviation): This often indicates that both static and dynamic quenching are occurring simultaneously.[12]
-
Downward Curvature (Negative Deviation): This can suggest that a sub-population of your fluorophore is inaccessible to the quencher.
-
You can also create a Stern-Volmer plot using lifetime data (τ₀/τ vs. [Q]). If the intensity-based and lifetime-based plots are superimposable, the quenching is purely dynamic. If the intensity plot shows quenching but the lifetime plot is flat (τ₀/τ = 1), the quenching is purely static.[13]
Section 3: Concentration-Related Artifacts
Sometimes, the loss of signal is not due to a specific quencher molecule but is an artifact of the experimental conditions, particularly the probe's concentration.
Q4: My fluorescence intensity is not linear with concentration, even at what I thought were low concentrations. What could be the cause?
This is a classic sign of the Inner Filter Effect (IFE) or Aggregation-Caused Quenching (ACQ) .
Inner Filter Effect (IFE): This is an artifact where the sample itself reabsorbs light, leading to an apparent decrease in fluorescence. It is not a true quenching mechanism.[14]
-
Primary IFE: The solution absorbs too much of the excitation light before it can reach the center of the cuvette where the emission is measured.[15]
-
Secondary IFE: The solution reabsorbs the light emitted by the fluorophore, as the emission spectrum overlaps with the absorption spectrum.[15]
Aggregation-Caused Quenching (ACQ): The planar aromatic structure of naphthalene makes it prone to π-π stacking and forming aggregates in solution, especially in aqueous environments where it is poorly solvated. These aggregates are often non-fluorescent and lead to self-quenching.[2]
Troubleshooting Protocol for Concentration Effects:
-
Measure Absorbance: Use a UV-Vis spectrophotometer to measure the absorbance of your most concentrated sample at the excitation wavelength. As a rule of thumb, to avoid significant IFE, the absorbance should be kept below 0.1 in a standard 1 cm cuvette. [5][14]
-
Dilute the Sample: The simplest way to mitigate both IFE and ACQ is to dilute your sample until the fluorescence intensity becomes linear with concentration.
-
Mathematical Correction for IFE: If dilution is not possible, you can apply a mathematical correction. The corrected fluorescence (F_corr) can be estimated from the observed fluorescence (F_obs) and the absorbance at the excitation (A_ex) and emission (A_em) wavelengths:[1]
F_corr = F_obs * 10^[(A_ex + A_em)/2]
-
Confirm Aggregation: To test for ACQ, you can monitor the absorption spectrum as you increase the probe concentration. Deviations from the Beer-Lambert law or changes in the spectral shape can indicate aggregate formation.[16]
Section 4: Photobleaching
Q5: My signal fades over time as I'm imaging it under the microscope. How can I prevent this?
This phenomenon is called photobleaching , which is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[17] While naphthalene derivatives are relatively photostable, they can still bleach under intense or prolonged illumination.[18]
Strategies to Minimize Photobleaching:
-
Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio. Neutral density (ND) filters are excellent for this.[17]
-
Decrease Exposure Time: Use the shortest possible camera exposure time.
-
Minimize Illumination Period: Only expose the sample to light when actively acquiring an image. Use transmitted light to find and focus on your region of interest first.[17]
-
Use Antifade Reagents: These are chemical cocktails added to your mounting medium that scavenge reactive oxygen species (ROS) generated during excitation, which are the primary culprits in damaging the fluorophore.
Protocol: Preparation of Common Antifade Mounting Media
-
2% n-Propyl Gallate (NPG) Medium:
-
Prepare a 90% glycerol solution by mixing 90 ml of glycerol with 10 ml of 10X PBS.
-
Add 2 g of n-propyl gallate (NPG) to the glycerol/PBS mixture.
-
Stir on a heated plate (around 50°C) until the NPG is completely dissolved. This may take several hours.
-
Aliquot into light-protected tubes and store at -20°C for long-term use.[17][18][19]
-
-
1% DABCO Medium:
-
Prepare a 90% glycerol, 10% PBS solution.
-
Add 1,4-diazabicyclo[2.2.2]octane (DABCO) to a final concentration of 1% (w/v).
-
Dissolve by mixing. Adjust pH to ~8.0-8.5 if necessary, as some fluorophores are brighter at a slightly basic pH.
-
Store in a tightly sealed container in the dark at 4°C (short-term) or -20°C (long-term).[19][20][21]
-
Section 5: Data Reference Tables
The following tables provide quantitative data to aid in experimental design and troubleshooting.
Table 1: Photophysical Properties of PRODAN in Various Solvents
This table illustrates the profound effect of solvent polarity on the emission maximum and quantum yield of a common naphthalene-based probe, PRODAN.
| Solvent | Dielectric Constant (ε) | Emission Max (λₑₘ, nm) | Quantum Yield (Φ) | Reference |
| Cyclohexane | 2.0 | ~401 | 0.03 | [2][3] |
| Toluene | 2.4 | 416 | - | [16] |
| Ethanol | 24.6 | 490 | 0.95 | [3] |
| Water | 80.1 | ~531 | Low | [2] |
Note: The significant red-shift in emission and change in quantum yield is due to the stabilization of a polar intramolecular charge-transfer (ICT) excited state by polar solvents.[2][16]
References
- A Comparative Guide to the Fluorescence Quantum Yield of 2,6-Disubstituted Naphthalene-Based Materials. (n.d.). BenchChem. Retrieved January 12, 2026.
- Technical Support Center: Naphthalene-Based Fluorescent Probes. (2025, November). BenchChem.
- Mounting Media and Antifade reagents. (n.d.). BIDC UCSF. Retrieved January 12, 2026.
- How to deal with inner filter effect in fluorescence experiments. (n.d.). Texas Christian University. Retrieved January 12, 2026.
- Twisted intramolecular charge transfer (TICT) and twists beyond TICT: From mechanisms to rational designs of bright and sensitive fluorophores. (n.d.).
- What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. (2024, March 26). Retrieved January 12, 2026.
- Inner-filter effect correction — eem_inner_filter_effect • eemR. (n.d.). PMassicotte.github.io. Retrieved January 12, 2026.
- Twisted Intramolecular Charge Transfer—Aggregation-Induced Emission Fluorogen with Polymer Encapsulation-Enhanced Near-Infrared Emission for Bioimaging. (2020, October 13). CCS Chemistry - Chinese Chemical Society.
- Antifade Mixtures for Fluorescence Microscopy. (n.d.). bio.umass.edu. Retrieved January 12, 2026.
- Enhancing the quantum yield of naphthalene-based probes in polar environments. (n.d.). BenchChem. Retrieved January 12, 2026.
- Technical Support Center: Naphthalene-Based Fluorescent Probes. (n.d.). BenchChem. Retrieved January 12, 2026.
- A Researcher's Guide to Differentiating Static and Dynamic Fluorescence Quenching. (n.d.). BenchChem. Retrieved January 12, 2026.
- Stern-Volmer plot and calculation of rate constant for quenching. (2015, March 11). Retrieved January 12, 2026.
- Technical Support Center: Preventing Photobleaching of 2-Ethoxynaphthalene in Fluorescence Microscopy. (n.d.). BenchChem. Retrieved January 12, 2026.
- How to plot stern volmer plot??. (2021, May 9).
- A high-throughput measurement of critical micelle concentrations based on absolute aggregation-caused quenching probes. (2024, July 5).
- How to draw Stern-volmer plots and calculate Stern-volmer constant?. (2021, April 15). YouTube.
- What is a Stern-Volmer Plot?. (2024, May 7). Edinburgh Instruments. Retrieved January 12, 2026.
- Absolute aggregation-caused quenching (aACQ) probe-enabled... | Download Scientific Diagram. (n.d.).
- Dynamic Quenching. (n.d.). Rose-Hulman. Retrieved January 12, 2026.
- Static and dynamic fluorescence quenching experiments for the physical chemistry laboratory. (n.d.). Retrieved January 12, 2026.
- DABCO Mounting Medium Recipes. (n.d.). Retrieved January 12, 2026.
- Fluorescence quenching mechanisms | Photochemistry Class Notes. (n.d.). Fiveable. Retrieved January 12, 2026.
- Prodan (N,N-Dimethyl-6-propionyl-2-naphthylamine, CAS Number: 70504-01-7). (n.d.). Retrieved January 12, 2026.
- Complex GraphViz DOT Sample. (n.d.). GitHub. Retrieved January 12, 2026.
- Kinetics: Quenching & Stern-Volmer Plots. (2018, May 16). YouTube.
- Fluorescence Quenching & the Stern-Volmer Plot. (n.d.). Edinburgh Instruments. Retrieved January 12, 2026.
- Naphthalene - OMLC. (n.d.). Retrieved January 12, 2026.
- Effect of Solvent Polarity on Quantum Yield of ( 1-Naphtylamine) Molecule. (n.d.).
- QUENCHING OF FLUORESCENCE WITH TEMPERATURE. (n.d.). Edinburgh Instruments. Retrieved January 12, 2026.
- Real examples of Graphviz. (2021, January 19). DevTools Daily - Medium.
- Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. (2023, February 3). PubMed.
- Quenching of Fluorescence. (n.d.). Retrieved January 12, 2026.
- Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes | Request PDF. (2023, February 3).
- Fluorescence Aggregation-Caused Quenching versus Aggregation-Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students. (n.d.).
- Graphviz Examples and Tutorial. (n.d.). Sketchviz. Retrieved January 12, 2026.
- Solvent effects on the ultraviolet spectra of benzene derivatives and naphthalene. Identification of polarity sensitive spectral characteristics. (n.d.).
- Photobleaching and Its Kinetics of Fluorescein Dyes in PVA Polymer Matrices: A Review. (n.d.). Retrieved January 12, 2026.
- Stern–Volmer relationship. (n.d.). Wikipedia. Retrieved January 12, 2026.
- Quenching Single-Fluorophore Systems and the Emergence of Non-linear Stern-Volmer Plots. (2025, September 18). ChemRxiv.
- Determination of critical micelle concentrations and aggregation numbers by fluorescence correl
- Fluorescence Quenching & the Stern-Volmer Plot. (n.d.). Edinburgh Instruments. Retrieved January 12, 2026.
- Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+. (2023, April 17). MDPI.
- Fluorescence Quantum Yields—Methods of Determination and Standards. (n.d.).
- Time-resolved and steady-state fluorescence quenching of N-acetyl-l-tryptophanamide by acrylamide and iodide. (n.d.). PMC.
- A Guide to Recording Fluorescence Quantum Yields. (n.d.). HORIBA. Retrieved January 12, 2026.
- Achieving Molecular Fluorescent Conversion from Aggregation-Caused Quenching to Aggregation-Induced Emission by Positional Isomeriz
- Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy. (n.d.). PMC.
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Technical Support Center: Troubleshooting Single Crystal Growth of Naphthalene Derivatives
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals encountering challenges in obtaining high-quality single crystals of naphthalene derivatives. The unique electronic and structural properties of the naphthalene core, combined with various functional groups in its derivatives, present specific crystallization challenges. This document provides a structured approach to troubleshooting common issues, grounded in the principles of crystal engineering and physical chemistry.
Frequently Asked Questions (FAQs)
Q1: Why is obtaining single crystals of naphthalene derivatives often difficult?
The primary challenges stem from several intrinsic properties of these aromatic compounds. Many naphthalene derivatives exhibit polymorphism, the ability to crystallize into multiple different crystal structures, which can be difficult to control.[1][2] They also have a propensity for "oiling out," where the compound separates from the solution as a liquid instead of a solid, especially when impurities are present or when high supersaturation is achieved.[3][4] Furthermore, the planarity of the naphthalene core can lead to strong π-π stacking interactions, which can sometimes favor rapid, disordered growth over the slow, ordered process required for a single crystal.
Q2: What is the most critical factor for successful single crystal growth?
Unquestionably, the purity of the starting material is the most crucial factor.[5][6] Even trace amounts of impurities can inhibit nucleation, disrupt the crystal lattice, or cause undesirable outcomes like oiling out or the formation of microcrystalline powder.[7][8] It is often beneficial to perform an additional purification step (e.g., column chromatography or recrystallization) on an "analytically pure" compound before attempting to grow single crystals for diffraction.[6]
Q3: How should I select an appropriate solvent for crystallization?
The ideal solvent is one in which your compound is moderately soluble.[9] If the compound is too soluble, achieving the necessary supersaturation for crystal growth is difficult, often resulting in very small crystals or no crystals at all.[9] Conversely, if it is nearly insoluble, you will not be able to dissolve enough material. A good starting point is to find a solvent that dissolves the compound when heated but in which the compound has limited solubility at room temperature. For derivatives with low melting points, it is also crucial to choose a solvent with a boiling point lower than the melting point of your compound to avoid it melting in the hot solution and subsequently oiling out upon cooling.[7]
Q4: My experiment produced only very small microcrystals. What went wrong and how can I fix it?
The formation of microcrystals is typically a sign that nucleation was too rapid and widespread, or that crystal growth was too fast.[10][11] The goal is to encourage the formation of a few nucleation sites that can then grow slowly into large, well-ordered crystals.[9] To resolve this, you should aim to slow down the entire process. This can be achieved by:
-
Reducing the rate of cooling or evaporation.[10]
-
Using a slightly larger volume of solvent to avoid reaching supersaturation too quickly.[10]
-
Ensuring your crystallization vessel is clean and free of dust or scratches that can act as nucleation sites.[9]
-
Setting up the experiment in a vibration-free environment.[9]
Troubleshooting Guide: From Common Problems to Crystal Clear Solutions
This section addresses specific experimental failures, explains the underlying scientific causes, and provides actionable protocols to overcome them.
Problem 1: "Oiling Out" - The Compound Separates as a Liquid
Issue Description: Upon cooling or solvent evaporation, instead of forming solid crystals, the compound separates as a second, dense liquid phase, often appearing as oily droplets or a gooey layer. This phenomenon, also known as liquid-liquid phase separation (LLPS), is a significant barrier to crystallization.[3][12]
Causality Analysis:
-
High Supersaturation: The system reaches a concentration so high that it enters a "miscibility gap" before it can achieve nucleation, causing the solute to separate as a solute-rich liquid.[4]
-
Melting Point Depression: Impurities can significantly lower the melting point of the solute. If the melting point of the impure solute is below the temperature of the experiment, it will separate as a liquid.[7]
-
Low-Melting Solute: The compound's melting point may be lower than the boiling point of the solvent used. As the solution cools, it becomes saturated while the solute is still in a molten state.[7]
-
Kinetic Hindrance: The molecules may have difficulty arranging themselves into an ordered crystal lattice, making the formation of a disordered liquid phase more kinetically favorable.[4]
Solutions & Experimental Protocols:
-
Reduce the Rate of Supersaturation:
-
Protocol: Re-heat the solution until the oil redissolves completely. Add a small amount (5-10% of the total volume) of additional fresh, hot solvent to slightly decrease the concentration.[10] Allow the solution to cool much more slowly. Place the flask in a large Dewar filled with hot water and let it cool to room temperature over 24-48 hours.[13] This gives the molecules more time to organize correctly.
-
-
Modify the Solvent System:
-
Protocol: Select a solvent with a lower boiling point or a solvent in which the compound is less soluble. Alternatively, use a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly introduce an "anti-solvent" (in which it is insoluble) until slight turbidity is observed. This can be done via layering or vapor diffusion.[11][14]
-
-
Introduce a Nucleation Template (Seeding):
-
Protocol: If you have previously managed to obtain even a tiny crystal of the desired compound, use it as a seed. Crush the crystal into a fine powder. After your solution has cooled slightly (but before oiling out occurs), add a microscopic speck of the seed crystal powder.[3][6] This provides a pre-existing template for ordered growth, bypassing the kinetic barrier to nucleation.
-
-
Increase Compound Purity:
Problem 2: Persistent Undersaturation - No Crystals Form
Issue Description: The solution remains clear and homogeneous, with no signs of precipitation, even after extended periods of cooling or standing.
Causality Analysis:
-
Insufficient Supersaturation: The concentration of the solute has not exceeded its solubility limit under the current conditions. This is often due to using too much solvent.[10]
-
High Solubility: The chosen solvent may be too effective at solvating the molecule, making it energetically unfavorable for the solute to precipitate.
-
Inhibition of Nucleation: Even in a supersaturated solution, nucleation is a kinetically controlled event. In very clean solutions without nucleation sites, crystallization may be inhibited.[9]
Solutions & Experimental Protocols:
-
Increase Solute Concentration:
-
Protocol: The simplest approach is to allow more solvent to evaporate. Leave the vessel partially covered in a fume hood and check it periodically.[5] If you are using a slow cooling method, you may need to return the solution to the heat source and gently boil off a portion of the solvent before attempting to cool it again.[10]
-
-
Induce Nucleation:
-
Protocol 1 (Scratching): Gently scratch the inside surface of the glass vessel below the level of the solution with a glass stirring rod. The microscopic imperfections created on the glass surface can serve as effective nucleation sites.[10]
-
Protocol 2 (Seeding): If available, introduce a seed crystal as described in the "Oiling Out" section.[6]
-
-
Change the Crystallization Method:
-
Protocol: If slow evaporation or cooling fails, the compound may be too soluble in the chosen solvent. In this case, vapor or liquid-liquid diffusion is often more successful. Dissolve the compound in a small amount of a "good" solvent and diffuse in an "anti-solvent" to gradually reduce the compound's solubility.[11][14]
-
Problem 3: Controlling Polymorphism - The Wrong Crystal Form Appears
Issue Description: Crystals are obtained, but X-ray analysis reveals it is a known (or new) but undesired polymorph.
Causality Analysis: Polymorphs are different solid-state arrangements of the same molecule that can have vastly different physical properties.[2] The formation of a specific polymorph is a complex interplay between thermodynamics (which form is most stable) and kinetics (which form nucleates and grows fastest). Key influencing factors include:
-
Solvent: The solvent can interact with the solute molecules, favoring certain packing arrangements through hydrogen bonding or other intermolecular forces.[16]
-
Temperature & Cooling Rate: Different polymorphs are often stable at different temperatures. The rate of cooling can trap a less stable (kinetically favored) form.
-
Supersaturation Level: The degree of supersaturation can influence which polymorphic form nucleates.
Solutions & Experimental Protocols:
-
Conduct a Systematic Solvent Screen:
-
Protocol: Set up small-scale crystallization experiments in parallel using a wide range of solvents with different polarities and hydrogen bonding capabilities (e.g., toluene, ethyl acetate, acetonitrile, ethanol, dichloromethane/heptane).
-
-
Vary Temperature and Cooling/Evaporation Rates:
-
Protocol: For a given solvent, systematically vary the crystallization conditions. Compare the results from rapid cooling (ice bath), slow cooling (Dewar), and very slow solvent evaporation at different temperatures (e.g., room temperature vs. 4°C).
-
-
Utilize Seeding:
-
Protocol: Once a crystal of the desired polymorph has been identified, use it to seed subsequent crystallizations. Seeding with the target form can direct the crystallization outcome, even under conditions that might otherwise favor a different polymorph.[6]
-
Visualized Workflows and Data
Troubleshooting Diagram for Oiling Out
The following diagram outlines a decision-making process when encountering oiling out during crystallization.
Caption: A decision tree for troubleshooting oiling out.
Solvent Selection Guide for Naphthalene Derivatives
The choice of solvent is paramount. This table provides properties of common solvents used in the crystallization of organic compounds.
| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant | Common Use Case |
| n-Heptane | 98 | 0.1 | 1.9 | Anti-solvent, non-polar compounds |
| Toluene | 111 | 2.4 | 2.4 | Good for aromatic compounds |
| Diethyl Ether | 35 | 2.8 | 4.3 | Volatile anti-solvent |
| Dichloromethane | 40 | 3.1 | 9.1 | Good general-purpose solvent |
| Tetrahydrofuran (THF) | 66 | 4.0 | 7.5 | Good solvent, but known to sometimes cause oiling out[11] |
| Ethyl Acetate | 77 | 4.4 | 6.0 | Medium polarity solvent |
| Acetone | 56 | 5.1 | 21 | Polar, volatile solvent |
| Acetonitrile | 82 | 5.8 | 37.5 | Polar solvent |
| Ethanol | 78 | 4.3 | 24.5 | Protic, polar solvent |
| Methanol | 65 | 5.1 | 32.7 | Protic, highly polar solvent |
Key Experimental Protocols
Method 1: Vapor Diffusion
This is a highly successful method for small quantities of material.[11] It involves the slow diffusion of a volatile anti-solvent vapor into a solution of the compound, gradually inducing crystallization.[14]
-
Dissolve the compound in a minimal amount of a relatively non-volatile "good" solvent (e.g., toluene, THF, dichloromethane) in a small, narrow vial (e.g., a 2 mL vial).
-
Place this small vial inside a larger jar or beaker.
-
Add a more volatile "anti-solvent" (e.g., pentane, hexane, diethyl ether) to the larger container, ensuring the liquid level is below the top of the inner vial.[16]
-
Seal the outer container tightly and leave it undisturbed in a location free from vibrations.[16]
-
Crystals should form in the inner vial over several days to weeks.
Method 2: Liquid-Liquid Diffusion (Layering)
This technique relies on the slow diffusion across the interface of two miscible solvents of different densities.[14]
-
Dissolve the compound in a small amount of a "good" solvent that is denser than the anti-solvent (e.g., dichloromethane).
-
Place this solution at the bottom of a narrow tube (an NMR tube is ideal).
-
Very carefully and slowly, pipette a less dense, miscible "anti-solvent" (e.g., hexane, pentane) on top of the solution, taking care not to disturb the interface.[9] A distinct boundary between the two layers should be visible.
-
Seal the tube and allow it to stand undisturbed. Crystals will form at the interface as the solvents slowly mix.
Method 3: Slow Evaporation
This is the simplest method but can sometimes lead to rapid growth at the end.[16]
-
Dissolve the compound in a suitable solvent to create a solution that is just below saturation at room temperature.
-
Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.[9]
-
Transfer the solution to a clean vial or beaker with a wide mouth to allow for evaporation.
-
Cover the container with a cap or foil that has small perforations to allow the solvent to evaporate slowly over several days.[13]
-
Place the vessel in a quiet, undisturbed location.
References
- Vertex AI Search. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Reddit. (2013). Recrystallization (help meeeeee).
- Scholars Research Library. (2012). Crystal Growth of Napthalene (C10 H8) crystals using bridgemann-stockbarger technique.
- ResearchGate. (2015). (PDF) Growth of Large Naphthalene and Anthracene Single-Crystal Sheets at the Liquid–Air Interface.
- PMC - NIH. (2012). Getting crystals your crystallographer will treasure: a beginner's guide.
- PubMed. (2016). Exploring polymorphism of benzene and naphthalene with free energy based enhanced molecular dynamics.
- University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals.
- LUTPub. (2018). Effect of Liquid-Liquid Phase Separation During Crystallization.
- University of Florida, The Center for Xray Crystallography. (2015). Crystal Growing Tips.
- PMC - NIH. (2022). Growth of Pentacene Crystals by Naphthalene Flux Method.
- ACS Omega. (2022). Growth of Pentacene Crystals by Naphthalene Flux Method.
- ResearchGate. (2015). Growth and characterization of naphthalene single crystals grown by modified vertical Bridgman method | Request PDF.
- Mettler Toledo. Oiling Out in Crystallization.
- ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?.
- ResearchGate. (2014). 1 ALLEN HUNTER'S YOUNGSTOWN STATE UNIVERSITY X-RAY STRUCTURE ANALYSIS LAB MANUAL: A BEGINNER'S INTRODUCTION CHAPTER XIV: GRO.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3.
- University of Cambridge. Guide for crystallization.
- Wikipedia. Crystal polymorphism.
- MIT. Growing Crystals.
- RSC Publishing. (2020). Unidirectional growth of organic single crystals of naphthalene, anthracene and pyrene by isothermal expansion of supercritical CO2.
- ResearchGate. (2020). Unidirectional growth of organic single crystals of naphthalene, anthracene and pyrene by isothermal expansion of supercritical CO 2.
- PMC - NIH. (2020). Unidirectional growth of organic single crystals of naphthalene, anthracene and pyrene by isothermal expansion of supercritical CO2.
- NTU Scholars. Growth of Naphthalene Crystals from Supercritical CO, Solution.
- MDPI. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
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Technical Support Center: Degradation Pathways of Dimethoxy Bis(methylthio) Naphthalenes
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of dimethoxy bis(methylthio) naphthalenes. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to support your experimental endeavors. The insights provided herein are synthesized from established principles of polycyclic aromatic hydrocarbon (PAH) metabolism and biotransformation of sulfur-containing xenobiotics.
While direct literature on the degradation of this specific class of substituted naphthalenes is sparse, this guide extrapolates from well-documented pathways for naphthalene, methylnaphthalenes, and compounds containing methylthio and methoxy groups to provide a robust framework for your research.
Frequently Asked Questions (FAQs)
Q1: What are the probable initial steps in the microbial degradation of dimethoxy bis(methylthio) naphthalenes?
The initial attack on the naphthalene ring system is likely catalyzed by a multi-component enzyme system, naphthalene dioxygenase (NDO).[1][2] This enzyme typically introduces two hydroxyl groups onto one of the aromatic rings to form a cis-dihydrodiol.[2] Given the substitution pattern, the dihydroxylation could occur on either the ring bearing the methoxy and methylthio groups or the other ring, depending on the specific isomer and the steric and electronic influences of the substituents.
Q2: How are the methylthio (-SCH₃) groups likely to be metabolized?
The metabolism of methylthio groups on aromatic rings can proceed through several routes. A common pathway involves oxidation of the sulfur atom to form a methylsulfoxide and subsequently a methylsulfone.[3] These oxidized intermediates are more electrophilic and can become substrates for conjugation with glutathione (GSH), catalyzed by glutathione S-transferases.[3] This conjugation can lead to the eventual displacement of the methylthio group, a process known as S-demethylation.[3] Another possibility involves the formation of methylthio-containing metabolites where the methyl group is derived from L-methionine.[4][5]
Q3: What is the expected fate of the dimethoxy (-OCH₃) groups during degradation?
The methoxy groups are generally subject to O-demethylation, a reaction often catalyzed by cytochrome P450 monooxygenases in eukaryotes or other monooxygenases in bacteria. This process would convert the methoxy groups into hydroxyl groups, forming dihydroxynaphthalene derivatives. These catecholic intermediates are then susceptible to ring cleavage by dioxygenase enzymes.
Q4: What are the likely ring-cleavage pathways for the naphthalene core?
Once dihydroxy-naphthalene intermediates are formed, the aromatic ring is opened. The most common pathways for naphthalene degradation proceed through salicylate or gentisate.[1] For example, 1,2-dihydroxynaphthalene is typically cleaved to form cis-2-hydroxybenzalpyruvate, which is then metabolized to salicylate and subsequently to catechol. Catechol undergoes further ortho or meta cleavage, channeling the products into the central carbon pathway (e.g., the Krebs cycle).
Q5: What analytical techniques are recommended for identifying and quantifying the parent compound and its metabolites?
A combination of chromatographic and spectrometric techniques is essential for the analysis of dimethoxy bis(methylthio) naphthalenes and their degradation products.[6]
-
High-Performance Liquid Chromatography (HPLC): Coupled with UV/Vis, fluorescence, or mass spectrometry (LC-MS) detectors, HPLC is ideal for separating the parent compound from its more polar metabolites.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying volatile metabolites or those that can be derivatized to increase their volatility.[8] It provides detailed structural information from the mass fragmentation patterns.
The following diagram illustrates a proposed general degradation pathway.
Caption: Proposed metabolic pathway for dimethoxy bis(methylthio) naphthalenes.
Troubleshooting Guides
This section addresses common issues encountered during degradation experiments.
Problem 1: Incomplete degradation of the parent compound in my microbial culture.
| Possible Cause | Troubleshooting Step |
| Sub-optimal Culture Conditions | Verify and optimize pH, temperature, and aeration for your specific microbial strain(s). Ensure essential nutrients (nitrogen, phosphorus) are not limiting. Microbial degradation of PAHs is sensitive to environmental conditions.[9][10] |
| Incorrect Microbial Strain | Confirm the identity and degradation capabilities of your microbial strain. Not all naphthalene-degrading organisms are efficient with highly substituted naphthalenes.[11] Consider using a microbial consortium. |
| Low Bioavailability | The hydrophobicity of the compound may limit its availability to the microbes.[10] Consider adding a non-ionic surfactant (e.g., Tween 80) at a concentration below its critical micelle concentration to increase solubility. |
| Accumulation of Toxic Intermediates | Metabolites such as catechols or ring-cleavage products can be toxic to microorganisms at high concentrations. Monitor the culture for intermediate buildup using HPLC or GC-MS. Consider using a co-culture where a second organism can metabolize the toxic intermediate.[11] |
Problem 2: Difficulty in identifying degradation products by GC-MS or LC-MS.
| Possible Cause | Troubleshooting Step |
| Metabolites are Too Polar or Thermally Labile for GC-MS | Many degradation products (e.g., hydroxylated compounds, glucuronides) are not volatile. Use a derivatization agent (e.g., BSTFA) to silylate polar functional groups, making them suitable for GC-MS analysis. Alternatively, rely on LC-MS, which is better suited for polar and labile compounds.[6] |
| Low Concentration of Metabolites | The concentration of transient intermediates may be below the detection limit of your instrument. Implement a solid-phase extraction (SPE) step to concentrate the metabolites from your culture medium before analysis.[7] |
| Matrix Interference | Components from the culture medium can interfere with the analysis. Prepare a matrix blank (sterile medium incubated under the same conditions) and subtract its background from your sample chromatogram. |
| Incorrect MS Fragmentation | The mass spectra of unknown metabolites can be complex. Compare your experimental spectra with spectral libraries (e.g., NIST) and use high-resolution mass spectrometry (e.g., Q-TOF) to determine accurate mass and predict elemental composition. |
Problem 3: My experiment shows rapid disappearance of the parent compound, but I cannot detect any metabolites.
| Possible Cause | Troubleshooting Step |
| Adsorption to Surfaces | The hydrophobic parent compound may be adsorbing to the walls of your flask or to microbial biomass. Run an abiotic control (sterile flask with medium and the compound) to quantify loss due to adsorption. Use silanized glassware to minimize surface binding. |
| Volatilization | Although substituted naphthalenes are less volatile than naphthalene itself, some loss may occur. Ensure your experimental setup is sealed (e.g., with Teflon-lined caps) if this is a concern. |
| Rapid and Complete Mineralization | It is possible that your microbial culture is very efficient and rapidly degrades the compound all the way to CO₂ and biomass without the accumulation of detectable intermediates. Consider taking samples at much earlier time points to try and capture transient metabolites. |
Experimental Protocols
Protocol 1: General Microbial Degradation Assay
This protocol provides a starting point for assessing the degradation of dimethoxy bis(methylthio) naphthalenes by a bacterial culture.
-
Prepare Medium: Prepare a suitable mineral salts medium (MSM) for your bacterial strain. Ensure it is carbon-free.
-
Inoculum Preparation: Grow your bacterial strain in a rich medium (e.g., Luria-Bertani broth) to the late exponential phase. Harvest the cells by centrifugation, wash twice with sterile MSM, and resuspend in MSM to a desired optical density (e.g., OD₆₀₀ = 1.0).
-
Setup Experimental Flasks: In sterile flasks, add MSM. Spike with your test compound (dissolved in a minimal amount of a suitable solvent like acetone or DMSO) to the desired final concentration (e.g., 50 mg/L). Include a solvent control.
-
Inoculation: Inoculate the flasks with the prepared cell suspension (e.g., 1-5% v/v).
-
Incubation: Incubate the flasks on a rotary shaker at the optimal temperature and shaking speed for your strain.
-
Sampling: At regular intervals (e.g., 0, 12, 24, 48, 72 hours), aseptically withdraw samples for analysis.
-
Controls: Include the following controls:
-
Sterility Control: MSM with the test compound, but no inoculum.
-
Abiotic Control: Same as above, but with killed cells (autoclaved) to check for adsorption.
-
Solvent Control: MSM with inoculum and the solvent used to dissolve the test compound.
-
-
Analysis: Process the samples for HPLC or GC-MS analysis to quantify the parent compound and identify metabolites.
The following diagram outlines the experimental workflow.
Caption: Workflow for a microbial degradation experiment.
Protocol 2: Sample Preparation for HPLC Analysis
-
Centrifugation: Centrifuge the collected sample (e.g., 2 mL) at high speed (e.g., 10,000 x g for 10 min) to pellet the bacterial cells and any particulates.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction (LLE):
-
Add an equal volume of a water-immiscible solvent (e.g., ethyl acetate) to the supernatant.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge briefly to separate the phases.
-
Carefully collect the organic (top) layer.
-
Repeat the extraction 2-3 times and pool the organic extracts.
-
-
Drying and Reconstitution:
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of mobile phase (e.g., 200 µL of acetonitrile/water).
-
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
Analysis: Inject the sample into the HPLC system.
References
-
Pathway Forming Methylthio-containing Metabolites. J-Stage.
-
Rapid analysis of naphthalene and its metabolites in biological systems: determination by high-performance liquid chromatography/fluorescence detection and by plasma desorption/chemical ionization mass spectrometry. PubMed.
-
Technical Support Center: Degradation of Naphthalene Derivatives. Benchchem.
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In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver. PubMed.
-
Biotransformation of polycyclic aromatic compounds by fungi. Taylor & Francis.
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Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review. Frontiers.
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Formation in vivo of deuterated methylthio metabolites of naphthalene from L-methionine (methyl-d--3). PubMed.
-
Environmental Impact and Decomposition of Polycyclic Aromatic Hydrocarbons (PAHs) in Urban Soils: Challenges and Future Directions. ResearchGate.
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Degradation of polycyclic aromatic hydrocarbons: A review. ResearchGate.
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Polycyclic aromatic hydrocarbon. Wikipedia.
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Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. PMC.
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Tracing the Biotransformation of Polycyclic Aromatic Hydrocarbons in Contaminated Soil Using Stable Isotope-Assisted Metabolomics. PMC.
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Separation and identification of naphthalene, acenaphthylene, pyrene, benz{a} anthracene and 1,3,2,4-dibenzanthracene. Journal of Al-Nahrain University.
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Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. ResearchGate.
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Biotransformation of polycyclic aromatic hydrocarbons in marine polychaetes. PubMed.
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Biotransformation of Polycyclic Aromatic Hydrocarbons by Trout Liver S9 Fractions: Evaluation of Competitive Inhibition Using a Substrate Depletion Approach. PubMed.
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Determination of Naphthalene Content by Gas Chromatography. Asian Journal of Chemistry.
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Colorimetric Detection of Acenaphthene and Naphthalene Using Functionalized Gold Nanoparticles. PMC.
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Synthetic Route to 1,3-Disubstituted Naphthalene Derivatives. ResearchGate.
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Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers.
-
Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. PMC.
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Solubility of Functionalized Naphthalenes
Welcome to the technical support center for enhancing the solubility of functionalized naphthalenes. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with these compounds in their experimental work. Naphthalene and its derivatives are a critical class of polycyclic aromatic hydrocarbons (PAHs) utilized in diverse applications, from organic electronics to pharmaceuticals. However, their inherent hydrophobicity and strong crystal lattice energy often lead to poor solubility in aqueous and sometimes even organic media, posing significant hurdles for formulation, biological assays, and material processing.[1][2]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific solubility issues. The methodologies described are grounded in established scientific principles and supported by peer-reviewed literature to ensure reliability and reproducibility.
Troubleshooting Guide: Common Solubility Challenges
This section addresses common problems encountered during the solubilization of functionalized naphthalenes and provides systematic approaches to resolve them.
Issue 1: The functionalized naphthalene fails to dissolve in the chosen organic solvent.
-
Possible Cause: The concentration of the compound exceeds its equilibrium solubility in the selected solvent at the current temperature. The choice of solvent may also be inappropriate for the specific functional groups on the naphthalene core.
-
Troubleshooting Steps:
-
Solvent Selection: Naphthalene itself is nonpolar and dissolves best in nonpolar organic solvents like benzene, toluene, and other aromatic hydrocarbons.[1][3][4] For functionalized naphthalenes, the polarity of the solvent should be matched to the polarity of the derivative. The presence of polar functional groups may increase solubility in more polar organic solvents.
-
Temperature Increase: For many solids, solubility increases with temperature.[1][3] Gently warming the solution while stirring can help overcome the crystal lattice energy.[1][5] However, be cautious of potential compound degradation at elevated temperatures.
-
Particle Size Reduction: Grinding the solid material into a finer powder increases the surface area-to-volume ratio, which can enhance the dissolution rate.[5][6] This process is also known as micronization.[5]
-
Co-solvency: If a single solvent is ineffective, a co-solvent system can be employed. This involves using a mixture of a "good" solvent in which the compound is more soluble with a "poor" solvent.[1][5][7] For example, adding a small amount of a highly effective solvent to the primary solvent can significantly improve solubility.[5] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol.[8]
-
Issue 2: The compound precipitates out of solution upon cooling or standing.
-
Possible Cause: The solution was supersaturated at a higher temperature. As the solution cools, the solubility decreases, leading to precipitation.[1]
-
Troubleshooting Steps:
-
Maintain Temperature: If experimentally feasible, maintain the solution at the elevated temperature at which the compound remains dissolved.[1]
-
Utilize a Co-solvent: A well-chosen co-solvent system can increase the compound's solubility at room temperature, preventing precipitation upon cooling.[1]
-
Explore Alternative Solubilization Methods: If temperature control is not an option, consider more advanced techniques like inclusion complexation with cyclodextrins to form a stable, soluble complex at ambient temperatures.[1]
-
Issue 3: Poor aqueous solubility is hindering biological assays.
-
Possible Cause: The hydrophobic nature of the naphthalene core leads to low solubility in aqueous buffers, a common issue for many drug candidates.[9][10]
-
Troubleshooting Steps:
-
pH Modification: For functionalized naphthalenes with ionizable groups (e.g., acidic or basic moieties), adjusting the pH of the aqueous medium can significantly increase solubility.[6][10][11] For a weakly basic compound, lowering the pH will lead to the formation of a more soluble salt.[10] Conversely, for a weakly acidic compound, increasing the pH will enhance solubility.
-
Use of Surfactants: Surfactants, or surface-active agents, can increase the solubility of poorly water-soluble compounds by forming micelles that encapsulate the hydrophobic drug molecules.[12][13][14] Above the critical micelle concentration (CMC), the apparent solubility of the naphthalene derivative will increase.[15][16]
-
Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic guest molecules, like functionalized naphthalenes, to form water-soluble inclusion complexes.[1][6][17][18][19][20] This is a widely used technique to improve the aqueous solubility of poorly soluble drugs.[6]
-
Frequently Asked Questions (FAQs)
Q1: How do different functional groups on the naphthalene ring affect its solubility?
A1: The nature of the functional groups significantly impacts the solubility of naphthalene derivatives. Nonpolar, uncharged functional groups may have a limited effect on solubility in nonpolar organic solvents. However, charged functional groups (e.g., -COOH, -NH2, -OH) can increase polarity and decrease hydrophobicity, which generally leads to lower solubility in nonpolar solvents but can enhance solubility in polar solvents and aqueous media, especially with pH adjustment.[21][22]
Q2: What is co-solvency and how do I select an appropriate co-solvent system?
A2: Co-solvency is a technique that uses a mixture of a primary solvent with one or more water-miscible solvents (co-solvents) to enhance the solubility of a poorly soluble compound.[1][7][8][23] The co-solvent works by reducing the interfacial tension between the solute and the primary solvent.[7] The selection of a co-solvent depends on the properties of the functionalized naphthalene. A good starting point is to use common, less toxic co-solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs).[8] The optimal ratio of the co-solvent to the primary solvent needs to be determined experimentally.
Q3: Can surfactants be used to improve the solubility of my naphthalene compound in organic solvents?
A3: While surfactants are most commonly used to enhance aqueous solubility, they can also be employed in organic systems, particularly in the formation of microemulsions. However, for improving solubility in a bulk organic solvent, co-solvency is generally a more direct and common approach. The primary role of surfactants is to increase the solubility of hydrophobic compounds in aqueous environments by forming micelles.[12][13][14]
Q4: What are cyclodextrins and how do they work to increase solubility?
A4: Cyclodextrins (CDs) are cyclic oligosaccharides with a truncated cone shape.[20] Their exterior is hydrophilic, making them water-soluble, while their internal cavity is hydrophobic. This structure allows them to encapsulate nonpolar "guest" molecules, such as functionalized naphthalenes, shielding them from the aqueous environment and forming a water-soluble "host-guest" complex.[19][20] This significantly increases the apparent aqueous solubility of the guest molecule.[17][18] Beta-cyclodextrin (β-CD) and its derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[17]
Q5: Are there any potential downsides to using these solubility enhancement techniques?
A5: Yes, each technique has potential limitations.
-
pH Modification: Can only be used for ionizable compounds and may affect the stability or activity of the molecule.
-
Co-solvents: High concentrations of organic co-solvents can be toxic in biological systems and may precipitate the compound upon dilution.[15]
-
Surfactants: Can interfere with certain biological assays and may have their own toxicity profiles. The use of excessive amounts of surfactants can be toxic.[15]
-
Cyclodextrins: Can be expensive, and the complex formation is a reversible equilibrium, which might affect drug release. They can also interact with other components in a formulation.[20]
Experimental Protocols & Data
Protocol 1: Solubility Enhancement using Co-solvency
-
Objective: To determine the solubility of a functionalized naphthalene in a co-solvent system.
-
Materials: Functionalized naphthalene, primary solvent (e.g., water or a buffer), co-solvent (e.g., ethanol, DMSO, PEG 400), vials, magnetic stirrer, analytical balance, filtration device (0.45 µm filter).
-
Procedure:
-
Prepare a series of co-solvent mixtures with varying percentages of the co-solvent in the primary solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v).
-
Add an excess amount of the functionalized naphthalene to a known volume of each co-solvent mixture in separate vials.
-
Seal the vials and stir the mixtures at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
After reaching equilibrium, allow the suspensions to settle.
-
Filter the supernatant through a 0.45 µm filter to remove any undissolved solid.
-
Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved functionalized naphthalene using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Plot the solubility of the functionalized naphthalene as a function of the co-solvent concentration.
-
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation
-
Objective: To evaluate the effect of a cyclodextrin on the aqueous solubility of a functionalized naphthalene.
-
Materials: Functionalized naphthalene, hydroxypropyl-β-cyclodextrin (HP-β-CD), deionized water, vials, shaker or stirrer, analytical balance, filtration device (0.45 µm filter).
-
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 20 mM).
-
Add an excess amount of the functionalized naphthalene to each HP-β-CD solution.
-
Seal the vials and shake or stir at a constant temperature for 48-72 hours to ensure the formation of the inclusion complex and to reach equilibrium.
-
Centrifuge or filter the samples to remove the undissolved compound.
-
Analyze the concentration of the dissolved functionalized naphthalene in the clear supernatant using a validated analytical method.
-
Plot the solubility of the functionalized naphthalene against the concentration of HP-β-CD. A linear relationship often indicates the formation of a 1:1 inclusion complex.
-
Quantitative Data Summary
The following table summarizes the reported solubility enhancement for naphthalene using different techniques.
| Compound | Enhancement Technique | Concentration of Agent | Fold Increase in Solubility | Reference |
| Naphthalene | Hydroxypropyl-β-cyclodextrin (HPCD) | 50 g/L | ~20 | [17] |
| Naphthalene | Sodium Dodecyl Sulfate (SDS) | 0.1 M (with agitation) | ~18.6 | [16] |
| Naphthalene | Biosurfactant (from P. fluorescens) | 0.5-1.5 g/L | ~7 | [24] |
Visualizations
Workflow for Troubleshooting Poor Solubility
Caption: A decision-making workflow for selecting a solubility enhancement strategy.
Mechanism of Micellar Solubilization
Caption: Encapsulation of a naphthalene derivative within a surfactant micelle.
References
-
Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. Available at: [Link]
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The Role of Surfactants in Solubilization of Poorly Soluble Drugs. JOCPR. Available at: [Link]
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Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Academies. Available at: [Link]
-
Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. Available at: [Link]
-
Enhanced solubilization and removal of naphthalene and phenanthrene by cyclodextrins from two contaminated soils. PubMed. Available at: [Link]
-
The effects of functional groups on the sorption of naphthalene on microplastics. ResearchGate. Available at: [Link]
-
The effects of functional groups on the sorption of naphthalene on microplastics. PubMed. Available at: [Link]
-
Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. Available at: [Link]
-
The Enhancement of Naphthalene Degradation in Soil by Hydroxypropyl-β-Cyclodextrin. ResearchGate. Available at: [Link]
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Naphthalene Complexation by β-Cyclodextrin: Influence of Added Short Chain Branched and Linear Alcohols. ResearchGate. Available at: [Link]
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Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available at: [Link]
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Thermodynamic Studies of Solubility for Naphthalene in 12 Solvents from 279 to 330 K. ResearchGate. Available at: [Link]
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Water solubility enhancement of naphthalene as a function of the concentration of the selected Gemini surfactants at 25 °C. ResearchGate. Available at: [Link]
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Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients. ResearchGate. Available at: [Link]
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. Available at: [Link]
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Measurement and Correlation for Solubilities of Naphthalene in Acetone, Toluene, Xylene, Ethanol, Heptane, and 1-Butanol. Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]
-
Higher-Order Cyclodextrin Complexes: The Naphthalene System. ResearchGate. Available at: [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. IntechOpen. Available at: [Link]
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question 2 and question 3circle functional groups in naphthalene and methyl orangethen determine the strongest intermolecular force for each molecule. Chegg. Available at: [Link]
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Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. PMC - NIH. Available at: [Link]
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Naphthalene. Solubility of Things. Available at: [Link]
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Metastable Amorphous Dispersions of Hydrophobic Naphthalene Compounds Can Be Formed in Water without Stabilizing Agents via the “Ouzo Effect”. NIH. Available at: [Link]
-
Lab Report: To determine the solubility behavior of naphthalene in toluene. Edusprouts. Available at: [Link]
-
Polycyclic aromatic hydrocarbon. Wikipedia. Available at: [Link]
-
Enhanced naphthalene solubility in the presence of sodium dodecyl sulfate: Effect of critical micelle concentration. ResearchGate. Available at: [Link]
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Thermodynamic Studies of Solubility for Naphthalene in 12 Solvents from 279 to 330 K. Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]
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Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. PMC - PubMed Central - NIH. Available at: [Link]
-
Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. PMC. Available at: [Link]
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Effect of pH and salinity on the emulsifying capacity and naphthalene solubility of a biosurfactant produced by Pseudomonas fluorescens. ResearchGate. Available at: [Link]
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Naphthalene. Sciencemadness Wiki. Available at: [Link]
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114 Solubility and Stability of Naphthalene Balls. YouTube. Available at: [Link]
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Comparison of the solubility of polycyclic aromatic hydrocarbons in non-associated and associated solvents: The hydrophobic effect. Scilit. Available at: [Link]
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A Review on Modification Methods of Adsorbents for Naphthalene in Environment. MDPI. Available at: [Link]
-
Solubility of naphthalene in aqueous solutions of poly(ethylene glycol)–poly(propylene glycol)–poly(ethylene glycol) triblock copolymers and (2-hydroxypropyl)cyclodextrins. ResearchGate. Available at: [Link]
-
solubility enhancement and cosolvency by madhavi. Slideshare. Available at: [Link]
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BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Catalent. Available at: [Link]
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Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC - NIH. Available at: [Link]
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Studying the Complex Formation of Sulfonatocalix[15]naphthalene and Meloxicam towards Enhancing Its Solubility and Dissolution Performance. NIH. Available at: [Link]
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Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls. Available at: [Link]
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Validation & Comparative
A Comparative Analysis of Naphthalene-Based Fluorophores: Locating 2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene in the Fluorescent Marker Landscape
In the diverse and ever-expanding toolkit of fluorescent markers, naphthalene-based probes represent a significant class of synthetic small molecules valued for their tunable photophysical properties and sensitivity to the local environment. This guide aims to provide a comparative overview of one such derivative, 2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene, in the context of other established fluorescent markers. However, a comprehensive literature and database search did not yield specific experimental data on the photophysical properties of this compound. While its chemical structure is documented, its performance characteristics as a fluorescent marker, such as absorption and emission spectra, quantum yield, and photostability, are not publicly available.
Therefore, this guide will proceed by first discussing the general characteristics of the naphthalene fluorophore scaffold, drawing on data from related derivatives to infer potential properties of this compound. We will then present a comparative analysis with well-characterized, commonly used fluorescent markers to provide a framework for its potential applications and performance.
The Naphthalene Scaffold: A Platform for Fluorescent Probe Development
Naphthalene derivatives are a class of fluorescent probes known for their rigid, planar structure and extensive π-electron conjugation, which are conducive to high quantum yields and excellent photostability. The specific photophysical properties of a naphthalene-based probe are heavily influenced by the nature and position of its substituents. Electron-donating groups, such as methoxy (-OCH₃) groups, and sulfur-containing moieties, like methylthio (-SCH₃) groups, can significantly modulate the electronic structure and, consequently, the fluorescence characteristics of the naphthalene core.
For instance, the introduction of donor and acceptor groups can lead to intramolecular charge transfer (ICT) states, often resulting in a significant red-shift of the emission spectrum and increased sensitivity to solvent polarity. While specific data for this compound is unavailable, the presence of both electron-donating methoxy groups and potentially modulating methylthio groups suggests that it may exhibit interesting solvatochromic properties.
Comparative Analysis with Standard Fluorescent Markers
To contextualize the potential performance of this compound, we will compare the general properties of naphthalene-based fluorophores with three widely used fluorescent markers: DAPI, Fluorescein (FITC), and Rhodamine B.
| Feature | Naphthalene Derivatives (General) | DAPI | Fluorescein (FITC) | Rhodamine B |
| Excitation Max (nm) | UV to Blue (highly substituent-dependent) | ~358 | ~495 | ~555 |
| Emission Max (nm) | Blue to Green (highly substituent-dependent) | ~461 | ~519 | ~580 |
| Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Variable | ~34,000 | ~80,000 | ~110,000 |
| Quantum Yield (Φ) | Variable (can be high) | ~0.9 (bound to DNA) | ~0.9 | ~0.7 |
| Photostability | Generally Good | Moderate | Low | High |
| Environmental Sensitivity | Often sensitive to polarity and pH | Sensitive to DNA binding | Highly pH-sensitive | Moderately sensitive to polarity |
| Applications | Environmental sensing, ion detection, cellular imaging | Nuclear counterstaining | Immunofluorescence, flow cytometry | Fluorescence microscopy, dye lasers |
This table highlights the broad range of properties that naphthalene derivatives can possess. Depending on its specific substitutions, a naphthalene fluorophore could potentially offer advantages in terms of photostability or specific environmental sensitivity compared to classic dyes like fluorescein.
Hypothetical Experimental Workflow for Characterization
To ascertain the viability of this compound as a fluorescent marker, a systematic characterization is necessary. The following workflow outlines the key experiments that would need to be performed.
Caption: Experimental workflow for the characterization of a novel fluorophore.
Step-by-Step Experimental Protocol:
-
Synthesis and Purification: The compound would first be synthesized and purified to a high degree to ensure that impurities do not interfere with spectroscopic measurements.
-
Basic Photophysical Characterization:
-
Absorbance and Emission Spectra: The compound would be dissolved in a standard solvent (e.g., ethanol or DMSO) and its absorbance spectrum measured using a UV-Vis spectrophotometer. The fluorescence emission spectrum would be recorded on a fluorometer, exciting at the absorbance maximum.
-
Quantum Yield Determination: The fluorescence quantum yield would be measured relative to a well-characterized standard with a similar emission range.
-
Photostability Assessment: The sample would be continuously illuminated in the fluorometer or on a microscope, and the decay in fluorescence intensity over time would be measured and compared to standard dyes.
-
-
Environmental Sensitivity Analysis:
-
Solvatochromism: Absorbance and emission spectra would be recorded in a range of solvents with varying polarities to determine if the spectral properties are environment-sensitive.
-
pH Sensitivity: The fluorescence intensity would be measured across a range of pH values to assess its stability and potential as a pH indicator.
-
-
Application-Specific Evaluation:
-
Cellular Imaging: If the photophysical properties are promising, the compound would be incubated with cultured cells to assess its permeability, localization, and cytotoxicity. Co-staining with known organelle markers would help determine its subcellular target.
-
Conclusion and Future Outlook
While this compound remains an uncharacterized molecule in the context of fluorescence, the broader family of naphthalene-based fluorophores continues to be a fertile ground for the development of novel probes. The presence of methoxy and methylthio substituents on the naphthalene core of this particular compound hints at the possibility of interesting photophysical properties, potentially including environmental sensitivity.
The true potential of this compound as a fluorescent marker can only be unlocked through rigorous experimental characterization. The workflow and comparative framework provided in this guide offer a roadmap for such an investigation. Should this compound exhibit favorable characteristics, such as high photostability, a large Stokes shift, or sensitivity to specific biological microenvironments, it could become a valuable addition to the researcher's toolkit, finding applications in cellular imaging, biosensing, and beyond. Further research into this and other novel naphthalene derivatives is warranted to continue expanding the capabilities of fluorescence-based techniques in life sciences and materials science.
A Senior Application Scientist's Guide to the Spectroscopic Validation of 2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a synthesized molecule is a cornerstone of scientific rigor. This guide provides an in-depth technical framework for the validation of the spectroscopic data of 2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene. In the absence of a publicly available, complete experimental dataset for this specific molecule, this guide will establish a validation protocol through a comparative analysis with structurally related compounds and foundational spectroscopic principles. Every step is designed to be a self-validating system, ensuring the highest degree of confidence in your experimental findings.
The Structural Landscape: What to Expect
The structure of this compound (C₁₄H₁₆O₂S₂, Molar Mass: 280.41 g/mol ) presents a symmetrical naphthalene core with electron-donating methoxy and methylthio substituents.[1] This substitution pattern will govern the electronic environment of the naphthalene system and, consequently, its spectroscopic signature. Our validation approach will dissect the expected contributions of each functional group to the overall spectroscopic profile.
Comparative Spectroscopic Analysis
A robust validation strategy involves comparing the acquired data for our target molecule with that of well-characterized, structurally similar compounds. For this purpose, we will primarily use 2,7-dimethoxynaphthalene and draw upon established knowledge of methylthio-substituted aromatics.
Table 1: Comparative Spectroscopic Data
| Spectroscopic Technique | 2,7-Dimethoxynaphthalene | 2,6-bis(methylthio)naphthalene | Predicted for this compound |
| ¹H NMR | Aromatic H: ~7.0-7.7 ppm, Methoxy H: ~3.9 ppm | Aromatic H: ~7.3-7.8 ppm, Methylthio H: ~2.5 ppm | Aromatic H: ~7.0-7.5 ppm (singlets), Methoxy H: ~3.9-4.0 ppm (singlet), Methylthio H: ~2.4-2.5 ppm (singlet) |
| ¹³C NMR | Aromatic C: ~105-158 ppm, Methoxy C: ~55 ppm[2] | Aromatic C: ~124-137 ppm, Methylthio C: ~15-16 ppm | Aromatic C: ~100-160 ppm, Methoxy C: ~55-56 ppm, Methylthio C: ~15-17 ppm |
| IR Spectroscopy | Aromatic C-H: ~3050-3100 cm⁻¹, C=C: ~1600-1650 cm⁻¹, C-O: ~1250-1300 cm⁻¹[3] | Aromatic C-H: ~3050-3100 cm⁻¹, C=C: ~1600-1650 cm⁻¹, C-S: ~600-800 cm⁻¹ | Aromatic C-H: ~3000-3100 cm⁻¹, Aliphatic C-H: ~2850-2960 cm⁻¹, C=C: ~1580-1620 cm⁻¹, C-O: ~1250-1270 cm⁻¹, C-S: ~600-800 cm⁻¹ |
| UV-Vis Spectroscopy | λmax ~230, 320, 335 nm | λmax ~240, 330, 345 nm | λmax ~230-250 nm, ~330-360 nm |
| Mass Spectrometry | [M]+ at m/z 188 | [M]+ at m/z 220[4] | [M]+• at m/z 280, fragments from loss of CH₃, SCH₃, OCH₃ |
In-Depth Spectroscopic Validation Protocols
The following sections detail the expected outcomes for each spectroscopic technique and provide standardized protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Expected Spectrum: Due to the molecule's C₂ symmetry, a simplified spectrum is anticipated.
-
Aromatic Region (δ 7.0-7.5 ppm): The four aromatic protons (H-1, H-4, H-5, and H-8) are chemically equivalent and will likely appear as two distinct singlets, as they lack adjacent protons for coupling. The electron-donating effects of the methoxy and methylthio groups will shield these protons, shifting them upfield compared to unsubstituted naphthalene (δ ~7.5-7.9 ppm).
-
Methoxy Protons (δ 3.9-4.0 ppm): The six protons of the two equivalent methoxy groups will appear as a sharp singlet.
-
Methylthio Protons (δ 2.4-2.5 ppm): The six protons of the two equivalent methylthio groups will also present as a sharp singlet, typically found further upfield than methoxy protons.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse ('zg30').
-
Number of Scans: 16-32 for a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.
Expected Spectrum: The symmetry of the molecule will result in seven distinct carbon signals.
-
Aromatic Carbons (δ 100-160 ppm): Expect six signals for the ten aromatic carbons. The carbons directly attached to the oxygen (C-2, C-7) and sulfur (C-3, C-6) atoms will be significantly influenced by these heteroatoms. The carbons bearing the methoxy groups are expected at the most downfield shifts (δ ~155-160 ppm), while those with the methylthio groups will be further upfield.
-
Methoxy Carbons (δ 55-56 ppm): A single signal for the two equivalent methoxy carbons is expected in this typical range for aromatic methoxy groups.[5]
-
Methylthio Carbons (δ 15-17 ppm): A single signal for the two equivalent methylthio carbons will appear significantly upfield.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: A 100 MHz or higher frequency for ¹³C is recommended.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled ('zgpg30').
-
Number of Scans: 512-1024 scans are typically required for a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Workflow for NMR Data Validation
Caption: NMR data validation workflow.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Spectrum:
-
Molecular Ion Peak ([M]⁺•): A prominent molecular ion peak should be observed at m/z = 280.
-
Isotope Peaks: The presence of two sulfur atoms will result in a characteristic [M+2]⁺• peak with an intensity of approximately 8-9% relative to the molecular ion peak.
-
Fragmentation Pattern: Common fragmentation pathways for aromatic ethers and thioethers involve the loss of methyl radicals (CH₃•) and subsequent loss of CO or CS. Expect to see fragment ions at:
-
m/z 265: [M - CH₃]⁺
-
m/z 233: [M - SCH₃]⁺
-
m/z 249: [M - OCH₃]⁺
-
Experimental Protocol:
-
Sample Introduction: Introduce a dilute solution of the compound via direct infusion or through a GC or LC inlet.
-
Ionization Method: Electron Ionization (EI) is standard for observing fragmentation. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used for softer ionization to primarily observe the molecular ion.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion and characteristic fragment peaks.
Logical Flow for Mass Spectrometry Analysis
Caption: Mass spectrometry data analysis flow.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Spectrum:
-
Aromatic C-H Stretch (3000-3100 cm⁻¹): Weak to medium absorption bands in this region are characteristic of C-H bonds on the naphthalene ring.
-
Aliphatic C-H Stretch (2850-2960 cm⁻¹): Absorptions corresponding to the C-H bonds of the methoxy and methylthio groups will be observed.
-
Aromatic C=C Stretch (1580-1620 cm⁻¹): Multiple sharp bands in this region are indicative of the naphthalene core.
-
C-O Stretch (1250-1270 cm⁻¹): A strong, characteristic absorption for the aryl ether linkage.
-
C-S Stretch (600-800 cm⁻¹): A weaker absorption in this region corresponds to the carbon-sulfur bond.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution in a suitable solvent (e.g., CCl₄, CS₂).
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is standard.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to the expected values.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system.
Expected Spectrum: Naphthalene and its derivatives typically exhibit multiple absorption bands corresponding to π → π* transitions.[6][7]
-
λmax ~230-250 nm and ~330-360 nm: The substitution with electron-donating groups is expected to cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted naphthalene.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or hexane).
-
Instrument: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the spectrum from approximately 200 to 600 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Conclusion
This guide provides a comprehensive framework for the spectroscopic validation of this compound. By systematically acquiring and interpreting ¹H NMR, ¹³C NMR, Mass Spectrometry, IR, and UV-Vis data and comparing it against the predicted values and the spectra of analogous compounds, researchers can achieve a high level of confidence in the structural integrity of their synthesized material. This rigorous, multi-faceted approach is essential for ensuring the reliability and reproducibility of scientific research in drug development and materials science.
References
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Tous, J., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(4), 661-669. Available at: [Link]
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PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. (n.d.). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the Methoxy Groups in 1−4 and the Orientations of These Methoxy Groups Relative to the Aromatic Ring a. Available at: [Link]
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Contreras, R. H., et al. (n.d.). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut. ACS Publications. Available at: [Link]
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Lemmens, J., et al. (2023). Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives. Astronomy & Astrophysics, 678, A12. Available at: [Link]
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Astronomy & Astrophysics. (n.d.). Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives - Insights on the potential double aromatic ring substructures of interstellar bump carriers. Available at: [Link]
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The Naphthalene Scaffold: A Privileged Structure in Chemistry and Medicine
An In-Depth Comparative Guide to Substituted Naphthalene Isomers for Researchers and Drug Development Professionals
Naphthalene (C₁₀H₈) is the simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene rings.[1][2] This fusion creates a planar, aromatic system with a unique electronic structure that makes it a cornerstone in materials science and a privileged scaffold in medicinal chemistry.[3][4][5] Naphthalene derivatives are found in numerous commercialized drugs, including the anti-inflammatory Nabumetone and the antifungal Terbinafine, as well as countless investigational compounds for anticancer and antimicrobial therapies.[4][5][6][7]
The core of this guide focuses on isomerism—how the placement of substituents on the naphthalene core dramatically alters a molecule's properties and function. Unlike benzene, not all positions on the naphthalene ring are equivalent. This leads to distinct isomers with profound differences in stability, reactivity, and biological activity. Understanding these differences is paramount for controlling reaction outcomes and designing effective therapeutic agents.
Strategic Synthesis: Achieving Regiocontrolled Substitution
The synthesis of a specific naphthalene isomer is a challenge of regiochemical control. Traditional electrophilic aromatic substitution can often lead to mixtures of isomers, necessitating complex purification steps.[3][8] Modern synthetic methods aim to circumvent this by building the substituted ring system in a controlled manner.
A variety of powerful methods have been developed, each with its own advantages for achieving specific substitution patterns:
-
Electrophilic Cyclization of Alkynes: This method allows for the regioselective preparation of a wide variety of substituted naphthalenes under mild conditions by the cyclization of arene-containing propargylic alcohols.[9] This approach is valuable for its tolerance of various functional groups.[9]
-
Diels-Alder Reactions: The [4+2] cycloaddition is a classic and powerful tool for constructing the naphthalene core.[10] The substitution pattern of the final product is determined by the structure of the diene and dienophile starting materials, offering excellent regiochemical control.[8][10]
-
Nitrogen-to-Carbon Skeletal Editing: An innovative approach involves the transmutation of a nitrogen atom in an isoquinoline ring to a carbon atom using an inexpensive phosphonium ylide.[3] This one-step process precisely swaps the nitrogen for a CH unit, providing direct access to substituted naphthalenes from readily available isoquinolines.[3]
The choice of synthetic route is critical and is dictated by the desired substitution pattern and the required functional group tolerance.
Caption: Key synthetic strategies for regiocontrolled access to substituted naphthalene isomers.
Physicochemical Properties: The Impact of Substituent Position
The position of a substituent significantly influences the physical properties of naphthalene isomers, which in turn affects their solubility, crystal packing, and chromatographic behavior. These differences are not trivial; they are the very properties exploited for their separation and purification.
Naphthalene itself is a nonpolar white solid with low solubility in water but good solubility in organic solvents.[2][11] The introduction of substituents can alter this balance. For example, hydroxylated naphthalenes (naphthols) are more polar than naphthalene.[12] The two isomers, 1-naphthol and 2-naphthol, exhibit different melting points and solubilities due to variations in their crystal lattice energies and intermolecular hydrogen bonding capabilities.
| Isomer Pair | Property | 1-Substituted Isomer | 2-Substituted Isomer | Rationale for Difference |
| Naphthol | Melting Point | 96 °C | 122 °C | 2-Naphthol has a more symmetrical structure, allowing for more efficient crystal packing and stronger intermolecular forces, resulting in a higher melting point. |
| pKa | 9.30 | 9.51 | The hydroxyl group at the 1-position experiences greater steric hindrance from the peri-hydrogen at the 8-position, affecting its acidity. | |
| Ethynylnaphthalene | Dipole Moment (μ) | μₐ=0.58 D, μb=0.33 D | μₐ=0.90 D, μb=0.11 D | The vector sum of the bond dipoles differs significantly with the substituent position, impacting overall molecular polarity.[13] |
| Acetylnaphthalene | Polarity | More Polar | Less Polar | The 1-acetyl group's proximity to the second ring and the peri-hydrogen alters the electron distribution, generally making it more polar and leading to stronger interactions with polar stationary phases in chromatography.[14] |
Data compiled from various chemical data sources.
Analytical Characterization and Separation
Distinguishing between and separating naphthalene isomers is a critical task in both synthesis and analysis. Due to their often similar properties, this can be challenging.[15] A multi-technique approach is typically required.
Chromatographic Separation
Chromatography is the cornerstone of isomer separation, exploiting subtle differences in polarity and volatility.
-
Gas Chromatography (GC): Useful for volatile naphthalene derivatives. However, common stationary phases often fail to provide baseline resolution for all isomers, such as 2,6-DIPN and 2,7-DIPN (diisopropylnaphthalene).[15][16]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) on C18 columns is a method of choice for separating many PAHs and their derivatives, including naphthalene isomers. Separation is optimized by adjusting mobile phase composition, pH, and temperature.
-
Column Chromatography: A preparative technique essential for isolating specific isomers after synthesis. For instance, the separation of 1-acetylnaphthalene and 2-acetylnaphthalene can be achieved using a polar stationary phase like alumina and eluting with a nonpolar solvent system like hexane/ethyl acetate.[14]
Spectroscopic Identification
Once separated, isomers are identified using a suite of spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The C-H out-of-plane bending vibrations in the 900-670 cm⁻¹ region are particularly diagnostic. The pattern of absorption bands is highly dependent on the number of adjacent hydrogen atoms on the rings, making it a powerful tool for distinguishing between substitution patterns.[17][18]
-
UV-Visible & Fluorescence Spectroscopy: The position of a substituent alters the electronic structure and, consequently, the absorption and emission spectra. Silyl substitution at the 1-position, for example, causes a bathochromic (red) shift in the absorption maximum and an increase in fluorescence intensity compared to the parent naphthalene.[19][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural information by revealing the chemical environment of each nucleus. The coupling patterns and chemical shifts are unique for each isomer.
-
Mass Spectrometry (MS): While MS provides the molecular weight, the mass spectra of many isomers are very similar, making it less useful for differentiation on its own but essential when coupled with a separation technique like GC (GC-MS).[16]
Experimental Protocol: Separation of Acetylnaphthalene Isomers
This protocol outlines a standard laboratory procedure for separating a mixture of 1-acetylnaphthalene and 2-acetylnaphthalene using column chromatography.[14]
-
Column Preparation:
-
Secure a glass chromatography column vertically.
-
Prepare a slurry of silica gel (or alumina) in hexane.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude mixture of acetylnaphthalene isomers in a minimal amount of a nonpolar solvent, such as hexane or a hexane/dichloromethane mixture.
-
Carefully load the dissolved sample onto the top of the packed column.
-
-
Elution:
-
Begin elution with a nonpolar mobile phase (e.g., 98:2 hexane:ethyl acetate). The less polar isomer (2-acetylnaphthalene) will elute first.
-
Monitor the separation by collecting fractions and analyzing them using Thin-Layer Chromatography (TLC).
-
Gradually increase the polarity of the mobile phase (e.g., to 95:5 hexane:ethyl acetate) to elute the more polar isomer (1-acetylnaphthalene).
-
-
Analysis and Validation:
-
Spot each collected fraction on a TLC plate and develop it in an appropriate solvent system.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain a single, pure compound.
-
Confirm the identity and purity of the separated isomers using spectroscopic methods (e.g., ¹H NMR, IR).
-
Caption: A typical workflow for the separation and identification of naphthalene isomers.
Reactivity and Stability: The Rule of the Rings
Naphthalene is more reactive than benzene in electrophilic substitution reactions.[21][22] This is because the activation energy required to form the intermediate carbocation (a sigma complex) is lower, as the aromaticity of only one ring is temporarily disrupted.
A fundamental principle of naphthalene reactivity is the preference for substitution at the C1 (alpha) position over the C2 (beta) position.[21][23]
-
Kinetic Control: Attack at the C1 position is faster (kinetically favored) because the resulting carbocation intermediate is more stable. This stability arises because it can be described by more resonance structures that preserve one of the intact benzene rings.[21][23]
-
Thermodynamic Control: In some cases, the C2 product is more thermodynamically stable due to reduced steric hindrance. A classic example is the sulfonation of naphthalene. At lower temperatures (80°C), the reaction is under kinetic control and yields the 1-sulfonic acid. At higher temperatures (160°C), the reaction becomes reversible, allowing the system to reach equilibrium and form the more stable 2-sulfonic acid product.[1]
Caption: Comparison of intermediates in electrophilic attack at the C1 vs. C2 positions of naphthalene.
Structure-Activity Relationships (SAR) in Drug Development
For drug development professionals, the isomeric position of a substituent is a critical determinant of biological activity. Subtle changes in where a functional group is placed can drastically alter a compound's potency, selectivity, and pharmacokinetic properties.
-
Antifungal Agents: In derivatives of the antifungal drug terbinafine, the potency is strongly dependent on the bulkiness and position of substituents on the naphthalene ring.[24] Only small substituents like hydrogen or fluorine are tolerated at most positions, whereas position 5 can accommodate larger groups like chlorine or methyl.[24] This suggests a very specific fit within the binding pocket of the target enzyme.
-
Anticancer Agents: Novel naphthalene diimide (NDI) derivatives have been evaluated as anticancer agents.[25] Their activity is highly sensitive to the nature of the substituent on the aromatic rings and the length of the linker chain connecting them.[25] These molecules are known to target G-quadruplex DNA structures, and their binding affinity and mode are dictated by their specific 3D shape, which is a direct consequence of their substitution pattern.[26]
-
Enzyme Inhibitors: In the development of sphingosine kinase 2 (SphK2) inhibitors, a naphthalene-based scaffold was explored.[27] SAR studies revealed that the placement of functional groups was key to achieving selectivity for SphK2 over the SphK1 isoform. Molecular modeling showed that the inhibitors occupy a binding pocket where the precise positioning of different parts of the molecule is crucial for making key hydrophobic and hydrogen-bonding interactions.[27]
Conclusion
The comparative study of substituted naphthalene isomers reveals a fascinating interplay of synthesis, structure, and function. The position of a single substituent dictates everything from the molecule's melting point and spectroscopic signature to its chemical reactivity and therapeutic potential. For researchers in chemistry and drug discovery, a deep understanding of these isomeric differences is not merely academic; it is a fundamental requirement for the rational design of molecules with desired properties, whether for advanced materials or next-generation medicines. The ability to selectively synthesize, purify, and characterize the correct isomer is a critical skill that underpins innovation in the field.
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Performance Analysis of 2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene: A Comparative Guide for Organic Semiconductor Research
This guide provides a comprehensive performance evaluation of 2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene as a potential organic semiconductor. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document establishes a predictive analysis grounded in the performance of structurally analogous, high-performance materials. We present a comparative framework and a detailed experimental protocol to enable researchers to synthesize, characterize, and validate the performance of this promising naphthalene derivative.
Introduction: The Case for a Novel Naphthalene Semiconductor
The field of organic electronics continually seeks novel materials with tailored properties for applications in flexible displays, printable circuits, and large-area sensors. Naphthalene derivatives are a versatile class of compounds, offering a rigid, planar aromatic core that can be functionalized to tune electronic properties and solid-state packing.[1][2] The subject of this guide, this compound (PubChem CID: 13530931)[3], presents an intriguing substitution pattern. The linear 2,7-dimethoxy backbone provides a defined molecular geometry, while the addition of electron-rich methylthio groups suggests the potential for robust intermolecular interactions and favorable charge transport characteristics.
The primary performance metrics for an organic semiconductor are evaluated in an Organic Field-Effect Transistor (OFET) configuration. These key metrics include:
-
Charge Carrier Mobility (μ): Indicates how quickly charge carriers (holes or electrons) move through the material, directly impacting device speed.
-
ON/OFF Current Ratio (Ion/Ioff): The ratio of the current when the transistor is "ON" versus "OFF," defining the device's switching quality.
-
Threshold Voltage (Vth): The minimum gate voltage required to turn the transistor "ON."
This guide will compare the predicted attributes of our target compound against established p-type (hole-transporting) semiconductors to hypothesize its performance and provide a clear experimental path to verification.
Structural and Performance Comparison with Benchmark Materials
To predict the performance of this compound, we must first analyze its constituent parts and compare them to known high-performers. The electron-donating nature of both methoxy (-OCH₃) and methylthio (-SCH₃) groups suggests the material will likely exhibit p-type (hole transport) behavior. The sulfur atoms in the methylthio groups are of particular interest, as intermolecular sulfur-sulfur interactions can facilitate efficient charge hopping pathways, a feature seen in many high-mobility materials.
Below is a comparative table of our target compound against well-characterized organic semiconductors.
| Compound | Core Structure | Key Substituents | Reported Hole Mobility (μ) | ON/OFF Ratio | Key Structural Feature for Performance |
| This compound | Naphthalene | 2x Methoxy, 2x Methylthio | Hypothesized: 0.1 - 1.0 cm²/Vs | Hypothesized: > 10⁵ | Linear geometry with sulfur atoms to promote intermolecular packing. |
| Pentacene | Acene (5 rings) | None | ~1.2 cm²/Vs[4] | > 10⁶ | Herringbone packing structure enabling efficient π-orbital overlap.[5][6] |
| Rubrene | Tetracene | 4x Phenyl | 20 - 40 cm²/Vs (single crystal)[7][8] | > 10⁷ | High crystalline order and strong intermolecular electronic coupling.[7] |
| DSN (Naphthalene Derivative) | Naphthalene | Stilbene groups | 0.53 cm²/Vs[9] | > 10⁵ | Extended π-conjugation through vinyl linkages.[9] |
Based on this comparison, the naphthalene core itself is capable of supporting respectable charge mobility.[9] While unlikely to match the exceptional single-crystal mobility of rubrene, the introduction of sulfur-containing side chains on this compound could promote a molecular packing arrangement conducive to charge transport, potentially rivaling high-performance polycrystalline thin films of materials like pentacene.
Experimental Validation Workflow
Verifying the performance of a novel semiconductor requires a systematic, multi-stage approach from synthesis to final device characterization. The following protocols are designed to be a self-validating system for any researcher aiming to evaluate this compound.
Part A: Proposed Synthesis Pathway
Protocol for Synthesis (Hypothetical):
-
Bromination: Dissolve 2,7-Dimethoxynaphthalene in N,N-Dimethylformamide (DMF). Cool the solution to 0°C. Add N-Bromosuccinimide (NBS) portion-wise and stir for 12 hours, allowing the reaction to warm to room temperature. Quench with water and extract the brominated intermediate. Purify via column chromatography.
-
Thiolation: Dissolve the purified intermediate in dry Tetrahydrofuran (THF) and cool to -78°C under an inert atmosphere. Add n-butyllithium (n-BuLi) dropwise and stir for 1 hour. Add dimethyl disulfide and stir for another 4 hours. Quench the reaction with a saturated ammonium chloride solution. Extract the final product, dry the organic phase, and purify by recrystallization and/or column chromatography.
Part B: Material Characterization
Before device fabrication, the synthesized powder must be rigorously characterized:
-
Structural Verification: Confirm the molecular structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Thermal Stability: Use Thermogravimetric Analysis (TGA) to determine the decomposition temperature (Td), ensuring the material can withstand thermal evaporation. A Td > 300°C is desirable.[9]
-
Optical Properties: Measure UV-Visible absorption and Photoluminescence (PL) spectra to determine the optical bandgap.
-
Electrochemical Properties: Use Cyclic Voltammetry (CV) to determine the HOMO and LUMO energy levels. This is critical for assessing the barrier to charge injection from the device electrodes.
Part C: OFET Device Fabrication
A standard top-contact, bottom-gate architecture is recommended for initial screening as it generally yields reliable results and good contact between the electrode and semiconductor.[11]
Step-by-Step Fabrication Protocol:
-
Substrate Preparation: Begin with a heavily n-doped silicon wafer that serves as the common gate electrode. Grow a 300 nm layer of silicon dioxide (SiO₂) via thermal oxidation to act as the gate dielectric.
-
Cleaning: Clean the Si/SiO₂ substrates ultrasonically in a sequence of deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates under a stream of nitrogen.
-
Dielectric Surface Treatment: To improve the interface quality and promote better crystal growth of the organic semiconductor, treat the SiO₂ surface with a self-assembled monolayer (SAM). A common choice for p-type materials is octadecyltrichlorosilane (OTS).[12] Immerse the substrates in a dilute OTS solution in toluene for 1 hour, then rinse with fresh toluene and isopropanol.
-
Semiconductor Deposition: Place the synthesized and purified this compound powder in a thermal evaporator. Deposit a 50 nm thin film of the semiconductor onto the OTS-treated substrates under high vacuum (<10⁻⁶ Torr). The substrate temperature should be held constant (e.g., at 60°C) during deposition to improve film crystallinity.
-
Electrode Deposition: Using a shadow mask, thermally evaporate 50 nm of gold (Au) to define the source and drain electrodes on top of the semiconductor film. Gold is used due to its high work function, which facilitates efficient hole injection into p-type semiconductors.[13]
Part D: Electrical Characterization
-
Setup: Place the fabricated device on the chuck of a probe station in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from air and moisture.
-
Connections: Connect the gate, source, and drain electrodes to a semiconductor parameter analyzer.
-
Transfer Characteristics Measurement: To measure the transfer curve, apply a constant, high source-drain voltage (Vd, e.g., -60 V) and sweep the gate voltage (Vg) from positive to negative (e.g., +20 V to -80 V), while measuring the source-drain current (Id).
-
Output Characteristics Measurement: To measure the output curve, set a constant gate voltage (e.g., 0 V, -20 V, -40 V, -60 V) and sweep the source-drain voltage (Vd) from 0 V to -80 V, measuring Id.
-
Parameter Extraction: From the transfer curve in the saturation regime, the field-effect mobility (μ) and threshold voltage (Vth) can be calculated. The ON/OFF ratio is determined from the maximum and minimum current on the same curve.
Conclusion and Outlook
While direct experimental evidence for the performance of this compound is not yet published, a thorough analysis of its structural components and comparison with benchmark organic semiconductors suggests it holds significant promise as a p-type material. The presence of a naphthalene core functionalized with electron-donating methoxy and sulfur-containing methylthio groups provides a strong rationale for its potential in organic electronics.
The true performance of this material can only be confirmed through empirical validation. The detailed workflow provided in this guide—spanning synthesis, characterization, device fabrication, and electrical testing—offers a robust and scientifically rigorous pathway for researchers to unlock the potential of this and other novel semiconductor candidates. Successful validation would not only introduce a new material to the field but also deepen our understanding of structure-property relationships in naphthalene-based organic semiconductors.
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Hole mobility in rubrene - Discussions of the Faraday Society (RSC Publishing). Available at: [Link]
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Temperature dependent c-axis hole mobilities in rubrene single crystals determined by time-of-flight - ResearchGate. Available at: [Link]
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Optimization of OFET Performance with Pentacene as Organic Material - SciSpace. Available at: [Link]
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Effects of TIPS-Pentacene/PS Blends on OFETs Performance and NO₂ Gas Responsiveness - IEEE Xplore. Available at: [Link]
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Impact of Structure, threshold voltage, and noise over the performance of pentacene based OFET: A Comparative Study | Electronics & Communication. Available at: [Link]
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Optimization of OFET Performance with Pentacene as Organic Material - ResearchGate. Available at: [Link]
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Enhanced characteristics of pentacene field-effect transistors with graphene electrodes and substrate treatments - AIP Publishing. Available at: [Link]
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Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc) - NIH. Available at: [Link]
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The Dibenzothiophene-S,S-dioxide and Spirobifluorene Based Small Molecules Promote Low Roll-off and Blue Organic Light-Emitting Diodes | Request PDF - ResearchGate. Available at: [Link]
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Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed. Available at: [Link]
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Synthesis of optically active 2,7-disubstituted naphthalene derivatives and evaluation of their enantioselective recognition ability | Request PDF - ResearchGate. Available at: [Link]
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literature review of 2,7-disubstituted naphthalene applications
An In-Depth Technical Guide to the Applications of 2,7-Disubstituted Naphthalenes: A Comparative Analysis for Researchers
The 2,7-disubstituted naphthalene scaffold is a privileged structure in modern chemistry, prized for its rigid, planar, and electronically versatile nature. This linear annulated aromatic system provides a unique backbone for designing molecules with tailored photophysical, electronic, and biological properties. Unlike its 2,6-isomer, the C2v symmetry of the 2,7-substitution pattern imparts distinct electronic and steric characteristics that have been strategically exploited across diverse scientific fields.
This guide offers a comparative analysis of the key applications of 2,7-disubstituted naphthalene derivatives, providing researchers, scientists, and drug development professionals with an in-depth look at their performance in organic electronics, medicinal chemistry, and materials science. We will delve into the causality behind experimental designs, present comparative data, and provide validated protocols to support further research and development.
Part 1: The 2,7-Naphthalene Scaffold in Organic Electronics
The extended π-conjugation and inherent thermal stability of the naphthalene core make its 2,7-disubstituted derivatives exceptional candidates for organic electronic materials.[1] By attaching electron-donating or electron-withdrawing groups at these positions, researchers can fine-tune the frontier molecular orbital (HOMO/LUMO) energy levels, leading to high-performance components for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, 2,7-disubstituted naphthalenes have been successfully integrated as blue-light emitters and electron transport materials (ETMs).[1] The development of stable and efficient blue emitters remains a critical challenge in display technology, and the naphthalene framework offers a promising solution.[1]
Donor-Acceptor-Donor (D-A-D) type molecules based on the 2,7-naphthalene core are particularly effective.[2] The central naphthalene acts as a tunable unit, where different donor groups can be appended to control the intramolecular charge transfer (ICT) characteristics and, consequently, the emission color and efficiency.[2]
| Compound Type | Host Material | Luminance Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) | Emission Color | Reference |
| Naphthalene-Phenothiazine Copolymer | Poly(9-vinyl carbazole) (PVK) | ~4.5 | ~3.8 | Blue | [1] |
| Naphthalene-Fluorene Copolymer | Poly(9-vinyl carbazole) (PVK) | ~5.2 | ~4.3 | Blue | [1] |
| Naphthalene Diimide Derivative (as ETM) | N/A (Device context) | Varies | Varies | N/A | [1] |
Organic Field-Effect Transistors (OFETs)
For OFETs, naphthalene derivatives have been engineered to create air-stable, high-mobility semiconductors.[3] Naphthalene diimides (NDIs), in particular, are powerful electron-withdrawing building blocks used to construct n-type semiconductors.[4] By functionalizing the 2,7-positions, the molecular packing in the solid state can be controlled, which is critical for efficient charge transport.
The following diagram illustrates a typical workflow for evaluating a new 2,7-disubstituted naphthalene derivative as the active layer in an OFET.
Caption: Experimental workflow for evaluating 2,7-naphthalene derivatives in OFETs.
Part 2: The 2,7-Naphthalene Scaffold in Medicinal Chemistry
The naphthalene scaffold is a cornerstone in drug discovery, appearing in numerous FDA-approved drugs.[5][6] Its bioisosteric relationship with other bicyclic systems like quinoline and its ability to engage in π-π stacking interactions with biological targets make it an attractive framework. The 2,7-substitution pattern allows for the creation of "bow-tie" shaped molecules that can span receptor binding pockets.
Anticancer and Antimicrobial Agents
Recent research has focused on hybrid molecules that combine the 2,7-naphthalene core with other pharmacophores. For instance, novel naphthalene-chalcone hybrids have demonstrated potent anticancer, antibacterial, and antifungal activities.[7]
The biological activity of these hybrids is highly dependent on the substituents on the chalcone moiety. The data below compares the in-vitro anticancer activity of a lead compound against a human lung cancer cell line.
| Compound ID | Substituent (R-group) | Target Cell Line | IC₅₀ (μM) | VEGFR-2 Inhibition IC₅₀ (μM) | Reference |
| 2j | 4-Chlorophenyl | A549 (Lung Cancer) | 7.835 ± 0.598 | 0.098 ± 0.005 | [7] |
| Doxorubicin | (Reference Drug) | A549 (Lung Cancer) | 1.250 ± 0.150 | N/A | [7] |
Causality: The inclusion of a piperazine ring and a naphthalene core was inspired by the structures of existing tyrosine kinase inhibitors like Sunitinib and Lenvatinib.[7] The naphthalene acts as a bioisostere for the quinoxaline ring found in these drugs, demonstrating how rational design principles are applied to this scaffold.[7]
Part 3: The 2,7-Naphthalene Scaffold in Materials Science & Sensing
Beyond electronics and medicine, 2,7-disubstituted naphthalenes serve as versatile building blocks for advanced materials, including polymers, macrocycles, and fluorescent chemosensors.[8][9]
Fluorescent Chemosensors
The predictable and strong fluorescence of many naphthalene derivatives makes them ideal for chemosensor design. By introducing specific binding sites at the 2,7-positions, researchers have created sensors capable of detecting metal ions and recognizing chiral molecules.[10]
For example, 2,7-diamino naphthalene derivatives functionalized with chiral groups and other fluorophores can exhibit enantioselective recognition.[10] A diquinoline derivative showed enhanced fluorescence emission in the presence of (S)-leucinol but not its (R)-isomer, highlighting its potential for chiral sensing.[10] Furthermore, many of these derivatives exhibit total fluorescence quenching in the presence of Cu(II) cations, making them effective sensors for this metal ion.[10]
Caption: Design principles of a 2,7-naphthalene-based fluorescent chemosensor.
Part 4: Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed methodologies for the synthesis of key 2,7-disubstituted naphthalene precursors.
Protocol 4.1: Synthesis of Macrocycles via Palladium-Catalyzed Amination
This protocol describes the synthesis of macrocycles containing a 2,7-naphthalene unit, a foundational technique for building larger, functional materials.[8]
Objective: To synthesize a macrocycle by reacting 2,7-dibromonaphthalene with a polyamine.
Materials:
-
2,7-dibromonaphthalene
-
Polyamine (e.g., 1,4-dioxa-7,10-diazacyclododecane)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Racemic BINAP
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
Procedure:
-
Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add 2,7-dibromonaphthalene (1.0 mmol), the polyamine (1.0 mmol), cesium carbonate (2.2 mmol), Pd(OAc)₂ (0.05 mmol), and racemic BINAP (0.075 mmol).
-
Solvent Addition: Add 10 mL of anhydrous toluene to the tube via syringe.
-
Reaction: Seal the tube and heat the reaction mixture at 100 °C for 24 hours with vigorous stirring.
-
Workup: After cooling to room temperature, filter the mixture through a short pad of silica gel, washing with dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the desired macrocycle.
-
Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Causality: The use of a palladium catalyst with a phosphine ligand (BINAP) is crucial for facilitating the C-N cross-coupling reaction (Buchwald-Hartwig amination). Cesium carbonate acts as the base required to deprotonate the amine, activating it for nucleophilic attack. The reaction is performed under inert conditions to prevent catalyst degradation.
Protocol 4.2: Synthesis of 6,7-Disubstituted Naphthalene-2,3-dicarbonitriles via Suzuki-Miyaura Coupling
This protocol details the synthesis of functionalized naphthalenes used as precursors for naphthalocyanines, which have applications in photodynamic therapy and as near-infrared dyes.[11]
Objective: To synthesize 6,7-bis(4-methoxyphenyl)naphthalene-2,3-dicarbonitrile.
Materials:
-
6,7-dibromonaphthalene-2,3-dicarbonitrile (1.0 equiv.)
-
4-methoxyphenylboronic acid (4.0 equiv.)
-
Palladium(II)bis(triphenylphosphane) dichloride [PdCl₂(PPh₃)₂] (0.01 equiv.)
-
Saturated aqueous potassium carbonate (K₂CO₃) solution
-
1,4-dioxane and acetonitrile (8:3 v/v mixture)
-
Dichloromethane (DCM) and Magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a round-bottom flask, combine 6,7-dibromonaphthalene-2,3-dicarbonitrile, 4-methoxyphenylboronic acid, and the 1,4-dioxane/acetonitrile solvent mixture.
-
Degassing: Bubble argon through the mixture for 15 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add the saturated aqueous K₂CO₃ solution, followed by the PdCl₂(PPh₃)₂ catalyst.
-
Reaction: Heat the mixture to reflux and stir for 6 hours under an argon atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Extraction: After the starting material is consumed, cool the mixture to room temperature and add water. Extract the product into dichloromethane (3x).
-
Drying and Purification: Combine the organic layers and dry over anhydrous MgSO₄. Filter and concentrate the solvent. Purify the crude product using flash column chromatography on silica (eluent: ethyl acetate/hexane) to yield the pure product.[11]
-
Validation: Confirm the structure of the product using ¹H NMR and mass spectrometry.[11]
References
- Application Notes and Protocols: Naphthalene-2,7-dicarboxylic Acid Derivatives in Organic Light-Emitting Diodes (OLEDs). Benchchem.
- Synthesis of optically active 2,7-disubstituted naphthalene derivatives and evaluation of their enantioselective recognition ability. ResearchGate.
-
Averin, A. D., Uglov, A. N., & Beletskaya, I. P. (2025). Synthesis of Macrocycles Comprising 2,7-Disubstituted Naphthalene and Polyamine Moieties via Pd-catalyzed Amination. Chemistry Letters. Available from: [Link]
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Synthesis of naphthalene 2,7‐position‐based D−A−D compounds. ResearchGate. Available from: [Link]
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The photophysical properties of naphthalene bridged disilanes. RSC Publishing. Available from: [Link]
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Singh, S. K., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry. Available from: [Link]
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Diversity-Oriented C–H Activation Reactions of the Naphthalene Scaffold. ACS Publications. Available from: [Link]
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The photophysical properties of naphthalene bridged disilanes. ResearchGate. Available from: [Link]
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Representative examples for naphthalene containing marketed drugs. ResearchGate. Available from: [Link]
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Dual Emissive Zn(II) Naphthalocyanines: Synthesis, Structural and Photophysical Characterization with Theory-Supported Insights towards Soluble Coordination Compounds with Visible and Near-Infrared Emission. MDPI. Available from: [Link]
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Khadikar, P. V., et al. (2002). Structural Assignment of 2,6- And 2,7-disubstituted Naphthalenes and Prediction of (13)C Nuclear Magnetic Resonance Chemical Shifts: Applications of Topology and Two-Dimensional NMR Spectroscopy. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc). National Institutes of Health (NIH). Available from: [Link]
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Podkościelna, B. (2015). Study of Porous Structures and Thermal Properties of Luminescent Polymeric Microspheres Derivatives of Naphthalene-2,7-Diol. ResearchGate. Available from: [Link]
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Chopra, B., et al. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
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Osmaniye, D., et al. (2023). Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. Molecules. Available from: [Link]
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Li, Y., et al. (2013). Extended π-conjugated molecules derived from naphthalene diimides toward organic emissive and semiconducting materials. The Journal of Organic Chemistry. Available from: [Link]
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Birajdar, S. S., et al. (2019). Conjoint use of Naphthalene Diimide and Fullerene Derivatives to Generate Organic Semiconductors for n–type Organic Thin Film Transistors. ChemistryOpen. Available from: [Link]
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Bridging the Gap: A Guide to Cross-Validation of Experimental and Theoretical Data for Naphthalene Derivatives
In the landscape of modern drug discovery and materials science, naphthalene derivatives stand out for their versatile scaffolds and significant biological and photophysical properties.[1][2] Harnessing their full potential requires a deep and accurate understanding of their molecular structure, electronic properties, and behavior. While experimental techniques provide tangible data and theoretical calculations offer profound insights into the underlying quantum mechanics, neither approach in isolation is infallible.
This guide presents a comprehensive framework for the cross-validation of experimental and theoretical data for naphthalene derivatives. By synergistically combining computational and empirical methods, researchers can achieve a higher degree of confidence in their findings, leading to more robust structure-property relationships and accelerated development timelines. We will explore the causality behind experimental and computational choices, detail self-validating protocols, and provide a clear pathway for meaningful data comparison.
The Duality of Investigation: Theoretical and Experimental Approaches
The core principle of this guide rests on a parallel, two-pronged approach. On one side, we employ computational chemistry, primarily Density Functional Theory (DFT), to model the molecular system and predict its properties.[3][4] On the other, we use established analytical techniques like UV-Vis and NMR spectroscopy, and X-ray crystallography to measure these properties directly.[5][6][7] The power lies in the final convergence: the critical comparison of these two datasets.
Caption: Figure 1. General workflow for cross-validation.
Part 1: The Theoretical Foundation - Predictive Power of DFT
Density Functional Theory (DFT) has become a cornerstone of computational spectroscopy for its balance of accuracy and computational cost, making it ideal for predicting the properties of organic molecules like naphthalene derivatives.[8]
Why DFT? Unlike simpler methods, DFT incorporates electron correlation, which is crucial for accurately describing the electronic structure that governs spectroscopic properties.[3] Functionals like B3LYP offer a robust starting point for many organic systems.
Protocol 1: DFT Geometry Optimization and Frequency Analysis
This protocol is the essential first step to ensure all subsequent property calculations are performed on a realistic molecular structure.
-
Structure Input : Build the naphthalene derivative of interest in a molecular editor (e.g., IQmol).
-
Input File Generation : Create an input file for a computational package like Gaussian or Q-Chem.[9]
-
Keyword Line : #p B3LYP/6-31G(d) Opt Freq
-
B3LYP: A hybrid functional that often yields good results for organic molecules.
-
6-31G(d): A Pople-style basis set that provides a good balance of speed and accuracy. The (d) indicates the addition of polarization functions on heavy atoms, which is critical for describing bonding accurately.
-
Opt: Requests a geometry optimization to find the lowest energy conformation.
-
Freq: Requests a frequency calculation. This is a self-validation step.
-
-
Charge and Multiplicity : Specify the molecule's charge (usually 0 for neutral molecules) and spin multiplicity (usually 1 for a singlet state).
-
Coordinates : Provide the initial atomic coordinates.
-
-
Execution : Run the calculation on a server or workstation.[10]
-
Validation : After the calculation completes, verify the following in the output file:
-
Successful Optimization : Look for the message "Optimization completed."
-
Absence of Imaginary Frequencies : A successful optimization to a true energy minimum will show zero imaginary frequencies.[11] A single imaginary frequency indicates a transition state. This step is crucial for trustworthiness.
-
Protocol 2: Simulating Spectroscopic Data
With a validated, optimized geometry, we can now predict the spectroscopic properties.
-
UV-Vis Spectrum (TD-DFT) : Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies, which correspond to UV-Vis absorption.[4]
-
Input File : Use the optimized coordinates from the previous step.
-
Keyword Line : #p TD(NStates=10) B3LYP/6-31G(d)
-
TD(NStates=10): Requests a TD-DFT calculation for the first 10 excited states.
-
-
Analysis : The output will list the excitation energies (in eV) and oscillator strengths for each transition. The transitions with the highest oscillator strengths correspond to the most intense peaks (like λmax) in the experimental spectrum.[12]
-
-
NMR Spectrum (GIAO) : The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for predicting NMR chemical shifts.[13][14]
-
Input File : Use the optimized coordinates.
-
Keyword Line : #p NMR B3LYP/6-31G(d)
-
Analysis : The output will provide absolute shielding values for each nucleus. To compare with experimental data, these must be referenced against the calculated shielding of a standard (e.g., Tetramethylsilane, TMS), calculated at the exact same level of theory.
-
δ_calculated = σ_TMS - σ_nucleus
-
-
Caption: Figure 2. TD-DFT calculates the energy for electronic excitation.
Part 2: The Experimental Benchmark - Measuring Reality
Experimental data provides the ground truth against which our theoretical models are tested. Rigorous and well-documented procedures are paramount for this comparison to be meaningful.[15][16]
Protocol 3: UV-Vis Spectroscopy
This technique measures the absorption of light as a function of wavelength, providing information about electronic transitions.
-
Sample Preparation : Dissolve a precisely weighed sample of the purified naphthalene derivative in a UV-grade solvent (e.g., dichloromethane or hexane) to a known concentration (typically ~10⁻⁵ M).[1]
-
Causality : The choice of solvent is critical. A non-polar solvent like hexane minimizes solvent-solute interactions, providing data that is more directly comparable to gas-phase calculations.[17]
-
-
Instrument Calibration : Run a baseline correction using a cuvette filled only with the solvent. This is a self-validating step to ensure the instrument only measures absorption from the analyte.
-
Data Acquisition : Place the sample cuvette in the spectrophotometer and scan the appropriate wavelength range (e.g., 200-400 nm for naphthalene derivatives).
-
Data Analysis : Identify the wavelength of maximum absorbance (λmax). This value will be directly compared to the result from the TD-DFT calculation.
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the chemical environment of specific nuclei (typically ¹H and ¹³C).
-
Sample Preparation : Dissolve ~5-10 mg of the purified sample in an appropriate deuterated solvent (e.g., CDCl₃) containing a small amount of TMS as an internal standard.
-
Instrument Setup : Place the NMR tube in the spectrometer and allow it to equilibrate to the magnet's temperature. Perform shimming to optimize the magnetic field homogeneity.
-
Data Acquisition : Acquire the ¹H and ¹³C spectra using standard pulse sequences.
-
Data Processing : Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Data Analysis : Calibrate the spectrum by setting the TMS peak to 0 ppm. Identify and record the chemical shifts (δ) for each unique proton and carbon in the molecule. These are the values for direct comparison with GIAO calculations.
Protocol 5: Single-Crystal X-ray Diffraction
When suitable crystals can be grown, X-ray diffraction provides the definitive molecular structure, including precise bond lengths and angles.[5][18][19]
-
Crystallization : Grow single crystals of the naphthalene derivative suitable for diffraction (typically > 0.1 mm in all dimensions).[20]
-
Data Collection : Mount a crystal on a diffractometer and collect diffraction data at a controlled temperature (e.g., 100 K) using a specific X-ray source (e.g., Mo Kα radiation).[5]
-
Structure Solution and Refinement : Process the diffraction data to solve and refine the crystal structure.
-
Data Analysis : Extract key geometric parameters (bond lengths, bond angles, dihedral angles) from the refined structure file (e.g., a CIF file). These parameters serve as the ultimate benchmark for the DFT-optimized geometry.
Part 3: The Convergence - Cross-Validation and Analysis
This is the critical stage where the two streams of data are compared. The goal is not necessarily a perfect one-to-one match, but a statistically significant correlation and a rational understanding of any discrepancies.
Data Presentation and Statistical Comparison
Organize the data into tables for clear, side-by-side comparison.[21][22]
Table 1: Comparison of UV-Vis Spectroscopic Data for 1-Nitronaphthalene
| Parameter | Experimental | Calculated (TD-DFT) | Δ (Exp - Calc) |
| λmax (nm) | 335 | 328 | +7 |
Table 2: Comparison of Selected ¹³C NMR Chemical Shifts (ppm) for 1-Nitronaphthalene
| Carbon Atom | Experimental (δ) | Calculated (δ) | Δ (Exp - Calc) |
| C1 | 148.2 | 150.1 | -1.9 |
| C4 | 124.5 | 125.8 | -1.3 |
| C5 | 128.9 | 129.5 | -0.6 |
| C8 | 123.7 | 124.9 | -1.2 |
Table 3: Comparison of Key Bond Lengths (Å) for 1-Nitronaphthalene
| Bond | Experimental (X-ray) | Calculated (DFT) | % Difference |
| C1—N1 | 1.475 | 1.482 | 0.47% |
| N1—O1 | 1.221 | 1.225 | 0.33% |
| C4—C4a | 1.368 | 1.375 | 0.51% |
Statistical Analysis : For larger datasets (e.g., all ¹³C chemical shifts), a linear regression analysis is highly informative. Plotting experimental versus calculated values should yield a straight line.
-
R² value : An R² value close to 1.0 indicates a strong linear correlation, validating the computational model's predictive power.
-
Mean Absolute Error (MAE) : This provides a single metric for the average deviation between theory and experiment.
Troubleshooting Discrepancies
Disagreements between experimental and theoretical data are not failures, but opportunities for deeper insight.
Caption: Figure 3. Decision tree for troubleshooting data discrepancies.
-
Systematic Errors : Often, DFT calculations will systematically over- or under-estimate values. This can be corrected using linear scaling, a common practice in NMR chemical shift prediction.[13]
-
Environmental Effects : Gas-phase calculations neglect solvent effects. For UV-Vis, solvatochromism can shift λmax. For NMR, specific solute-solvent interactions (e.g., hydrogen bonding) can alter chemical shifts. Re-running calculations with a solvent model (e.g., Polarizable Continuum Model - PCM) can often improve agreement.
-
Conformational Complexity : If a molecule is flexible, the single optimized structure may not represent the reality in solution, which is an average of multiple conformers. In such cases, a more advanced workflow involving a conformational search and Boltzmann averaging of the predicted properties is necessary.[8]
By rigorously applying this cross-validation methodology, researchers can build a highly reliable and deeply understood model of their naphthalene derivatives. This validated understanding is the bedrock upon which successful drug design, material innovation, and fundamental scientific discovery are built.
References
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Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews, ACS Publications.[Link]
-
An X-ray investigation of the structure of some naphthalene derivatives. Proceedings A, The Royal Society Journals.[Link]
-
Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF. Journal of Applied Organometallic Chemistry.[Link]
-
Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PMC, NIH.[Link]
-
Critical test of some computational methods for prediction of NMR 1H and 13C chemical shifts. Journal of Molecular Modeling, Springer.[Link]
-
Prediction of chemical shift in NMR: A review. PubMed.[Link]
-
Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, ACS Publications.[Link]
-
DFT study on geometries, electronic structures and electronic absorption of Naphthalene. ResearchGate.[Link]
-
Report Experimental Data Effectively. AIChE.[Link]
-
Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. MDPI.[Link]
-
X-Ray Diffraction Study of Some Liquid Naphthalene Derivatives. Taylor & Francis Online.[Link]
-
X-Ray Diffraction Study of Some Liquid Naphthalene Derivatives. ResearchGate.[Link]
-
Guidelines for the Reporting of Numerical Data and Experimental Procedures. PMC, NIH.[Link]
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On one method of comparison experimental and theoretical data. ResearchGate.[Link]
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ESCA, Solid-State NMR, and X-Ray Diffraction Studies of Perisubstituted Naphthalene Derivatives. The Journal of Physical Chemistry, ACS Publications.[Link]
-
Experimental reporting. The Royal Society of Chemistry.[Link]
-
Writing Experimental and Computational Details in a Thesis: A Practical Guide. Authorea.[Link]
-
UV-vis, IR and 1H NMR spectroscopic studies of some mono- and bis-azo-compounds based on 2,7-dihydroxynaphthalene and aniline derivatives. PubMed.[Link]
-
Quantum ESPRESSO TUTORIAL - DFT calculation on a MOLECULE. YouTube.[Link]
-
Tutorial Introduction to DFT (Density Functional Theory). YouTube.[Link]
-
Basics of performing DFT calculations with Q-Chem. YouTube.[Link]
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Handbook on Writing Laboratory Reports. Department of Chemistry, UZH.[Link]
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Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. PIPER: Resources for Teaching Physical Chemistry.[Link]
-
Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium.[Link]
-
UV/vis electronic absorption spectra of naphthalene (N), 1-naphthol. ResearchGate.[Link]
-
Normalized UV-vis absorption spectra of the naphthalene derivatives in... ResearchGate.[Link]
-
Exploring the photovoltaic properties of naphthalene-1,5-diamine-based functionalized materials in aprotic polar medium: a combined experimental and DFT approach. PubMed Central.[Link]
-
Statistics for Analysis of Experimental Data. University of Washington.[Link]
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Statistical Analysis of Experimental Data. Chemistry Net.[Link]
-
Statistical Methods for Experimental Design. Scribd.[Link]
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Sampling and Statistical Analysis of Data. Chemistry LibreTexts.[Link]
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A Senior Application Scientist's Guide to Benchmarking the Photostability of 2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene
In the landscape of drug discovery and materials science, the intrinsic stability of a molecule underpins its therapeutic efficacy and functional lifespan. For researchers working with novel aromatic compounds such as 2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene, a thorough understanding of their photostability is not merely an academic exercise but a critical determinant of their potential application. This guide provides a comprehensive framework for objectively benchmarking the photostability of this specific naphthalene derivative against established standards. We will delve into the theoretical underpinnings of photostability in such molecules, present a curated set of benchmarks for comparison, and provide a rigorous, self-validating experimental protocol designed for immediate implementation in your laboratory.
The Structural Rationale: Predicting Photostability
Naphthalene derivatives are generally recognized for their robust photophysical properties, including high quantum yields and excellent photostability.[1] This resilience stems from their rigid, planar structure and extensive π-electron conjugation, which allows for efficient delocalization of absorbed light energy without inducing chemical change.[1]
The subject of our investigation, this compound, possesses electron-donating methoxy (-OCH₃) and methylthio (-SCH₃) groups. In many aromatic systems, such substituents can influence photostability. Methoxy groups, for instance, are known to activate the aromatic ring towards certain photochemical reactions, although their overall impact is context-dependent.[2] The presence of sulfur atoms in the methylthio groups could potentially introduce additional photochemical pathways. Therefore, while the naphthalene core suggests inherent stability, the nature and positioning of these substituents necessitate empirical validation.
Comparative Benchmarking: Selecting the Right Yardstick
To contextualize the photostability of this compound, it is essential to compare it against a spectrum of compounds with well-documented photochemical behaviors. We have selected a range of common UV filters and fluorescent probes, from the notoriously photolabile to the exceptionally robust.
| Compound | Class | Photostability Profile |
| Avobenzone | UV Filter | Low: Prone to significant photodegradation (up to 40% loss) upon UV exposure, necessitating stabilization with other filters like Octocrylene.[3][4][5] |
| Octyl Methoxycinnamate (OMC) | UV Filter | Moderate: Shows measurable degradation under UV irradiation, though generally more stable than Avobenzone.[3][4] |
| Octocrylene | UV Filter | High: Considered a photostable UV filter and is often used to stabilize other, more labile, filters such as Avobenzone.[3] |
| Tinosorb® S | UV Filter | Very High: A modern, broad-spectrum UV filter known for its exceptional photostability.[6] |
| Fluorescein | Fluorescent Dye | Low: Highly susceptible to photobleaching, which limits its use in applications requiring prolonged or intense light exposure.[7] |
| Rhodamine B | Fluorescent Dye | Moderate to High: More photostable than Fluorescein, but can still exhibit photobleaching under sustained illumination.[7][8] |
| Alexa Fluor™ 488 | Fluorescent Dye | Very High: Engineered for superior photostability, making it a gold standard for demanding fluorescence microscopy applications.[7] |
This table serves as a practical guide for interpreting your experimental results. By co-exposing your target compound with these benchmarks, you can quantitatively rank its photostability.
Experimental Protocol: A Self-Validating System for Photostability Assessment
This protocol is designed in accordance with the internationally recognized ICH Q1B guidelines for photostability testing of new drug substances.[9][10][11] The inclusion of dark controls and established benchmarks at every stage ensures the integrity and reproducibility of the data.
-
Test Compound: this compound
-
Benchmark Compounds: Avobenzone, Octocrylene, Alexa Fluor™ 488 (or other relevant standards from the table above)
-
Solvent: HPLC-grade Acetonitrile or another suitable non-aqueous solvent in which all compounds are soluble and stable.
-
Instrumentation:
-
Calibrated Photostability Chamber equipped with a light source compliant with ICH Q1B Option 1 (e.g., Xenon lamp) or Option 2 (cool white fluorescent and near-UV lamps).[10] The chamber must provide a controlled temperature environment.
-
Calibrated radiometer/lux meter.
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.
-
Validated HPLC column suitable for separating the parent compounds from potential degradants (e.g., C18 reverse-phase column).
-
UV-Vis Spectrophotometer.
-
Chemically inert, transparent sample containers (e.g., quartz cuvettes or sealed glass vials).
-
The overall workflow is designed to systematically assess degradation due to light exposure while accounting for any potential thermal degradation.
Caption: Workflow for Comparative Photostability Testing.
-
Solution Preparation:
-
Prepare stock solutions of the target compound and each benchmark compound in the chosen solvent at a concentration of approximately 1 mg/mL.
-
From these stock solutions, prepare individual working solutions at a concentration suitable for HPLC analysis (e.g., 10-20 µg/mL). The concentration should yield a significant but not saturating detector response.
-
For each compound, prepare at least two sets of samples: one for light exposure and one "dark control." The dark control samples should be wrapped completely in aluminum foil to prevent any light exposure.[10]
-
-
Initial Analysis (t=0):
-
Before exposure, inject each solution (target, benchmarks, and their corresponding dark control preparations) into the HPLC system.
-
Record the peak area of the parent compound for each. This establishes the initial concentration (A₀). The peak areas for the light-exposed sample and its dark control should be virtually identical at this stage.
-
-
Controlled Irradiation:
-
Place the unwrapped samples in the photostability chamber. The samples should be placed in chemically inert, transparent containers to ensure maximum and uniform exposure.[12]
-
Place the foil-wrapped dark control samples in the same chamber to ensure they are subjected to the same thermal stress.[10]
-
Expose the samples to light conditions that meet or exceed the ICH Q1B requirements for confirmatory studies: an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10]
-
Monitor the light dose using a calibrated radiometer/lux meter.
-
-
Post-Exposure Analysis (t=final):
-
After the exposure period, retrieve all samples (light-exposed and dark controls).
-
Immediately analyze all samples by HPLC using the same method as the initial analysis.
-
Record the peak area of the parent compound for each sample (Aₜ for light-exposed, Aᴅ for dark control).
-
-
Data Analysis and Interpretation:
-
Calculate the percentage of degradation for each compound using the following formula: % Degradation = [(Aᴅ - Aₜ) / A₀] * 100
-
Where:
-
A₀ is the initial peak area (at t=0).
-
Aᴅ is the peak area of the dark control after the exposure period.
-
Aₜ is the peak area of the light-exposed sample after the exposure period.
-
-
-
The use of the dark control's final peak area (Aᴅ) in the calculation corrects for any degradation that may have occurred due to temperature rather than light.
-
Compare the calculated % degradation of this compound to the values obtained for the benchmark compounds under identical conditions. This provides a direct, objective comparison of its relative photostability.
-
Caption: Conceptual Pathways of Photodegradation.
By adhering to this comprehensive guide, researchers can generate robust, reliable, and comparative data on the photostability of this compound. This empirical evidence is indispensable for making informed decisions in drug development, formulation science, and materials engineering, ensuring that only the most stable and effective compounds advance in the research pipeline.
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene
For researchers, synthetic chemists, and materials scientists, the purity of a synthesized compound is paramount. This is particularly true for novel materials with potential applications in fields like organic electronics, where even trace impurities can significantly impact device performance and experimental reproducibility. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for assessing the purity of a promising naphthalene derivative, 2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene.
This document moves beyond a simple recitation of protocols. It delves into the rationale behind methodological choices, potential pitfalls, and the interpretation of data within the broader context of materials science. We will explore a multi-technique approach, as no single method can provide a complete picture of a compound's purity. Furthermore, we will compare the purity assessment of our target compound with established n-type organic semiconductors, offering a valuable benchmark for researchers in this field.
The Significance of Purity in Organic Semiconductors
This compound, with its electron-rich methoxy and methylthio groups on the naphthalene core, is a molecule of interest for applications in organic electronics. The purity of such organic semiconductors is a critical factor influencing their performance in devices. Impurities can act as charge traps, disrupt molecular packing in thin films, and degrade device stability and efficiency. Therefore, rigorous purity assessment is not merely a quality control step but a fundamental aspect of materials characterization and device optimization.
A Multi-Faceted Approach to Purity Determination
A comprehensive evaluation of purity requires the synergistic use of several analytical techniques. Each method provides a unique piece of the puzzle, and their combined data builds a robust and trustworthy purity profile.
Workflow for Purity Assessment
A Senior Application Scientist's Guide to the Biological Activity Screening of Functionalized Naphthalenes
For Researchers, Scientists, and Drug Development Professionals
The naphthalene scaffold, a bicyclic aromatic hydrocarbon, represents a privileged structure in medicinal chemistry. Its rigid framework provides a versatile template for chemical functionalization, enabling the generation of diverse compound libraries with a wide spectrum of biological activities.[1][2] From established drugs like the antifungal naftifine and the antibiotic nafcillin to promising candidates in clinical trials for cancer, naphthalene derivatives continue to be a focal point of drug discovery efforts.[2][3]
This guide provides an in-depth comparison of the biological activities of various functionalized naphthalenes, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the causality behind experimental choices, provide detailed protocols for key screening assays, and present comparative data to inform structure-activity relationship (SAR) studies and guide future drug development endeavors.
The Rationale for Screening Functionalized Naphthalenes
The versatility of the naphthalene core allows for the strategic placement of various functional groups, which can significantly modulate the molecule's physicochemical properties and biological targets. This adaptability is a key reason for the continued interest in this class of compounds. By exploring different substitution patterns, medicinal chemists can fine-tune properties such as solubility, lipophilicity, and electronic distribution, thereby enhancing potency and selectivity for specific biological targets.
Comparative Analysis of Anticancer Activity
A significant body of research has focused on the anticancer potential of functionalized naphthalenes, particularly naphthalimides.[4][5] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including DNA intercalation and the induction of apoptosis.
Key Functionalizations and Their Impact on Cytotoxicity
The substitution pattern on the naphthalimide ring system plays a crucial role in determining the anticancer potency. For instance, modifications at the 3-position of the naphthalimide ring and the nature of the side chain have been shown to significantly influence cytotoxicity.
Comparative Cytotoxicity of Naphthalimide Derivatives
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of a series of naphthalimide derivatives against various cancer cell lines. A lower IC₅₀ value indicates greater potency.
| Compound | Functionalization | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Amonafide (ANF) | 3-amino | A549 (Lung) | 4.3 ± 0.2 | [4] |
| NB-4 (Leukemia) | 5.7 ± 0.2 | [4] | ||
| Mitonafide (MAF) | 3-nitro | A549 (Lung) | 1.5 - 3.4 | [4] |
| Compound 1 | 3-nitro, secondary amine side chain | A549 (Lung) | 2.8 | [4] |
| Compound 7 | 3-nitro, tertiary amine and pyridine side chain | A549 (Lung) | 1.5 - 4.5 | [4] |
| Compound 9 | 3-carboranyl, pinafide analog | HepG2 (Liver) | 3.10 | [5] |
| Compound 33 | 3-carboranyl, mitonafide analog | HepG2 (Liver) | 4.77 | [5] |
| Compound C1 | Naphthalimide derivative with carboxyl group | MCF-7 (Breast) | 1.7 | |
| SKOV3 (Ovarian) | 6.2 | |||
| A549 (Lung) | 9.5 |
Analysis of Structure-Activity Relationships (SAR):
The data reveals that naphthalimide derivatives generally exhibit potent anticancer activity.[4][5] For instance, the presence of a nitro group at the 3-position (as in Mitonafide and its analogs) often confers greater cytotoxicity compared to an amino group (as in Amonafide).[4] Furthermore, the nature of the side chain is critical, with the inclusion of moieties like pyridine and carboranes influencing the potency and selectivity of the compounds.[4][5]
Mechanism of Action: Induction of Apoptosis
Many functionalized naphthalenes exert their anticancer effects by inducing programmed cell death, or apoptosis. This is a tightly regulated process involving a cascade of signaling events. A common mechanism involves the generation of reactive oxygen species (ROS), which in turn modulates various signaling pathways.
As depicted in Figure 1, some naphthalene derivatives can increase intracellular ROS levels. This leads to the activation of pro-apoptotic signaling pathways like p38 and JNK (c-Jun N-terminal kinase) of the MAPK family, while simultaneously inhibiting survival pathways such as Akt and STAT3, ultimately culminating in apoptosis.[6]
Comparative Analysis of Antimicrobial Activity
Naphthalene derivatives have also emerged as a promising class of antimicrobial agents, with some compounds exhibiting broad-spectrum activity against bacteria and fungi.[1][2] The lipophilic nature of the naphthalene scaffold can facilitate penetration through microbial cell membranes.[1]
Key Functionalizations and Their Impact on Antimicrobial Potency
The antimicrobial efficacy of functionalized naphthalenes is highly dependent on the nature and position of the substituents. For example, the introduction of cationic quaternary ammonium groups or hybridization with other heterocyclic scaffolds like sulfonamides has been shown to enhance antimicrobial activity.
Comparative Antimicrobial Activity of Naphthalene Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of various functionalized naphthalenes against different microbial strains. A lower MIC value indicates greater antimicrobial potency.
| Compound | Functionalization | Microorganism | MIC (µg/mL) | Reference |
| Compound 5b | Naphthalene-sulfonamide hybrid | E. coli | 10 | [7] |
| Compound 5e | Naphthalene-sulfonamide hybrid | S. aureus | 20 | [7] |
| Compound 5j | Naphthalene-sulfonamide hybrid | C. albicans | 10 | [7] |
| Compound 2f | Naphthalene-chalcone hybrid | S. epidermidis | 15.6 | [8] |
| Compound 2d | Naphthalene-chalcone hybrid | E. faecalis | 15.6 | [8] |
| Compound 2j | Naphthalene-chalcone hybrid | E. faecalis | 15.6 | [8] |
| Compound 39 | Amide-coupled naphthalene | E. coli | 12.5 | [1] |
| S. aureus | 12.5 | [1] | ||
| P. aeruginosa | 100 | [1] | ||
| S. pyogenes | 100 | [1] |
Analysis of Structure-Activity Relationships (SAR):
The data indicates that specific functionalizations can confer selective activity against different types of microorganisms. For example, certain naphthalene-sulfonamide hybrids show potent activity against E. coli and C. albicans, while others are more effective against S. aureus.[7] The incorporation of a chalcone moiety also yields compounds with significant activity against Gram-positive bacteria.[8]
Mechanism of Action: Disruption of Microbial Cell Integrity
The antimicrobial mechanism of action for many naphthalene derivatives involves the disruption of the microbial cell wall or membrane. For instance, some antifungal naphthalenes, like naftifine and terbinafine, inhibit the enzyme squalene epoxidase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[2] This leads to a loss of membrane integrity and ultimately, fungal cell death.
Comparative Analysis of Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Functionalized naphthalenes have demonstrated promising anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[9][10][11]
Key Functionalizations and Their Impact on Anti-inflammatory Potency
The anti-inflammatory activity of naphthalene derivatives can be modulated by introducing various substituents. For example, the incorporation of azetidinyl and thiazolidinyl moieties has been shown to yield compounds with potent anti-inflammatory effects.[9]
Comparative Anti-inflammatory Activity of Naphthalene Derivatives
The following table summarizes the in vitro inhibitory activity of selected naphthalene derivatives against key inflammatory targets.
| Compound | Target | IC₅₀ (µM) | Reference |
| Compound 12 | Cyclooxygenase (COX) | Potent activity | [9] |
| Compound 28 | Cyclooxygenase (COX) | Potent activity | [9] |
| TAC (2-hydroxymethyl-1-naphthol diacetate) | L-type Ca²⁺ current | 0.8 | [10] |
| Furanonaphthoquinone 5 | Nitric Oxide Production | < 1 | |
| Prostaglandin E2 Production | < 1 |
Analysis of Structure-Activity Relationships (SAR):
The data suggests that specific naphthalene derivatives can potently inhibit key inflammatory pathways. Compounds 12 and 28 demonstrate significant cyclooxygenase (COX) inhibition, a well-established target for non-steroidal anti-inflammatory drugs (NSAIDs).[9] Furthermore, furanonaphthoquinones have been identified as potent inhibitors of nitric oxide (NO) and prostaglandin E2 (PGE₂) production, both of which are key mediators of inflammation.
Mechanism of Action: Inhibition of Inflammatory Mediators
The anti-inflammatory effects of functionalized naphthalenes are often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). These enzymes are responsible for the production of prostaglandins and leukotrienes, respectively, which are potent pro-inflammatory molecules.
As shown in Figure 3, certain naphthalene derivatives can inhibit both COX-2 and 5-LOX, leading to a reduction in the production of pro-inflammatory prostaglandins and leukotrienes. This dual-inhibition profile is a desirable characteristic for anti-inflammatory drugs as it can lead to broader efficacy and potentially fewer side effects compared to selective COX-2 inhibitors.
Experimental Protocols
To ensure the reproducibility and validity of biological activity screening, it is essential to follow standardized and well-validated protocols. Below are detailed, step-by-step methodologies for the key assays discussed in this guide.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the functionalized naphthalene compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium and inoculated with a standardized number of microorganisms. The growth of the microorganism is assessed after an incubation period.
Protocol:
-
Preparation of Inoculum:
-
Culture the test microorganism in an appropriate broth medium overnight at 37°C.
-
Dilute the overnight culture to achieve a standardized inoculum density, typically 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Preparation of Serial Dilutions:
-
In a 96-well microtiter plate, add 50 µL of sterile broth to wells 2 through 12.
-
Add 100 µL of the test compound at twice the highest desired concentration to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as a growth control (no compound), and well 12 serves as a sterility control (no inoculum).
-
-
Inoculation:
-
Add 50 µL of the standardized inoculum to wells 1 through 11.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the absorbance at 600 nm can be measured using a microplate reader.
-
Anti-inflammatory Activity Screening: Inhibition of Nitric Oxide (NO) Production
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.
Protocol:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
-
Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).
-
Incubate for 24 hours.
-
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition for each concentration relative to the LPS-stimulated control.
-
Determine the IC₅₀ value for NO production inhibition.
-
Conclusion
Functionalized naphthalenes represent a rich source of biologically active compounds with significant potential in drug discovery. Their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects, make them an attractive scaffold for the development of novel therapeutics. The structure-activity relationship data presented in this guide highlights the importance of strategic functionalization in modulating the potency and selectivity of these compounds. By employing robust and validated screening assays, researchers can effectively identify promising lead candidates and advance our understanding of the therapeutic potential of this versatile chemical class. The continued exploration of functionalized naphthalenes, guided by a thorough understanding of their mechanisms of action, holds great promise for addressing unmet medical needs.
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Şenol, F. S., et al. (2022). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Molecules, 27(15), 4983. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene
This document provides a detailed, safety-first protocol for the proper disposal of 2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene (CAS No. 105404-97-5)[1][2]. Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact compound, this guide is synthesized from an expert analysis of its structural components: a naphthalene core, methoxy groups, and organosulfur (methylthio) moieties. The procedures herein are based on established best practices for analogous, well-characterized hazardous chemicals and are designed to ensure the safety of laboratory personnel and environmental integrity.
The foundational principle of this guide is that This compound must be managed as a regulated hazardous chemical waste from the moment it is designated for disposal. [3][4] Under no circumstances should this compound or its containers be disposed of in standard trash or via the sanitary sewer system.[5][6]
Hazard Profile and Risk Assessment: A Structurally-Informed Approach
To establish a safe disposal protocol, we must first understand the risks. The hazard profile of this compound is inferred from its constituent chemical functionalities.
-
Naphthalene Core: The parent structure, naphthalene, is a polycyclic aromatic hydrocarbon (PAH). It is classified as a flammable solid , a suspected human carcinogen (Category 2) , and very toxic to aquatic life with long-lasting effects .[7][8][9] The U.S. Department of Health and Human Services and the International Agency for Research on Cancer (IARC) have concluded that naphthalene is reasonably anticipated or possibly carcinogenic to humans.[10][11][12] Ingestion or inhalation can lead to a range of toxic effects, including headache, confusion, and potential damage to red blood cells.[11][13][14]
-
Organosulfur (Methylthio) Groups: The presence of two methylthio (-SCH₃) groups introduces sulfur into the molecule. A primary concern with sulfur-containing organic compounds is the generation of toxic sulfur oxides (SOx) upon incomplete combustion. Therefore, disposal requires specialized high-temperature incineration with flue-gas scrubbing capabilities.
-
Methoxy (-OCH₃) Groups: While generally less reactive, methoxy groups on an aromatic ring can influence the compound's metabolism and environmental fate. Analogous methoxylated naphthalenes are also recognized as environmental hazards.[13]
Table 1: Inferred Hazard Profile Summary
| Hazard Classification | Basis of Assessment | Primary Precaution |
| Suspected Carcinogen | Naphthalene core structure is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC.[11] | Minimize exposure through inhalation, ingestion, and skin contact. Handle only with appropriate Personal Protective Equipment (PPE). |
| Aquatic Ecotoxicity | Naphthalene and its derivatives are very toxic to aquatic organisms and can cause long-term adverse effects in the environment.[8][13] | Prevent any release into the environment. Do not dispose of via drains or waterways. |
| Combustibility | Naphthalene is a flammable solid.[7][8] Finely dispersed dust may form explosive mixtures in air.[14][15] | Store away from heat, sparks, and open flames. Avoid generating dust during handling. |
| Toxic Combustion Products | The presence of sulfur dictates that burning can produce toxic sulfur dioxide gas. | Disposal must be conducted by a licensed facility equipped for incinerating organosulfur compounds. |
Pre-Disposal Operations: Segregation and Containerization Protocol
Proper waste management begins at the point of generation. Meticulous segregation and labeling are critical to prevent dangerous reactions and ensure the safety of waste handlers.
Step-by-Step Waste Collection Procedure
-
Designate a Waste Container: Obtain a dedicated, chemically compatible container for solid hazardous waste. A high-density polyethylene (HDPE) or glass container with a secure, vapor-tight screw cap is recommended.[5][16] Ensure the container is in good condition, free of cracks or residue on the outside.[16]
-
Label the Container: Before adding any waste, affix a "HAZARDOUS WASTE" label provided by your institution's Environmental Health & Safety (EHS) department.[16]
-
Complete the Label: Using a permanent marker, clearly write the full chemical name: "This compound ". List all major components if it is a mixture.[16] Check the boxes for relevant hazards: "Toxic," "Flammable Solid," and "Environmental Hazard."
-
Segregate the Waste: This compound is a non-halogenated, aromatic organosulfur solid. It must be collected in a designated container separate from:
-
Accumulate Waste: Place the solid waste directly into the labeled container. Keep the container closed at all times except when actively adding waste.[4][16]
-
Secondary Containment: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The container should be placed within a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.[17][18]
Visualization: Waste Segregation Decision Flow
The following diagram illustrates the critical decision-making process for segregating this specific chemical waste.
Caption: End-to-end workflow for hazardous chemical disposal.
By adhering to this comprehensive protocol, researchers can ensure that this compound is managed safely and responsibly, protecting both laboratory personnel and the environment.
References
- How to Ensure Safe Chemical Waste Disposal in Labor
- Properly Managing Chemical Waste in Labor
- Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health & Safety.
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- Safety D
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- Guidelines for the Disposal of Sulphur Containing Solid Waste. Government of Alberta.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
